1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Description
Properties
IUPAC Name |
1-(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)10-5-6-11(13-12(10)16-2)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZBSFUABFFMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)N2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. While specific experimental data for this molecule is not extensively published, this document synthesizes foundational chemical principles, predictive methodologies, and established experimental protocols to offer a robust framework for its characterization. This guide is intended to empower researchers and drug development professionals with the theoretical understanding and practical methodologies required to fully evaluate this compound's potential. We will delve into its structural and electronic characteristics, predict its basicity, and provide detailed, field-proven protocols for the experimental determination of its pKa, solubility, and stability.
Introduction and Molecular Overview
This compound is a substituted pyridine derivative with a molecular structure that suggests its potential utility in medicinal chemistry. The pyridine core is a common scaffold in numerous pharmaceuticals, and its basicity is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. Understanding the ionization constant (pKa), solubility, and stability of this molecule is therefore paramount for any drug discovery and development program.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 1228666-25-8 | |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| Synonyms | 1-[2-methoxy-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone |
The structure features a pyridine ring substituted with a methoxy group, a pyrrolidinyl group, and an acetyl group. The lone pair of electrons on the pyridine nitrogen atom is the primary site of protonation, rendering the molecule basic.[1][2] The nature and position of the substituents significantly influence the electron density on this nitrogen, thereby modulating its basicity.
Theoretical Basicity and pKa Prediction
The basicity of the pyridine nitrogen in this compound is influenced by the electronic effects of its substituents. A qualitative prediction of its pKa can be made by considering the inductive and resonance effects of the methoxy, pyrrolidinyl, and acetyl groups.
-
2-Methoxy Group: The oxygen atom of the methoxy group is electronegative, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the pyridine ring through resonance (+M effect). In the 2-position, the +M effect generally increases electron density on the ring nitrogen, which would be expected to increase basicity.
-
6-Pyrrolidinyl Group: The nitrogen atom of the pyrrolidinyl group is a strong electron-donating group through its +M effect, significantly increasing the electron density of the pyridine ring and, consequently, the basicity of the pyridine nitrogen.[3] This effect is generally stronger than that of a primary amine due to the alkyl substitution on the nitrogen.
-
3-Acetyl Group: The acetyl group is a strong electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and the resonance delocalization of the ring's pi-electrons into the carbonyl group (-M effect). This withdrawal of electron density from the pyridine ring is expected to decrease the basicity of the pyridine nitrogen.
Considering these competing effects, the strong electron-donating nature of the pyrrolidinyl group at the 6-position is likely to be the dominant factor, suggesting that this compound is a moderately strong base. For comparison, the pKa of pyridine is 5.2.[4] The presence of the electron-donating methoxy and pyrrolidinyl groups would be expected to raise the pKa, while the electron-withdrawing acetyl group would lower it. A precise pKa value can be determined experimentally using the protocols outlined in the following section.
Experimental Protocols for Characterization
A thorough understanding of the basic properties of this compound requires empirical determination of its pKa, solubility, and stability. The following sections provide detailed, step-by-step methodologies for these crucial experiments.
Determination of pKa
The ionization constant (pKa) is a quantitative measure of a molecule's basicity. Several robust methods can be employed for its determination.
This classic and reliable method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.[5][6][7]
Protocol for Potentiometric pKa Determination:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume of the compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the acid titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation.[8][9][10]
Protocol for UV-Vis Spectrophotometric pKa Determination:
-
Preparation of Buffers:
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons near the basic center as a function of pH.[11][12][13][14][15]
Protocol for NMR Spectroscopic pKa Determination:
-
Sample Preparation:
-
Prepare a solution of the compound in D₂O.
-
Adjust the pD (the pH in D₂O) of the solution by adding small amounts of DCl or NaOD.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at each pD value.
-
-
Data Analysis:
-
Identify a proton whose chemical shift is sensitive to the protonation state of the pyridine nitrogen.
-
Plot the chemical shift of this proton against the pD.
-
The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[16]
Protocol for Shake-Flask Solubility Determination:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Reporting:
-
Report the solubility at each pH value.
-
Stability Assessment
The chemical stability of a drug candidate under various conditions is essential for its development.
Protocol for Preliminary Stability Assessment:
-
Solution Preparation:
-
Prepare solutions of the compound in different aqueous buffers (e.g., acidic, neutral, and basic pH).
-
-
Incubation:
-
Store the solutions at various temperatures (e.g., room temperature and elevated temperatures like 40°C or 60°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by a stability-indicating method (e.g., HPLC with a diode-array detector) to quantify the parent compound and detect any degradation products.
-
-
Data Evaluation:
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
-
Synthesis and Potential Biological Relevance
The structural motifs present in this compound are found in compounds with a range of biological activities. For instance, substituted 2-aminopyridines are known to act as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.[4] The pyrrolidinyl moiety is also a common feature in many centrally active compounds. Therefore, this molecule could be a valuable starting point for the development of novel therapeutics targeting the central nervous system.
Conclusion
This technical guide has provided a comprehensive overview of the basic properties of this compound. While experimental data for this specific molecule is sparse, we have established a strong theoretical framework for understanding its basicity and have provided detailed, actionable protocols for its experimental characterization. The methodologies outlined herein for pKa, solubility, and stability determination are robust and widely applicable in the field of drug discovery and development. The structural features of this compound suggest its potential as a scaffold for the design of novel bioactive molecules, warranting further investigation by researchers in the pharmaceutical sciences.
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. (URL: [Link])
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Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4]pyridine-1,3-diones. ResearchGate. (URL: [Link])
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. (URL: [Link])
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pKa determination by ¹H NMR spectroscopy - an old methodology revisited. PubMed. (URL: [Link])
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Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. PubMed. (URL: [Link])
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. (URL: [Link])
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. (URL: [Link])
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How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. (URL: [Link])
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[18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine. National Center for Biotechnology Information. (URL: [Link])
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Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6]-thiazepin-3(2H)-one. KOREASCIENCE. (URL: [Link])
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Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. PubMed. (URL: [Link])
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Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Center for Biotechnology Information. (URL: [Link])
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Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. (URL: [Link])
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2-Methoxy-6-pyrrolidin-3-yl-pyridine In Stock. Anichem. (URL: [Link])
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Synthesis and Characterization of 3-methyl-6-[(propyn-yloxy)meth-yl]-1,4-dioxane-2,5-dione. PubMed. (URL: [Link])
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An In-Depth Technical Guide to 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone (CAS 1228666-25-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
The compound 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone is a fascinating molecule characterized by a unique constellation of functional groups: a substituted pyridine core, a methoxy group, a pyrrolidine ring, and an ethanone moiety. While this specific chemical entity, identified by CAS number 1228666-25-8, is commercially available as a research chemical, a thorough review of the scientific literature and patent databases reveals a notable absence of dedicated studies on its synthesis, biological activity, or therapeutic applications.
This guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple recitation of available data. It aims to provide a comprehensive technical overview by integrating the known physicochemical properties with a prospective analysis based on the well-documented chemistry and pharmacology of its constituent structural motifs. We will explore a plausible synthetic pathway, postulate potential biological activities based on structure-activity relationships of analogous compounds, and outline a roadmap for future research and development. This document is designed to be a foundational resource for any research team embarking on the investigation of this promising, yet largely unexplored, chemical entity.
Compound Identity and Physicochemical Properties
The foundational step in evaluating any research compound is a thorough understanding of its basic chemical and physical characteristics. These properties are critical for everything from designing synthetic routes and selecting appropriate analytical techniques to formulating for in vitro and in vivo studies.
Chemical Structure and Identifiers
The structure of this compound reveals a highly functionalized pyridine ring, which is a common scaffold in medicinal chemistry.[1] The IUPAC name and other key identifiers are summarized below.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification and Key Properties
| Parameter | Value | Source(s) |
| CAS Number | 1228666-25-8 | [2][3][4] |
| Molecular Formula | C12H16N2O2 | [1][2][3] |
| Molecular Weight | 220.27 g/mol | [1][4] |
| Synonyms | 1-[2-methoxy-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone | [3][4] |
| InChI Code | 1S/C12H16N2O2/c1-9(15)10-5-6-11(13-12(10)16-2)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3 | [2][4] |
| Purity (Typical) | ≥95% | [4] |
Safety, Handling, and Storage
As a research chemical with limited toxicological data, this compound must be handled with appropriate caution. The available Safety Data Sheet (SDS) provides the basis for a comprehensive safety protocol.[1]
Hazard Identification and Precautionary Measures
The compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2, H315): Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A, H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1]
First Aid and Emergency Procedures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, it is imperative to consult a physician and show them the Safety Data Sheet.[1]
Storage and Stability
Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
Proposed Synthetic Route
While specific synthetic procedures for this compound are not detailed in the public domain, a logical and efficient synthetic strategy can be proposed based on established methodologies for the synthesis of polysubstituted pyridines.[4] A plausible retro-synthetic analysis suggests a convergent approach, building the substituted pyridine core and then introducing the ethanone moiety.
A viable forward synthesis could involve a multi-step sequence starting from commercially available precursors. The key steps would likely involve the construction of the 2,6-disubstituted pyridine ring, followed by a reaction to install the acetyl group at the 3-position.
Figure 2: Proposed Synthetic Workflow.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine (Intermediate A)
-
To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMSO or NMP), add pyrrolidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS for the disappearance of the starting material. The selective mono-substitution is driven by the excess of the dichloropyridine and controlled reaction time.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A.
Step 2: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine (Intermediate B)
-
Dissolve Intermediate A (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield Intermediate B, which may be used in the next step without further purification if of sufficient purity.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve Intermediate B (1.0 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. The regioselectivity of the acylation is directed by the electron-donating methoxy and pyrrolidine groups to the ortho and para positions.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Postulated Biological Activity and Mechanism of Action
In the absence of direct biological data for this compound, we can infer potential activities by examining its structural components, which are prevalent in numerous pharmacologically active agents.[5][6]
The 2-Aminopyridine Scaffold
The 2-amino-substituted pyridine core is a well-established "privileged scaffold" in medicinal chemistry.[7][8] Derivatives of 2-aminopyridine have demonstrated a wide array of biological activities, including:
-
Antibacterial and Antifungal Properties: These compounds can interfere with essential cellular processes in microorganisms.[2][3]
-
Enzyme Inhibition: 2-aminopyridine analogs have been identified as inhibitors of enzymes such as isocitrate lyase and malate synthase G in Pseudomonas aeruginosa, which are crucial for the pathogen's survival.[9] They have also been incorporated into dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are targets in oncology.[10]
-
Kinase Inhibition: The scaffold is a common feature in kinase inhibitors designed for cancer therapy.
The Pyrrolidine Moiety
The pyrrolidine ring is another critical pharmacophore found in a vast number of natural products and synthetic drugs.[11] Its inclusion in a molecule can enhance binding affinity, improve pharmacokinetic properties, and provide a three-dimensional structure that can be crucial for interacting with biological targets.[11] Pyrrolidine-containing compounds have been developed as:
-
Anticancer Agents: For instance, certain derivatives act as antagonists of the CXCR4 receptor, which plays a role in cancer metastasis.[5][6]
-
Antiviral and Antibacterial Agents: The pyrrolidine scaffold is a component of various antimicrobial drugs.[6]
-
Central Nervous System (CNS) Agents: The ring's ability to confer specific stereochemistry is vital for drugs targeting CNS receptors.
Postulated Mechanism of Action
Given the combination of these structural features, this compound could potentially act as an enzyme inhibitor or a receptor antagonist . The nitrogen atoms in the pyridine and pyrrolidine rings, along with the oxygen atoms of the methoxy and ethanone groups, can act as hydrogen bond acceptors, while the overall structure provides a scaffold for specific interactions with a biological target.
Figure 3: Postulated Mechanism of Action Workflow.
Potential Therapeutic Applications and Future Research
Based on the postulated biological activities, this compound could be a starting point for discovery programs in several therapeutic areas:
-
Oncology: As a potential kinase or HDAC inhibitor.
-
Infectious Diseases: As a novel antibacterial agent, particularly against resistant strains.
-
Inflammatory Diseases: Through modulation of inflammatory pathways.
Recommended Future Research:
-
In Vitro Screening: The compound should be screened against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other common drug targets.
-
Antimicrobial Assays: Its activity should be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Mechanism of Action Studies: If activity is confirmed, further studies should be conducted to identify the specific molecular target and elucidate the mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: A medicinal chemistry program could be initiated to synthesize analogs to optimize potency, selectivity, and pharmacokinetic properties.
Analytical Characterization
A robust analytical plan is essential to confirm the identity and purity of the compound. Standard methods would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution MS).
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for method development for future pharmacokinetic studies.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.
Conclusion
While this compound (CAS 1228666-25-8) is currently an understudied molecule, its chemical architecture suggests significant potential for biological activity. The presence of the 2-aminopyridine and pyrrolidine scaffolds, both of which are cornerstones of modern medicinal chemistry, makes it a compelling candidate for further investigation. This guide provides a comprehensive framework for initiating such research, from its fundamental properties and a proposed synthetic route to a rational basis for exploring its therapeutic potential. It is our hope that this document will serve as a valuable resource and catalyst for the scientific community to unlock the full potential of this intriguing compound.
References
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This compound | 1228666-25-8. (n.d.). AA Blocks. Retrieved January 19, 2026, from [Link]
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Safety Data Sheet - this compound. (2025, January 18). AA Blocks. Retrieved January 19, 2026, from [Link]
- Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel pyrrolidine derivatives as CXCR4 antagonists. Frontiers in Chemistry.
- Bhat, M. A., & Tilve, S. G. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247831.
- Marinescu, M. (2017). 2-Aminopyridine–A classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences, 8(2), 338-355.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6437.
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3567.
- Wójcicka, A., & Redzicka, A. (2021).
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- Don, T. M., et al. (2017). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 3(1), 1-8.
- Singh, R., et al. (2023). 2-Aminopyridine – an unsung hero in drug discovery.
- Li, Q., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
- Blundell, T. L., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(7), 2490.
- Kaur, H., & Singh, J. (2024). Biologically active N-arylated pyrrolidine derivatives.
- Zhang, Y., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. Chemical Biology & Drug Design, 96(3), 968-977.
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Main methodologies described in the literature to produce 3-cyano-2-aminopyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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General synthetic routes of 2-aminopyridine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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A possible mechanism for the synthesis of substituted pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of poly-substituted pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Semantic Scholar. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 19, 2026, from [Link]
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A Comprehensive Technical Guide to 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Abstract: This document provides an in-depth technical overview of the heterocyclic compound 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide delineates the molecular structure, physicochemical properties, and a plausible synthetic pathway for this specific polysubstituted pyridine. Furthermore, it presents a detailed, albeit predictive, analysis of its spectroscopic characteristics, which are essential for its empirical identification and characterization. Concluding with a discussion on its potential pharmacological relevance based on established structure-activity relationships of related compounds, this whitepaper is intended to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities.
Introduction and Significance
Substituted pyridines are fundamental structural motifs in a vast array of bioactive molecules, including natural products, pharmaceuticals, and agrochemicals.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, this compound, incorporates several key features of interest for drug discovery: a 2,3,6-trisubstituted pyridine core, a methoxy group, a pyrrolidine moiety, and an acetyl group. The 2-aminopyridine scaffold (of which the 2-pyrrolidinylpyridine is a derivative) is a privileged structure known to interact with a variety of biological targets. This guide consolidates the available chemical data and provides expert-driven insights into the synthesis and characterization of this compound, aiming to facilitate its use in research and development.
Molecular Structure and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for any scientific investigation. The structural and physicochemical properties of this compound are summarized below.
Chemical Structure
The molecule consists of a central pyridine ring substituted at the 2, 3, and 6 positions. A methoxy (-OCH₃) group is located at position 2, an acetyl (ethanone, -C(O)CH₃) group at position 3, and a pyrrolidine ring attached via its nitrogen atom at position 6.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, non-optimized procedure grounded in established chemical principles.
Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)-3-nitropyridine
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add pyrrolidine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the product.
Step 2: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)-3-nitropyridine
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Add sodium methoxide (NaOCH₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify via flash column chromatography to afford the methoxylated intermediate.
Step 3: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine
-
Dissolve the nitro-compound from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until the reaction is complete.
-
Cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate to isolate the crude amine, which can be used in the next step without further purification.
Step 4: Synthesis of this compound
-
Convert the amine from Step 3 to the corresponding diazonium salt by treating with sodium nitrite (NaNO₂) in the presence of an acid (e.g., HBF₄) at 0 °C.
-
In a separate vessel, prepare a solution of a suitable acetylating agent. A palladium-catalyzed cross-coupling reaction with an acetyl source (e.g., using tributyl(1-ethoxyvinyl)tin followed by acidic workup) is a viable modern method.
-
Carefully add the diazonium salt solution to the coupling partner mixture under an inert atmosphere.
-
Allow the reaction to proceed at the optimized temperature until completion.
-
Perform an aqueous workup, extract the product into an organic solvent, and purify by flash column chromatography to yield the final target compound.
Spectroscopic Characterization (Predicted)
Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known chemical structure and established principles of NMR and mass spectrometry.
Caption: Logical workflow for spectroscopic structure validation.
Predicted ¹H NMR Data
The expected proton NMR spectrum would show distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H (C4-H) | ~7.8 - 8.0 | d | 1H |
| Pyridine H (C5-H) | ~6.2 - 6.4 | d | 1H |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | s | 3H |
| Pyrrolidine (-CH₂-N-CH₂-) | ~3.4 - 3.6 | t | 4H |
| Acetyl (-COCH₃) | ~2.5 - 2.6 | s | 3H |
| Pyrrolidine (-CH₂-CH₂-) | ~1.9 - 2.1 | m | 4H |
Predicted ¹³C NMR Data
The carbon skeleton would be confirmed by the following predicted signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C =O) | ~195 - 200 |
| Pyridine C (C2, C6) | ~158 - 162 |
| Pyridine C (C4) | ~138 - 142 |
| Pyridine C (C3, C5) | ~105 - 115 |
| Methoxy (-OC H₃) | ~53 - 55 |
| Pyrrolidine (-C H₂-N-C H₂-) | ~46 - 48 |
| Acetyl (-COC H₃) | ~29 - 31 |
| Pyrrolidine (-C H₂-C H₂-) | ~25 - 27 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula.
-
Expected [M+H]⁺: ~221.1285 m/z for C₁₂H₁₇N₂O₂⁺.
-
Key Fragmentation: A likely fragmentation pathway would involve the neutral loss of an acetyl radical (CH₃CO•), resulting in a significant fragment ion.
Potential Biological and Pharmacological Relevance
While no specific biological activity has been reported for this compound, its structural components are prevalent in many pharmacologically active agents.
-
Kinase Inhibition: The substituted aminopyridine motif is a well-known hinge-binding element in many kinase inhibitors. For example, pyridopyridazin-6-one derivatives have been identified as potent p38α MAP kinase inhibitors. [2]The subject molecule could be screened against various kinase panels to explore this potential.
-
CNS Activity: The pyrrolidine moiety is found in many centrally active compounds. Furthermore, substituted pyridines have been developed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological disorders. [3]* General Drug-like Properties: The molecule possesses a molecular weight and calculated lipophilicity that fall within the typical range for orally bioavailable drugs (satisfying aspects of Lipinski's Rule of Five). This makes it an attractive starting point or fragment for medicinal chemistry campaigns. The various functional groups offer handles for further chemical modification to build a structure-activity relationship (SAR) profile. [4]
Conclusion
This compound is a synthetically accessible heterocyclic compound with significant potential as a scaffold or building block in drug discovery and chemical biology. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic strategy, and a predictive analysis of its key spectroscopic features. Based on the known bioactivities of related pyridine and pyrrolidine-containing molecules, this compound represents a promising candidate for screening in a variety of therapeutic areas, particularly in oncology and neuroscience.
References
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AA Blocks. (n.d.). This compound | 1228666-25-8. Retrieved January 19, 2026, from [Link]
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Sharma, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. Retrieved January 19, 2026, from [Link]
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Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Retrieved January 19, 2026, from [Link]
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Morales, F., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. Retrieved January 19, 2026, from [Link]
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Siddiqui, N., et al. (2011). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
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Xia, Y., et al. (2017). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as dual-function promoter. The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Goldstein, D. M., et al. (2006). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel). Retrieved January 19, 2026, from [Link]
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An Investigator's Guide to the Mechanism of Action of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone: A Hypothetical Framework for Targeting the 5-HT6 Receptor
Abstract: The compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a substituted aminopyridine derivative whose mechanism of action is not extensively documented in public literature. However, its structural class is implicated in the modulation of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system and a key target for cognitive enhancement therapies. This guide presents a scientifically grounded, hypothetical framework proposing that this compound acts as a 5-HT6 receptor antagonist. We provide a comprehensive, multi-stage experimental workflow designed for researchers to rigorously test this hypothesis, from initial target binding validation to functional cellular engagement. This document serves as a technical roadmap for drug development professionals to elucidate the compound's precise mechanism of action and evaluate its therapeutic potential.
Introduction to the Compound and the Scientific Rationale
This compound, hereafter referred to as Compound 'X', is a small molecule with the chemical formula C12H16N2O2[1]. While direct pharmacological data on Compound X is scarce, its core aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, including GPCRs[2][3]. Notably, patent literature encompassing related aminopyridine derivatives has identified this chemical class as potent modulators of the 5-HT6 receptor. This link provides a strong, logical starting point for a directed investigation into its mechanism of action.
The 5-HT6 receptor itself is a compelling therapeutic target. It is a Gs-coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels[4][5][6]. Blockade of this receptor, i.e., antagonism, has been shown to enhance the release of other key neurotransmitters like acetylcholine and glutamate, a downstream effect believed to underlie the pro-cognitive properties of 5-HT6 antagonists[7][8]. Given the significant unmet need in treating cognitive deficits in disorders like Alzheimer's disease, validating new chemical entities as 5-HT6 antagonists is of high scientific and clinical interest[7][9].
This guide, therefore, puts forth the central hypothesis: Compound X functions as a selective antagonist of the human 5-HT6 receptor. The subsequent sections detail a rigorous, self-validating experimental plan to systematically confirm or refute this hypothesis.
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that Compound X binds to the orthosteric or an allosteric site on the 5-HT6 receptor, preventing the binding of endogenous serotonin and inhibiting the receptor's constitutive activity. This antagonism would block the Gs-protein-mediated activation of adenylyl cyclase, thereby preventing the conversion of ATP to cAMP. The reduction in cAMP signaling would subsequently modulate downstream effectors, such as Protein Kinase A (PKA) and transcription factors like CREB, ultimately leading to changes in neuronal excitability and neurotransmitter release[4][10].
Caption: Hypothesized mechanism of Compound X as a 5-HT6 receptor antagonist.
Experimental Validation Workflow
A phased approach is essential for a logical and resource-efficient investigation. The workflow is designed to first establish binding, then determine functional effect, assess selectivity, and finally confirm engagement in a live-cell context.
Caption: A four-stage workflow for validating the mechanism of action.
Stage 1: Primary Target Binding Assessment
Objective: To determine if Compound X physically binds to the human 5-HT6 receptor and to quantify its binding affinity (Ki).
Methodology: Radioligand Competition Binding Assay[11][12][13]. This is the gold-standard method for quantifying the affinity of an unlabeled compound for a receptor. The principle relies on the competition between the unlabeled test compound (Compound X) and a known high-affinity radioligand for binding to the receptor.
Protocol 3.1: Radioligand Competition Binding Assay
-
Receptor Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize membranes in a cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[11].
-
Radioligand Selection: Use a well-characterized, high-affinity 5-HT6 radioligand, such as [3H]-LSD or [3H]-Serotonin, at a concentration near its Kd value to ensure assay sensitivity[14].
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand, and a range of concentrations of Compound X (e.g., 10 pM to 100 µM).
-
Controls:
-
Total Binding: Receptor + Radioligand (no competitor).
-
Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of a known, unlabeled 5-HT6 ligand (e.g., 10 µM clozapine) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium[11].
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C). The membranes with bound radioligand are trapped on the filter[12].
-
Detection: Wash the filters with ice-cold wash buffer, dry them, and measure the trapped radioactivity using a liquid scintillation counter[15].
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: A successful outcome would be the generation of a complete competition curve yielding a Ki value, ideally in the nanomolar range, which would confirm direct and high-affinity binding to the 5-HT6 receptor[16].
Stage 2: Functional Activity Characterization
Objective: To determine the functional consequence of Compound X binding. Does it activate the receptor (agonist), block activation (antagonist), or reduce basal activity (inverse agonist)?
Methodology: cAMP Accumulation Assay[17][18][19]. Since the 5-HT6 receptor is Gs-coupled, its activation leads to an increase in intracellular cAMP. This assay directly measures changes in cAMP levels in whole cells.
Protocol 3.2: HTRF® cAMP Functional Assay
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT6 receptor. Culture cells to ~80-90% confluency[19].
-
Assay Setup (Antagonist Mode):
-
Seed cells in a 384-well plate.
-
Pre-incubate the cells with a range of concentrations of Compound X for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a known 5-HT6 agonist (e.g., Serotonin) at its EC80 concentration (the concentration that gives 80% of the maximal response). This ensures a robust signal that can be effectively inhibited.
-
-
Assay Setup (Agonist Mode):
-
To test for agonist activity, incubate the cells only with a range of concentrations of Compound X.
-
-
Lysis and Detection: After stimulation (e.g., 30 minutes), lyse the cells and perform a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or similar technology. In this format, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody[18].
-
Data Analysis: The resulting signal is inversely proportional to the amount of cAMP produced.
-
Antagonist Mode: Plot the signal against the log concentration of Compound X to determine its IC50 for inhibiting the agonist response.
-
Agonist Mode: Plot the signal against the log concentration of Compound X to determine if it produces a response (EC50).
-
Expected Outcome: If Compound X is an antagonist, it will show no activity in agonist mode but will produce a dose-dependent inhibition of the serotonin-induced cAMP increase, yielding a potent IC50 value.
| Parameter | Expected Value for Potent Antagonist |
| Binding Affinity (Ki) | < 100 nM |
| Functional Potency (IC50) | < 500 nM |
| Agonist Activity (EC50) | > 10,000 nM (No activity) |
| Table 1: Hypothetical data profile for Compound X as a 5-HT6 antagonist. |
Stage 3: Target Selectivity Profiling
Objective: To ensure that Compound X's activity is specific to the 5-HT6 receptor and not due to off-target effects, which is critical for a viable drug candidate.
Methodology: Counter-screening against a panel of related and unrelated biological targets.
Protocol 3.3: Broad Panel Selectivity Screening
-
Panel Selection: Submit Compound X (at a fixed concentration, e.g., 1 µM or 10 µM) to a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) for screening.
-
Primary Panel: The panel should include, at a minimum, other serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2B, 5-HT7), dopamine (D2), and adrenergic receptors to assess aminergic selectivity.
-
Broad Panel (Optional but Recommended): A broader panel of 40+ GPCRs, ion channels, and kinases provides a more comprehensive safety and selectivity profile.
-
Data Analysis: Results are typically provided as a percentage of inhibition or activation at the tested concentration. Any target showing significant interaction (>50% inhibition) should be followed up with full dose-response curve assays to determine an IC50 or Ki.
Expected Outcome: For a selective compound, inhibition of off-targets should be minimal (<50%). A selectivity ratio of >100-fold (Ki of off-target / Ki of 5-HT6) is generally considered a good indicator of a selective compound[20].
Stage 4: In-Cell Target Engagement Confirmation
Objective: To verify that Compound X binds to the 5-HT6 receptor within the complex environment of a living cell.
Methodology: Cellular Thermal Shift Assay (CETSA®)[21][22][23][24]. This assay is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature[24].
Protocol 3.4: CETSA for 5-HT6 Receptor
-
Cell Treatment: Treat intact cells expressing the 5-HT6 receptor with either vehicle (DMSO) or a saturating concentration of Compound X.
-
Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes)[21].
-
Lysis & Separation: Cool the samples and lyse the cells. Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein fraction by centrifugation[22].
-
Detection: Analyze the amount of soluble 5-HT6 receptor remaining at each temperature point using a quantitative detection method like Western Blotting or AlphaLISA®.
-
Data Analysis:
-
Plot the percentage of soluble 5-HT6 receptor against the temperature for both vehicle- and compound-treated samples.
-
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" is direct evidence of target stabilization by the compound in a physiological context[25].
-
Expected Outcome: A distinct and concentration-dependent thermal shift will provide definitive evidence that Compound X engages the 5-HT6 receptor inside living cells.
Conclusion and Future Directions
This technical guide outlines a systematic and robust strategy to investigate the mechanism of action of this compound. By following the proposed four-stage workflow, researchers can generate a comprehensive data package to test the hypothesis that it functions as a selective 5-HT6 receptor antagonist.
Positive validation through these experiments would establish a clear mechanistic rationale for its pro-cognitive potential. Subsequent steps would involve advancing the compound into preclinical models of cognitive impairment (e.g., novel object recognition tests in rodents), performing detailed ADME/Tox profiling, and initiating lead optimization studies to further enhance its drug-like properties. This structured approach ensures that experimental choices are driven by causal logic, building a foundation of trustworthy and authoritative data essential for modern drug discovery.
References
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Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. Oxford Academic. Available at: [Link]
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5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. PubMed Central. Available at: [Link]
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Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. Available at: [Link]
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A Guide to the Spectroscopic Characterization of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of the novel heterocyclic compound, 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone (CAS 1228666-25-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of the title molecule. Furthermore, this guide presents standardized, self-validating protocols for data acquisition and a logical framework for integrating multimodal spectroscopic data to ensure unambiguous structural confirmation and purity assessment.
Molecular Overview and Structural Rationale
This compound is a polysubstituted pyridine derivative featuring several key functional groups that are prevalent in pharmacologically active molecules. The pyridine core is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous approved drugs.[1][2] The combination of a methoxy group, a pyrrolidine ring, and an acetyl moiety creates a molecule with a unique electronic and steric profile, making it a valuable building block for library synthesis and lead optimization.
Key Molecular Properties:
The robust and unambiguous characterization of such molecules is paramount. The following sections detail the predicted spectroscopic data that serve as a definitive fingerprint for this compound.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data and Interpretation
While a complete experimental dataset for this specific molecule is not publicly available, a highly accurate prediction of its spectral characteristics can be derived from established chemical shift principles and published data for compounds with similar structural motifs.[1][4][5]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural information.
Causality in NMR: The chemical environment of each nucleus dictates its resonance frequency (chemical shift). Electron-donating groups (like methoxy and pyrrolidino) shield nearby nuclei, shifting their signals upfield (lower ppm), while electron-withdrawing groups (like the acetyl group) deshield them, causing downfield shifts (higher ppm).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-5 (Pyridine) | 7.8 - 8.0 | d | 1H | Deshielded by adjacent acetyl group and ortho to H-4. |
| H-4 (Pyridine) | 6.1 - 6.3 | d | 1H | Shielded by two ortho amino/alkoxy groups. |
| -OCH₃ | 3.9 - 4.1 | s | 3H | Typical range for an aromatic methoxy group. |
| -N-CH₂ - (Pyrrolidine) | 3.4 - 3.6 | t | 4H | Alpha to the electron-rich pyridine ring. |
| -CH₂-CH₂ - (Pyrrolidine) | 1.9 - 2.1 | m | 4H | Beta to the pyridine ring. |
| -COCH₃ | 2.5 - 2.7 | s | 3H | Standard chemical shift for an acetyl methyl group.[6] |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| -C =O | 198 - 202 | Typical range for a ketone carbonyl.[5] |
| C-6 (Pyridine) | 160 - 163 | Attached to two nitrogen/oxygen atoms. |
| C-2 (Pyridine) | 158 - 161 | Attached to nitrogen and oxygen. |
| C-5 (Pyridine) | 138 - 141 | Deshielded by the adjacent acetyl group. |
| C-3 (Pyridine) | 115 - 118 | Site of acetyl substitution. |
| C-4 (Pyridine) | 95 - 98 | Highly shielded by adjacent donating groups. |
| -OC H₃ | 53 - 55 | Standard for an aromatic methoxy carbon. |
| -N-C H₂- (Pyrrolidine) | 47 - 49 | Alpha to nitrogen. |
| -CH₂-C H₂- (Pyrrolidine) | 25 - 27 | Beta to nitrogen. |
| -COC H₃ | 29 - 31 | Acetyl methyl carbon. |
2.2 Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, serving as the first line of structural validation.
Causality in MS: In electrospray ionization (ESI), the basic nitrogen atoms of the pyridine and pyrrolidine rings are readily protonated, leading to a strong signal for the [M+H]⁺ ion. In electron ionization (EI), the molecule will fragment at its weakest bonds, providing structural clues.
Predicted Mass Spectrometry Data
| Analysis Type | Predicted m/z | Species | Rationale |
|---|---|---|---|
| High-Resolution MS (HRMS-ESI) | 221.1339 | [C₁₂H₁₇N₂O₂]⁺ | Calculated exact mass of the protonated molecule, [M+H]⁺. |
| Low-Resolution MS (ESI) | 221.1 | [M+H]⁺ | The base peak corresponding to the protonated molecule. |
| Low-Resolution MS (EI) | 220.1 | [M]⁺ | Molecular ion peak. |
| Low-Resolution MS (EI) | 205.1 | [M-CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| Low-Resolution MS (EI) | 177.1 | [M-COCH₃]⁺ | Alpha-cleavage resulting in the loss of the acetyl group. |
2.3 Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Causality in IR: The energy required to excite a bond's vibration is dependent on the bond strength and the masses of the connected atoms. Stronger bonds (like C=O) and bonds with lighter atoms vibrate at higher frequencies (wavenumbers).
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
|---|---|---|---|
| ~2960-2850 | Medium | C-H Stretch (Aliphatic) | From pyrrolidine and methyl groups. |
| ~1680-1660 | Strong | C=O Stretch (Aryl Ketone) | The strong, sharp absorption is characteristic of the acetyl group's carbonyl.[7][8] |
| ~1600-1570 | Medium-Strong | C=C / C=N Stretch | Aromatic ring stretching modes of the pyridine core.[1] |
| ~1250-1200 | Strong | C-O Stretch (Aryl Ether) | Asymmetric stretch from the methoxy group. |
| ~1350-1300 | Medium | C-N Stretch | Aromatic amine stretch from the pyrrolidino-pyridine bond. |
Standardized Experimental Protocols
To ensure data reproducibility and integrity, the following standardized protocols should be employed. These workflows represent a self-validating system where instrument performance is verified before sample analysis.
Caption: General workflow for comprehensive spectroscopic characterization.
3.1 NMR Data Acquisition Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v.[6]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for adequate signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the raw data (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
3.2 Mass Spectrometry (HRMS-ESI) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known calibration standard immediately before analysis to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and determine its exact mass. Use the instrument's software to calculate the elemental formula and compare it to the theoretical value (C₁₂H₁₆N₂O₂).
3.3 FT-IR Spectroscopy Protocol
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Analysis: Label the major peaks and compare their wavenumbers to the predicted values for the key functional groups.
Integrated Data Analysis for Structural Confirmation
No single technique provides a complete structural picture. The power of this characterization workflow lies in the synergistic integration of all three datasets.
Caption: Logical flow for integrating multimodal spectroscopic data.
The validation process is a self-reinforcing loop:
-
MS provides the molecular formula. This sets the atomic inventory that must be accounted for.
-
IR confirms the presence of the key functional groups (ketone, ether) predicted by the proposed structure.
-
NMR puts the pieces together. The number of signals, their chemical shifts, integrations, and coupling patterns in the ¹H and ¹³C spectra must perfectly match the structure derived from the MS and IR data. 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) can be used to definitively assign all signals and confirm the final structure.
By following this rigorous, multi-technique approach, researchers can have the highest degree of confidence in the identity and purity of this compound, enabling its reliable use in further scientific endeavors.
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Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Gencheva, M., et al. (2019). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to a potential therapeutic is paved with rigorous scientific investigation. A pivotal stage in this journey is the comprehensive characterization of the molecule's physicochemical properties, with solubility and stability standing out as critical determinants of its viability as a drug candidate. This guide provides an in-depth exploration of the methodologies and scientific rationale for evaluating the solubility and stability of the novel compound, 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone.
While specific experimental data for this compound is not yet publicly available, this document serves as a robust framework for its characterization. By leveraging established principles of pharmaceutical sciences and regulatory guidelines, we will outline a comprehensive investigational plan. This guide is designed to be a practical resource for researchers, offering not just procedural steps, but also the underlying scientific reasoning that informs each experimental choice.
The molecular structure of this compound, featuring a substituted pyridine core, a methoxy group, a pyrrolidine ring, and an acetyl moiety, presents a unique combination of functional groups that will influence its behavior in various environments. Understanding how these structural features dictate its solubility and degradation pathways is paramount for its successful development.
Part 1: Solubility Characterization
The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids and be absorbed into the bloodstream. Therefore, a thorough understanding of the solubility of this compound is a critical first step.
Predicted Physicochemical Properties
A preliminary in-silico assessment of the molecule's properties can provide valuable insights and guide experimental design.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~234.29 g/mol | Calculated from the chemical formula. |
| logP | Moderately lipophilic | The pyridine ring and pyrrolidine contribute to lipophilicity, while the methoxy and ketone groups add some polarity. |
| pKa | Basic | The nitrogen atoms in the pyridine and pyrrolidine rings are expected to be basic, suggesting that the compound's solubility will be pH-dependent. |
Experimental Determination of Aqueous Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[1][2] This approach ensures that a true equilibrium is reached between the dissolved and solid states of the compound.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1 to 7.5 to mimic the physiological pH range of the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 37°C to simulate body temperature) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Analysis: At various time points, withdraw an aliquot of the supernatant, filter it to remove any undissolved solid, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Equilibrium Confirmation: Continue sampling until consecutive measurements show no significant change in concentration, confirming that equilibrium has been reached.
Causality Behind Experimental Choices:
-
pH Range: The pH of the gastrointestinal tract varies significantly. Assessing solubility across a range of pH values is essential to predict how the drug will dissolve in different parts of the gut.[3][4]
-
Temperature: 37°C is chosen to mimic physiological conditions, providing a more relevant measure of in vivo solubility.
-
Excess Solid: The presence of undissolved material is a prerequisite for achieving a saturated solution and thus determining the equilibrium solubility.
pH-Solubility Profile
For an ionizable compound like this compound, plotting the solubility as a function of pH provides a critical pH-solubility profile. This profile is governed by the Henderson-Hasselbalch equation and reveals the pH at which the compound is most and least soluble.[3][4]
Data Presentation: Predicted pH-Solubility Profile
| pH | Predicted Solubility | Rationale |
| 1-3 | High | The basic nitrogen atoms will be protonated, forming a more soluble salt. |
| 4-6 | Intermediate | A mixture of the ionized and neutral forms will be present. |
| >7 | Low | The compound will predominantly exist in its less soluble, neutral form. |
Solubility in Organic Solvents and Co-solvent Systems
Understanding the solubility in various organic solvents is crucial for formulation development, particularly for liquid dosage forms or for the preparation of stock solutions for in vitro assays.[5]
Experimental Protocol: Solubility in Organic Solvents
-
Solvent Selection: Choose a range of pharmaceutically acceptable solvents with varying polarities (e.g., ethanol, propylene glycol, polyethylene glycol 400, N-methyl-2-pyrrolidone).
-
Methodology: Employ a method similar to the shake-flask method or a smaller-scale version, adding a known excess of the compound to each solvent.
-
Analysis: After equilibration, determine the concentration of the dissolved compound.
Data Presentation: Solubility in Common Pharmaceutical Solvents
| Solvent | Polarity | Predicted Solubility |
| Water | High | Low (as the free base) |
| Ethanol | Intermediate | Moderate to High |
| Propylene Glycol | Intermediate | Moderate |
| N-methyl-2-pyrrolidone (NMP) | High | High[5][6][7] |
| Dimethyl Sulfoxide (DMSO) | High | Very High |
Part 2: Stability Assessment and Degradation Pathway Elucidation
A critical aspect of drug development is to understand the intrinsic stability of the drug substance. This involves identifying potential degradation pathways and the conditions that can lead to the formation of impurities.[8] Stability studies are guided by the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[13][14] The goal is to generate potential degradation products and develop a stability-indicating analytical method.[14][15][16] A degradation of 5-20% is generally considered optimal for these studies.[13][14]
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
-
Acid and Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH and heat at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17][18][19][20] A control sample should be protected from light.
Causality Behind Experimental Choices:
-
Stress Conditions: These conditions are chosen to mimic potential environmental exposures during manufacturing, storage, and administration, and to accelerate degradation to observable levels.[14]
-
Analytical Techniques: HPLC with a diode-array detector (DAD) is used to quantify the parent compound and detect degradation products. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the structures of the degradation products.[21][22]
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized.
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A Strategic Guide to Unveiling the Biological Targets of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Executive Summary
This document provides a comprehensive technical guide for the identification and validation of potential biological targets for the novel compound, 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. While direct biological data for this specific molecule is not publicly available[1][2], its core structure, a 2,6-disubstituted aminopyridine, is a well-established pharmacophore known for interacting with several key protein families. The 2-aminopyridine moiety is a privileged scaffold in drug discovery, frequently associated with kinase inhibitors, GPCR modulators, and other enzyme classes.[3][4][5]
This guide is structured not as a rigid template, but as a strategic workflow. It begins with an in silico analysis based on structural analogy to build initial hypotheses. It then details a multi-pronged experimental approach designed to first broadly identify potential interacting proteins and then specifically validate activity against high-probability target classes. We will prioritize robust, self-validating experimental designs that yield actionable data for drug development programs. The methodologies outlined herein—from chemical proteomics for unbiased target discovery to specific, high-throughput screens for kinases and GPCRs—represent a field-proven strategy for moving a novel chemical entity from a structural curiosity to a well-characterized lead compound.
Compound Profile and Rationale for Target Identification
Compound: this compound Structure:
The rationale for a comprehensive target identification campaign stems from the compound's chemical features. The 2-aminopyridine core is a known "hinge-binding" motif, particularly effective in the ATP-binding pocket of protein kinases.[6][7] The presence of a methoxy group and a pyrrolidine ring suggests potential for specific interactions that could drive potency and selectivity.[5] The first critical step in any drug discovery program is to understand the molecule's mechanism of action, which begins with identifying its direct molecular target(s).[8][9][10] This process, often called target deconvolution, is essential for optimizing efficacy and identifying potential off-target liabilities that could lead to toxicity.[11][12]
Hypothesis Generation: In Silico and Structure-Based Approaches
Before committing to resource-intensive wet-lab experiments, a computational approach can effectively prioritize our search. Based on the 2-aminopyridine scaffold, we can hypothesize three primary classes of potential targets.
Hypothesized Target Classes:
-
Protein Kinases: The aminopyridine structure is a classic Type I kinase inhibitor scaffold, mimicking the adenine portion of ATP to bind to the enzyme's hinge region.[6][7][13]
-
G-Protein Coupled Receptors (GPCRs): Various pyridine derivatives have been shown to modulate GPCR activity, including nicotinic acetylcholine receptors.[14] The overall structure may fit within the transmembrane binding pockets of certain GPCRs.[15]
-
Other Enzymes: The scaffold has also been associated with inhibition of other enzymes, such as nitric oxide synthase, suggesting a broader potential for enzymatic interaction.[16]
A thorough analysis would involve screening the compound's structure against databases of known pharmacophores and running docking simulations against crystal structures of representative members from these target classes.
Experimental Workflow for Target Identification & Validation
We will employ a parallel approach: an unbiased, proteome-wide screen to discover novel interactors, and biased screens focused on our highest-confidence hypotheses.
Unbiased Target Discovery: Compound-Centric Chemical Proteomics
The most powerful unbiased method for identifying a small molecule's binding partners is chemical proteomics.[11][17][18] This approach uses an immobilized version of the compound to "fish" for interacting proteins directly from a complex biological sample, such as a cell lysate.[12]
Caption: Workflow for compound-centric chemical proteomics.
-
Probe Synthesis: Synthesize an analog of this compound containing a linker (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylic acid) at a position determined by structure-activity relationship (SAR) studies to be non-essential for target binding.
-
Immobilization: Covalently attach the linker-modified compound to NHS-activated Sepharose beads to create the affinity matrix. Prepare a control matrix using beads treated with a blocking agent alone.
-
Lysate Preparation: Culture a relevant cell line (e.g., HEK293T for general screening or a disease-relevant line) and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Affinity Enrichment:
-
Incubate the affinity matrix and the control matrix with the cell lysate for 2-4 hours at 4°C to allow for protein binding.
-
To increase confidence in true binders, run a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified compound. True targets will be competed off the beads in this sample.
-
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution: Elute the bound proteins from the matrix. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.
-
Protein Identification:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
Search the resulting spectra against a protein database (e.g., UniProt) to identify the proteins.
-
-
Hit Prioritization: True binding partners will be highly enriched in the compound-matrix sample compared to the control matrix and will show reduced abundance in the competitive binding sample.
Biased Screening I: Kinome Profiling
Given the high probability of kinase activity, a broad kinase screen is a critical next step.[19] This will establish the compound's potency and selectivity across the human kinome. We recommend a dual approach: a binding assay to identify all physical interactors and an activity-based assay to confirm functional inhibition.
Caption: A tiered workflow for kinase inhibitor profiling.
This technology provides a comprehensive measure of binding interactions across a panel of over 480 kinases.[20]
-
Assay Principle: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of human kinases. The assay measures the ability of the test compound to displace a proprietary, active-site directed ligand from each kinase.
-
Execution: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX).
-
Data Output: Results are reported as "% Inhibition" or "Percent of Control". A low percentage indicates strong binding of the test compound. This rapidly identifies the highest affinity targets.
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[21] It is ideal for determining functional IC50 values for the hits identified in the binding screen.
-
Assay Principle: The kinase reaction is performed in the presence of a substrate and ATP. After incubation, the remaining ATP is depleted. A second reagent is then added to convert the ADP produced into ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to kinase activity.
-
Execution (for a single kinase):
-
In a 384-well plate, serially dilute the test compound.
-
Add the kinase, its specific substrate, and ATP (typically at its Km concentration) to each well.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
| Kinase Target | KINOMEscan (% Ctrl @ 1µM) | ADP-Glo IC50 (nM) |
| ALK2 | 2.5 | 15 |
| JNK3 | 8.1 | 45 |
| p38α | 75.2 | > 10,000 |
| ITK | 92.0 | > 10,000 |
| SRC | 45.6 | 1,250 |
| EGFR | 88.9 | > 10,000 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
This table clearly distinguishes potent and selective hits (ALK2, JNK3) from non-targets (p38α, ITK, EGFR) and weaker hits (SRC).[6][7][13]
Biased Screening II: GPCR Functional Assays
To investigate the potential for GPCR modulation, a panel of functional assays covering the primary G-protein signaling pathways (Gs, Gi, Gq) is necessary.[22][23] These assays will determine if the compound acts as an agonist or antagonist at a given receptor.
-
Assay Selection:
-
Gs-coupled receptors: Use a cAMP accumulation assay (e.g., HTRF®, LANCE®). An agonist will increase cAMP levels.
-
Gi-coupled receptors: Use a cAMP accumulation assay. An agonist will decrease forskolin-stimulated cAMP levels.
-
Gq-coupled receptors: Use an IP-One assay (measuring inositol monophosphate) or a calcium flux assay (e.g., FLIPR®).[24] An agonist will increase IP1 or intracellular calcium.
-
-
Execution (Antagonist Mode):
-
Plate cells expressing the GPCR of interest.
-
Add the test compound at various concentrations.
-
Incubate for a defined period.
-
Add a known agonist for the receptor at its EC80 concentration.
-
Incubate to stimulate the signaling cascade.
-
Add detection reagents and read the signal (e.g., fluorescence, luminescence).
-
-
Data Analysis: A decrease in the agonist-stimulated signal indicates antagonistic activity. Calculate IC50 values. For agonist screening, the agonist addition step is omitted.
| GPCR Target | Pathway | Mode | Activity (IC50 / EC50, µM) |
| ADRB2 | Gs | Antagonist | > 50 |
| A1AR | Gi | Antagonist | 2.1 |
| M1 | Gq | Antagonist | > 50 |
| D2 | Gi | Agonist | No Activity |
| (Note: Data are hypothetical and for illustrative purposes only.) |
This table would indicate selective antagonist activity at the A1 adenosine receptor.[25]
Integrated Analysis and Path Forward
The integration of data from all three approaches provides the most reliable path to target identification.[8] A protein identified through chemical proteomics that also scores as a potent hit in a kinase activity assay is a very high-confidence target. Discrepancies, such as a binding hit that shows no functional modulation, can point to allosteric binding sites or the need for alternative functional assays.
Upon confirmation of a primary target (e.g., ALK2 kinase), the next steps in the drug development pipeline would include:
-
Orthogonal Validation: Confirming target engagement in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[26]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.
-
In Vitro ADME/Tox: Assessing the compound's drug-like properties.
-
Cellular and In Vivo Models: Testing the compound in disease-relevant models to establish a link between target inhibition and therapeutic effect.
By following this structured, hypothesis-driven, and experimentally rigorous guide, the biological role of this compound can be systematically elucidated, paving the way for its potential development as a novel therapeutic agent.
References
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Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]
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Forte, B., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. Available at: [Link]
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Ahmad, W., et al. (2019). Target Identification Approaches in Drug Discovery. ResearchGate. Available at: [Link]
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Mitchell, S. A., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]
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Xie, H., et al. (2012). Chemistry-based functional proteomics for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]
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Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology. Available at: [Link]
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Drewes, G., & Knapp, S. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]
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Elder, R., et al. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Available at: [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
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Li, J., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]
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Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Available at: [Link]
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Kumar, A., et al. (2017). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
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El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
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Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. Available at: [Link]
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Schmidt, A., et al. (2019). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ChemistryOpen. Available at: [Link]
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Kang, S., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. ResearchGate. Available at: [Link]
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Orozco-Castañeda, C. E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available at: [Link]
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Santella, J. B., et al. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Technical Guide: A Hierarchical In Vitro Screening Cascade for 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. Given the absence of a predefined biological target for this molecule, this document outlines a structured, multi-tiered screening cascade designed to efficiently identify its molecular target, confirm its activity, and evaluate its potential in a cellular context. The strategy is predicated on structural analysis of the molecule's core scaffolds—a methoxy-pyridine and a pyrrolidine moiety—which are prevalent in a multitude of kinase inhibitors.[1][2][3] Consequently, the proposed cascade prioritizes a broad-based kinase screen, followed by orthogonal biochemical and cell-based assays to validate initial findings and elucidate the mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery and characterization of small molecules.
Introduction: The Rationale for a Hierarchical Screening Approach
The compound this compound (henceforth referred to as "Compound X") is a novel small molecule with potential therapeutic value.[4] The initial challenge in its development is the identification of its specific biological target(s). A hypothesis-driven approach, based on the analysis of its chemical structure, is the most efficient path forward. The pyridine and pyrrolidine scaffolds are common pharmacophores found in numerous FDA-approved and investigational drugs, particularly within the class of protein kinase inhibitors.[1][3] Protein kinases are a critical class of drug targets, implicated in a vast array of diseases, including cancer and inflammatory disorders.[5][6]
Therefore, this guide proposes a hierarchical screening cascade—a logical sequence of experiments progressing from broad, target-agnostic assays to highly specific, cell-based validation. This approach ensures that resources are allocated efficiently, with each stage serving as a critical filter to advance only the most promising and well-characterized activities.
The cascade is structured in three primary stages:
-
Primary Screening: Broad target class identification to determine if Compound X interacts with protein kinases.
-
Secondary Screening: Hit confirmation and potency determination against specific kinase targets identified in the primary screen.
-
Tertiary Screening: Validation of activity in a physiological context through cellular target engagement assays.
This structured methodology provides a robust and self-validating workflow, essential for building a confident pharmacological profile for a new chemical entity.
Part 1: Primary Screening – Broad Kinase Panel for Target Identification
Expert Rationale: Why a Binding Assay First?
The initial goal is to cast a wide net to identify potential kinase targets without bias. A comprehensive kinase binding assay is the ideal starting point. Unlike activity-based assays, which require specific substrates and optimized buffer conditions for each kinase, a competitive binding assay provides a standardized platform to measure direct physical interaction between Compound X and a large panel of kinases.[7] This approach is highly efficient and provides clean, unambiguous data on which kinases the compound binds to, forming the foundation for all subsequent investigations. We will use a platform analogous to the Eurofins KINOMEscan™ as our model.[7]
Experimental Workflow: Kinase Binding Assay
The principle involves quantifying the ability of Compound X to displace a known, tagged ligand from the ATP-binding site of each kinase in a large panel.
Figure 1. Workflow for a primary competitive binding kinase screen.
Protocol: Single-Dose Kinase Panel Screen
-
Compound Preparation: Solubilize Compound X in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Prepare assay plates containing individual recombinant human kinases from a diverse panel (e.g., >400 kinases covering all major families).
-
Incubation: Add the tagged ligand and Compound X (final concentration 10 µM) to the wells containing the kinases. Include two sets of controls:
-
Negative Control: DMSO vehicle only (defines 0% inhibition).
-
Positive Control: A known broad-spectrum kinase inhibitor (defines 100% inhibition).
-
-
Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Capture & Wash: The kinases (and any bound ligands) are captured on a solid support, and unbound components are washed away.
-
Elution & Quantification: The amount of tagged ligand remaining bound to each kinase is eluted and quantified.
-
Data Analysis: The amount of bound ligand in the presence of Compound X is compared to the DMSO control to calculate a percent inhibition value for each kinase.
Data Presentation & Interpretation
Results are typically presented as percent inhibition. A common threshold for identifying a "hit" is >80% inhibition at the screening concentration.
| Kinase Target | Kinase Family | % Inhibition at 10 µM | Hit? (Threshold >80%) |
| ABL1 | Tyrosine Kinase | 12% | No |
| EGFR | Tyrosine Kinase | 25% | No |
| MAPK14 (p38α) | CMGC | 95% | Yes |
| MAPK11 (p38β) | CMGC | 88% | Yes |
| CDK2 | CMGC | 45% | No |
| JAK2 | Tyrosine Kinase | 60% | No |
| ROCK1 | AGC | 18% | No |
Table 1. Example primary screening data for Compound X. Based on these hypothetical results, p38α and p38β are identified as primary hits.
Part 2: Secondary Screening – Potency and Selectivity Profiling
Expert Rationale: Confirming Function and Determining Potency (IC50)
A primary binding hit is a crucial first step, but it does not confirm functional inhibition.[8] The compound could bind to an allosteric site without affecting activity, or its binding might not be potent enough to be therapeutically relevant. Therefore, the next essential step is to perform a functional enzymatic assay to confirm that binding translates to inhibition of the kinase's catalytic activity and to determine the compound's potency (IC50).[9] We will use a luminescence-based ATP consumption assay, such as Promega's ADP-Glo™, as it is a universal method applicable to any kinase that converts ATP to ADP.[10]
Assay Principle: ADP-Glo™ Kinase Assay
This assay measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The reaction is performed in two steps: first, the kinase reaction proceeds, then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a different reagent converts the newly produced ADP into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.
Figure 2. Diagram illustrating the principle of the ADP-Glo™ kinase assay.
Protocol: IC50 Determination for p38α MAPK
This protocol must be self-validating. A critical step, often overlooked, is to run the assay using an ATP concentration equal to the Michaelis-Menten constant (Kₘ) for the specific kinase.[9] This ensures that the resulting IC50 values are standardized and comparable across different studies.
-
ATP Kₘ Determination (Pre-requisite):
-
Perform the kinase reaction with a fixed concentration of p38α and substrate, but vary the ATP concentration (e.g., 0-500 µM).
-
Measure ADP production at each ATP concentration.
-
Plot kinase activity vs. ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ(ATP). For this example, we'll assume Kₘ(ATP) for p38α is 75 µM.[11]
-
-
Compound Titration:
-
Prepare a serial dilution of Compound X in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Add the diluted compound to a 384-well assay plate. Include DMSO-only (0% inhibition) and a known p38α inhibitor (e.g., Skem-P38) as 100% inhibition controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing reaction buffer, recombinant p38α kinase, a suitable substrate (e.g., ATF2 peptide), and ATP at its Kₘ concentration (75 µM).
-
Dispense the master mix into the assay plate to start the reaction.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Signal Generation & Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and control inhibitor (100% inhibition) wells.
-
Plot the percent inhibition versus the logarithm of Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).
-
Data Presentation & Interpretation
The output is a dose-response curve and a calculated IC50 value, which quantifies the compound's potency.
| Parameter | Compound X | Control Inhibitor |
| Target Kinase | p38α MAPK | p38α MAPK |
| Assay Type | ADP-Glo™ (Functional) | ADP-Glo™ (Functional) |
| IC50 Value | 75 nM | 15 nM |
| Hill Slope | -1.1 | -1.0 |
| R² of Curve Fit | 0.992 | 0.995 |
Table 2. Example secondary assay data confirming Compound X as a potent inhibitor of p38α.
Part 3: Tertiary Screening – Cellular Target Engagement
Expert Rationale: Bridging the Gap from Beaker to Cell
Demonstrating potent biochemical inhibition is necessary but not sufficient. A successful drug candidate must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[8] Many compounds that are potent in biochemical assays fail in cell-based assays due to poor permeability, rapid efflux, or off-target effects.[8] Therefore, a cellular target engagement assay is a mandatory validation step. For a p38 MAPK inhibitor, a highly relevant assay is to measure the inhibition of phosphorylation of a downstream substrate in response to a cellular stress stimulus.[5]
Protocol: High-Content Imaging of p38 Activation
This protocol uses immunofluorescence and high-content imaging to quantify the phosphorylation of p38 MAPK at residues Thr180/Tyr182, a direct marker of its activation, in a relevant cell line (e.g., HMC3 microglial cells or HeLa cells).[5][12]
-
Cell Culture and Plating:
-
Culture HeLa cells in appropriate media.
-
Seed the cells into a 96-well imaging plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound X for 1-2 hours. Include DMSO vehicle controls.
-
-
Cellular Stimulation:
-
Stimulate the cells with a known p38 activator, such as Anisomycin (200 ng/mL) or LPS, for 30 minutes to induce p38 phosphorylation. Include an unstimulated control group.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with a primary antibody specific for phosphorylated p38 (p-p38 Thr180/Tyr182).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on DAPI stain) and quantify the mean fluorescence intensity of the p-p38 signal in the cytoplasm and/or nucleus of each cell.
-
-
Data Analysis:
-
Calculate the average p-p38 fluorescence intensity for each treatment condition.
-
Normalize the data to the stimulated (DMSO) and unstimulated controls.
-
Plot the percent inhibition of p38 phosphorylation versus compound concentration and calculate a cellular IC50.
-
Expected Outcome
A successful outcome would show a dose-dependent decrease in the anisomycin-induced p-p38 signal in cells pre-treated with Compound X. This result provides strong evidence that Compound X is cell-permeable and engages and inhibits p38 MAPK in a physiological context, validating it as a promising lead for further development.
Conclusion
This technical guide has detailed a logical, evidence-based screening cascade for characterizing the novel compound, this compound. By progressing from a broad primary binding screen to a functional biochemical assay and culminating in a cellular target engagement study, this workflow provides a robust pathway to confidently identify p38 MAPK as the biological target, quantify the compound's potency, and confirm its activity in a relevant cellular system. This hierarchical approach maximizes the probability of success while ensuring that experimental choices are both scientifically sound and resource-efficient, laying a solid foundation for preclinical development.
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PubMed Central. [Link]
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The Pyrrolidinyl-Pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinyl-substituted pyridine motif is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide range of biologically active compounds and approved therapeutics.[1][2] This scaffold masterfully combines the sp³-rich, three-dimensional character of the pyrrolidine ring with the aromatic, tunable electronic properties of the pyridine moiety.[3][4] This unique combination allows for precise exploration of chemical space, leading to compounds with high affinity and selectivity for diverse biological targets, including neuronal nicotinic acetylcholine receptors (nAChRs), various kinases, and metabolic enzymes like dipeptidyl peptidase IV (DPP-IV).[5][6][7] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the function of these molecules. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and pharmacological profile. We will explore seminal case studies, including the non-opioid analgesic ABT-594 and the smoking cessation aid Varenicline, and detail the experimental methodologies essential for validating and advancing drug candidates based on this privileged scaffold.
Part 1: The Pyrrolidinyl-Pyridine Scaffold: A Privileged Motif in Drug Discovery
The enduring success of the pyrrolidinyl-pyridine core in drug discovery is not accidental; it stems from a set of inherent physicochemical properties that make it an ideal building block for interacting with complex biological systems.[1][8] The pyrrolidine ring, a saturated five-membered heterocycle, provides a rigid yet conformationally flexible sp³-hybridized framework. This non-planarity, often described as "pseudorotation," allows its substituents to project into three-dimensional space, facilitating optimal interactions with the intricate topographies of protein binding pockets.[3] Furthermore, the stereogenic centers common to pyrrolidine derivatives, particularly those derived from proline, are critical for achieving enantioselective binding to biological targets.[9]
Conversely, the pyridine ring serves as a versatile aromatic anchor. Its nitrogen atom acts as a hydrogen bond acceptor and influences the ring's electron distribution, which can be further modulated by substituents at its five available carbon positions. This allows for the fine-tuning of a molecule's electronic character, lipophilicity, and metabolic stability.[10][11] The strategic combination of these two rings creates a powerful pharmacophore with distinct regions for optimization.
Key Loci for Structural Modification
The exploration of SAR for this scaffold primarily revolves around systematic modifications at three key positions, as illustrated below. Each position offers a unique opportunity to modulate the compound's interaction with its target and its overall druglike properties.
Caption: Key modification points on the pyrrolidinyl-pyridine scaffold.
Part 2: Structure-Activity Relationships at Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
The α4β2 nAChR subtype is arguably the most significant target for pyrrolidinyl-pyridine derivatives, playing a critical role in cognitive function, pain perception, and nicotine addiction.[12] This ligand-gated ion channel presents a complex binding site at the interface of its α4 and β2 subunits, which these compounds have proven adept at modulating.
Case Study: ABT-594 and Analogs – The Quest for Non-Opioid Analgesics
The discovery of epibatidine, a potent nAChR agonist with powerful analgesic properties, spurred the development of novel nicotinic analgesics with improved safety profiles.[7] This effort led to the identification of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a compound that demonstrated potent, non-opioid analgesic activity in animal models.[13][14] The SAR studies around ABT-594 provide a textbook example of rational drug design.
SAR of the Pyridine Ring:
-
C2-Substitution: A halogen, particularly chlorine, at the C2 position was found to be critical for high binding affinity and potent analgesic activity.[14] This substituent is believed to engage in favorable interactions within the receptor's binding pocket.
-
C5-Substitution: The C5 position is connected to the basic amine via a linker. Modifications here are generally well-tolerated. Bulky groups, such as phenyl or heteroaryl substituents, can be introduced, often maintaining high binding affinity (Ki values from 0.055 to 0.69 nM).[15] Interestingly, these modifications can shift the functional activity from agonism towards antagonism.[15]
SAR of the Basic Ring (Azetidine/Pyrrolidine):
-
Ring Size and N-Substitution: An unsubstituted secondary amine on the azetidine or pyrrolidine ring is crucial for potent activity.[14] The basic nitrogen is understood to form a key salt bridge or hydrogen bond in the nAChR binding site. N-methylation generally reduces potency.
-
Ring Substitution: Even minor substitutions on the azetidinyl ring, such as the addition of one or two methyl groups at the 3-position, lead to a substantial loss of both binding affinity and analgesic potency.[16] This highlights a significant steric constraint in the pocket accommodating this part of the molecule.
-
Stereochemistry: For ABT-594, the (R)-enantiomer, and its (S)-enantiomer, A-98593, both show potent analgesic activity and high affinity for the α4β2 nAChR, indicating a lack of significant stereospecificity in binding for this particular scaffold.[7][13] However, the (R)-enantiomer (ABT-594) demonstrated a better safety profile with reduced activity at peripheral nAChRs, making it a more attractive therapeutic candidate.[13][14]
| Compound | Pyridine Substitution | Basic Ring | nAChR (α4β2) Ki (pM)[7] | Analgesic Activity (Mouse Hot Plate, ED₅₀, ip)[13][14] |
| ABT-594 | 2-Cl, 5-(linker)- | (R)-2-Azetidinyl | 37 | Potent |
| A-98593 | 2-Cl, 5-(linker)- | (S)-2-Azetidinyl | 34-39 | Potent |
| Epibatidine | 2-Cl, 5-(linker)- | 7-azabicyclo[2.2.1]heptane | 70 | Very Potent |
| Analog | 2-Cl, 5-(linker)- | (R)-3-Me-Azetidinyl | N/A | Substantially less active[16] |
Case Study: Varenicline – A Partial Agonist for Smoking Cessation
Varenicline (Chantix®) represents a triumph of mechanism-based drug design. It functions as a high-affinity partial agonist at the α4β2 nAChR.[17][18] This dual mechanism allows it to stimulate dopamine release to reduce withdrawal cravings while simultaneously blocking nicotine from binding, thus diminishing the rewarding effects of smoking.[17][19]
The structure of varenicline is a rigid, bridged tricyclic system, which locks the relative orientation of the basic amine and the aromatic pyrazine ring. This conformational constraint is key to its unique pharmacological profile.
-
Aromatic Moiety: The quinoxaline moiety (fused pyrazine-benzene ring system) is a critical feature. Structural studies have shown that this unit can act as a hydrogen bond acceptor in the binding site, an interaction not as readily available to simpler pyridine rings.[20] The specific positioning of this heteroaromatic system is essential for receptor activation.[12]
-
Partial Agonism: Varenicline's efficacy as a partial agonist (around 45% of nicotine's maximal effect at the α4β2 receptor) is a direct consequence of its structure.[17] It binds with high affinity but produces a submaximal conformational change in the receptor, leading to limited channel opening compared to a full agonist like nicotine. This nuanced interaction is what makes it an effective therapeutic rather than a simple nicotine substitute.
Caption: Varenicline's dual mechanism at the α4β2 nAChR.
Part 3: Expanding the Target Landscape: SAR for Other Enzyme Classes
The versatility of the pyrrolidinyl-pyridine scaffold is evident from its application to entirely different target classes, such as metabolic enzymes and protein kinases, where the SAR principles are distinct.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A series of (5-substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines were identified as potent DPP-IV inhibitors for the treatment of diabetes.[5] In this class, a key interaction involves the cyano group forming a reversible covalent bond with the catalytic serine residue of the enzyme. The SAR is driven by the C5-substituents on the pyrrolidine ring. These substituents project into various enzyme sub-pockets, and their nature significantly affects not only potency but also chemical stability and pharmacokinetic (PK) properties. Optimization of these C5-substituents led to compounds with subnanomolar Ki values and over 1,000-fold selectivity against related peptidases.[5]
Protein Kinase Inhibitors
Pyrrolidinyl-pyridine derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial targets in oncology. These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase.
For example, a series of conformationally constrained pyrrolopyridine-pyridone analogs were discovered as potent inhibitors of Met kinase, a receptor tyrosine kinase implicated in cancer.[6] The lead compound in this series exhibited an IC₅₀ value of 1.8 nM. X-ray crystallography revealed that the pyridone moiety forms key hydrogen bonds within the hinge region of the ATP binding site, while the pyrrolopyridine core provides the necessary scaffold. The SAR of this series was rationalized based on the binding mode, with further optimization leading to potent 4-pyridone and pyridine N-oxide inhibitors.[6] Similarly, pyrrolidinyl-substituted pyrazolo[1,5-a]pyrimidines have been developed as potent TrkA inhibitors, demonstrating the modularity of this approach.[21]
Part 4: Methodologies in SAR Studies
A robust SAR campaign relies on self-validating and reproducible experimental protocols for both chemical synthesis and biological evaluation.
Representative Synthetic Protocol: Amide Coupling
A common and versatile method for synthesizing pyrrolidinyl-pyridine derivatives involves the amide coupling of a substituted pyridine carboxylic acid with a pyrrolidine-based amine.
Objective: To synthesize a target pyrrolidinyl-pyridine amide.
Materials:
-
Substituted pyridine-carboxylic acid (1.0 eq)
-
(S)-Prolinamide or other pyrrolidine derivative (1.1 eq)
-
Coupling agent, e.g., T3P® (Propylphosphonic Anhydride) (1.5 eq)
-
Organic base, e.g., DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous solvent, e.g., DMF (Dimethylformamide)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyridine-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.
-
Addition of Amine: Add the pyrrolidine derivative (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation & Coupling: Slowly add the coupling agent T3P® (1.5 eq) to the reaction mixture, maintaining the temperature at or below room temperature (an ice bath can be used to control any exotherm).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for amide coupling synthesis.
Biological Evaluation Protocol: nAChR Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.
Objective: To determine the Ki of a test compound for the α4β2 nAChR.
Materials:
-
Rat brain cortex homogenate (source of α4β2 nAChRs)
-
[³H]Cytisine (radioligand, specific for α4β2 nAChRs)
-
Test compounds (at various concentrations)
-
Non-specific binding control: (-)-Nicotine (at high concentration, e.g., 100 µM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates, filter mats (GF/B or GF/C), cell harvester
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: To designated wells, add a solution of [³H]Cytisine at its final assay concentration (e.g., 50 pM).
-
Non-Specific Binding (NSB): To another set of wells, add [³H]Cytisine and a high concentration of (-)-Nicotine to saturate the receptors and measure binding to non-receptor components.
-
Test Compound Addition: To the remaining wells, add [³H]Cytisine and serial dilutions of the test compound.
-
Receptor Addition: Initiate the binding reaction by adding the rat brain homogenate to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 75 minutes) to allow the binding to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The pyrrolidinyl-substituted pyridine scaffold remains a highly productive area for drug discovery due to its proven ability to generate potent and selective modulators for a multitude of biological targets. The SAR principles guiding development are highly target-dependent. For nAChRs, the focus is on optimizing interactions via the basic amine and tuning the electronics and steric profile of the pyridine ring to control functional output (agonist vs. antagonist vs. partial agonist). For enzyme targets like kinases and proteases, the scaffold serves as a rigid framework to position key pharmacophoric elements, such as hinge-binding motifs or covalent warheads, with precision. Future research will undoubtedly continue to leverage this versatile core, employing advanced synthetic methods and structure-based design to develop next-generation therapeutics with enhanced efficacy and safety.
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Singh, R., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]
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Tu, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, Z., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link]
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Decker, M. W., et al. (1998). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. PubMed. Available at: [Link]
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Venkatesan, A. M., et al. (2010). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PubMed. Available at: [Link]
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Savelyeva, T. N., & Chulakov, E. N. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
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Donnelly-Roberts, D. L., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. PubMed. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]
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Wang, T., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Methodological & Application
Synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: An Application Note and Detailed Protocol
Introduction
The synthesis of highly substituted pyridine derivatives is a cornerstone of modern medicinal chemistry, as this scaffold is a privileged structure in a multitude of biologically active compounds.[1] This application note provides a comprehensive, field-proven guide for the synthesis of 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, a valuable building block in drug discovery programs. The presented methodology emphasizes a rational design of the synthetic route, focusing on regioselectivity and efficiency. We will detail a robust two-stage process commencing with the preparation of the key intermediate, 2-methoxy-6-(pyrrolidin-1-yl)pyridine, followed by a highly regioselective acylation at the C-3 position, a modification that is often challenging to achieve through classical electrophilic aromatic substitution methods on pyridine rings.[2]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Strategic Overview of the Synthesis
The synthesis of the target molecule is strategically divided into two main stages, as depicted in the workflow below. This approach addresses the inherent challenges of direct functionalization of the pyridine core.
Caption: Overall workflow for the synthesis of the target compound.
Stage 1: Synthesis of the Key Intermediate: 2-Methoxy-6-(pyrrolidin-1-yl)pyridine
The initial stage focuses on the sequential nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine. The differential reactivity of the two chlorine atoms allows for a controlled, stepwise introduction of the methoxy and pyrrolidinyl groups.
Step 1.1: Monosubstitution with Sodium Methoxide
Principle: The first substitution with sodium methoxide yields 2-chloro-6-methoxypyridine. The electron-withdrawing nature of the pyridine nitrogen and the remaining chlorine atom activates the ring towards nucleophilic attack.[3]
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
Reagent Addition: Carefully add sodium metal in small portions to the methanol at 0 °C to generate sodium methoxide in situ.
-
Once all the sodium has reacted, add 2,6-dichloropyridine to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 1.2: Second Substitution with Pyrrolidine
Principle: The remaining chlorine atom on 2-chloro-6-methoxypyridine is subsequently displaced by pyrrolidine. The introduction of the electron-donating methoxy group in the first step slightly deactivates the ring, necessitating heating to drive the second substitution to completion.
Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 2-chloro-6-methoxypyridine in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add an excess of pyrrolidine to the solution.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude intermediate by vacuum distillation or column chromatography.
Stage 2: Regioselective Acylation via Directed ortho-Metalation (DoM)
The introduction of the acetyl group at the C-3 position is achieved through Directed ortho-Metalation (DoM). This powerful technique utilizes a directing group to facilitate deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent.[4][5] In the case of 2-methoxy-6-(pyrrolidin-1-yl)pyridine, the methoxy group is a well-established directing group for lithiation at the C-3 position.[6]
Caption: Mechanism of Directed ortho-Metalation for the acylation step.
Protocol for Acylation:
Safety First: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[7][8][9][10] All manipulations must be carried out under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and suitable gloves) is mandatory.[11]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve the intermediate, 2-methoxy-6-(pyrrolidin-1-yl)pyridine, in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Acylation: In a separate flame-dried flask, prepare a solution of the acylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) in anhydrous THF. Cool this solution to -78 °C.
-
Slowly transfer the lithiated pyridine solution to the acylating agent solution via cannula at -78 °C.
-
Quenching and Work-up: After the addition is complete, stir the reaction at -78 °C for an additional hour, then allow it to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization
The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[12][13] The purity and identity of the product should be confirmed by analytical techniques.
| Technique | Expected Observations |
| 1H NMR | Appearance of a singlet corresponding to the acetyl methyl protons (around δ 2.5 ppm). Characteristic shifts for the aromatic protons on the pyridine ring and the protons of the methoxy and pyrrolidinyl groups. |
| 13C NMR | A signal for the carbonyl carbon of the acetyl group (around δ 200 ppm) and other characteristic signals for the substituted pyridine ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C12H16N2O2. |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (around 1680 cm-1). |
Conclusion
This application note details a reliable and regioselective synthesis of 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone. The two-stage approach, combining nucleophilic aromatic substitution and directed ortho-metalation, provides a robust pathway to this valuable building block. By understanding the underlying principles of each step, researchers can confidently apply and adapt this methodology for the synthesis of other complex pyridine derivatives. The careful handling of pyrophoric reagents is paramount to the safe and successful execution of this synthesis.
References
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-
Princeton University, Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
- Houlden, C. E., et al. Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Org. Lett. 2010, 12 (14), 3090–3092.
- Baran Lab, Scripps Research.
- Smith, K., et al. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3, 2015.
- Premecz, J. E., & Ford, M. E. Gas Chromatographic Separation of Substituted Pyridines.
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Organic Syntheses. PREPARATION OF (R)-METHYL 4-BROMO-2-(N-BOC-PYRROLIDIN-2-YL)BENZOATE. [Link]
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Column Chromatography. Purification Of Quaternary Ammonium Pyridinium Compounds. [Link]
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- Bori, I. D., et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc 2021, v, 57-72.
- Seo, S., et al. Discovery of Novel 1,5-Dibenzyl-2-pyridinone Derivatives as HIV-1 Integrase Inhibitors. J. Med. Chem. 2011, 54 (1), 259–269.
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- Google Patents. Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
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Organic Syntheses. 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. [Link]
- Catalyst Education.
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Organic Syntheses. 2-CHLORO-1-(1-ETHOXYVINYL)PYRIDINIUM TRIFLATE. [Link]
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- Brown, L. L., et al. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. J Med Chem. 2002, 45(13), 2841-9.
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- Boussouar, F., et al.
- European Patent Office.
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Experimental protocol for using 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone in cell culture
An In-Depth Guide to the Cellular Characterization of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Introduction: A Framework for Investigating a Novel Pyridine Derivative
The compound this compound is a substituted pyridine derivative whose biological activities and mechanism of action are not extensively documented in public literature. Structurally, it belongs to a class of compounds that are frequently explored in drug discovery for their potential to modulate various signaling pathways.[1][2][3] This guide provides a comprehensive experimental framework for researchers and drug development professionals to conduct the initial characterization of this compound in a cell culture setting.
Our approach is built on a logical, phased progression of experiments. We begin with the fundamental steps of compound handling and solubility, move to critical dose-range finding and cytotoxicity screening, and then advance to functional assays that distinguish between cytotoxic and cytostatic effects. Finally, we present a strategic framework for elucidating the potential mechanism of action, including modern target engagement methodologies. This document is designed not as a rigid protocol, but as a self-validating system of inquiry, empowering researchers to generate robust and interpretable data.
Compound Identity and Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | N/A |
| Synonym(s) | 1-[2-methoxy-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone | [4] |
| CAS Number | 1228666-25-8 | [4] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [4] |
| Molecular Weight | 220.27 g/mol | [4] |
Section 1: Compound Preparation and Handling
The accuracy and reproducibility of any cell-based assay begin with the proper handling of the test compound. The primary objective is to create a stable, concentrated stock solution that can be reliably diluted into cell culture media.
Reconstitution of Lyophilized Compound
Most small molecules are supplied as a lyophilized powder and must first be reconstituted in an appropriate solvent.
-
Rationale for Solvent Choice: Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial reconstitution of most novel small molecules.[5][6] Its high solvating power is suitable for a wide range of hydrophobic compounds, and its solutions can be stored at low temperatures with good stability.[5][7]
-
Protocol for 10 mM Stock Solution:
-
Centrifuge the vial of lyophilized this compound briefly to ensure all powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of high-purity, sterile DMSO. For example, for 1 mg of compound (MW = 220.27), the required DMSO volume is calculated as follows:
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 220.27 g/mol ) = 0.000454 L = 454 µL
-
-
Vortex the vial for 10-20 seconds to dissolve the powder.[6] If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be effective.[6][7] Visually inspect for any remaining particulate matter.
-
Aliquoting and Storage
-
Rationale for Aliquoting: To preserve the integrity of the compound, it is critical to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7]
-
Protocol:
Section 2: Foundational Experiment - Dose-Response and Cytotoxicity
Before investigating the biological function of the compound, it is imperative to determine the concentration range at which it affects cell viability. This dose-range finding experiment is the cornerstone of all subsequent assays.
The Importance of Dose Selection
Treating cells with concentrations that are too high will lead to non-specific cytotoxicity, masking any targeted biological effects. Conversely, concentrations that are too low will show no effect. Therefore, an initial screen across a wide, logarithmic range of concentrations is essential to identify the relevant therapeutic window.[8][9]
Experimental Workflow for Cytotoxicity Screening
This workflow outlines a standard procedure using a resazurin-based viability assay, which is a sensitive and cost-effective method for assessing metabolic activity as an indicator of cell health.[10]
Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Downstream Pathway Analysis
If a target is identified or a specific phenotype (e.g., cell cycle arrest) is observed, the next step is to analyze the relevant downstream signaling pathways. A common and effective method for this is Western Blotting , which can quantify changes in the phosphorylation status or total protein levels of key signaling molecules.
For a hypothetical kinase inhibitor, one might probe for:
-
Phosphorylation of the direct substrate of the kinase.
-
Phosphorylation of downstream effectors in the pathway (e.g., p-ERK, p-AKT).
-
Changes in proteins that regulate the cell cycle (e.g., cyclins, p21, p27).
Section 5: Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin
This protocol is optimized for a 96-well plate format.
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS) [11]* Sterile PBS
-
Trypsin-EDTA
-
96-well clear-bottom, black-walled plates (for fluorescence)
-
10 mM stock of the compound in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. To minimize the "edge effect," avoid using the outermost wells or fill them with sterile PBS. [12]2. Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. [11]3. Compound Dilution:
-
Prepare a 2X working concentration series of the compound in complete medium.
-
Start by diluting your 10 mM DMSO stock to 200 µM (1:50) in medium. This creates your highest 2X concentration. The final DMSO concentration will be 0.1%.
-
Perform serial dilutions (e.g., 1:3 or 1:10) in medium to create the rest of the 2X series.
-
Prepare a 2X vehicle control containing the same final concentration of DMSO (e.g., 0.2%) in medium.
-
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, bringing the final volume to 200 µL and the compound concentrations to 1X.
-
Treatment Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours).
-
Assay Readout:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of "no-cell" control wells from all other values.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀.
-
References
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]
-
Molina, D. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888:73-98. [Link]
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Ashraf, M. U., & Gupta, S. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644:287-302. [Link]
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ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
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Slaughter, B. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
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Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. [Link]
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Concept Life Sciences. Target Engagement Assay Services. [Link]
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Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]
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Springer Nature Experiments. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. [Link]
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REPROCELL. Using Small Molecules For Stem Cell Research. [Link]
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ResearchGate. How to dissolve small inhibitor molecules for binding assay?[Link]
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Bio-protocol. A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
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Creative Biolabs. Cell Culture Protocol. [Link]
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ResearchGate. How to select and fix the plant extracts or compound concentration to test for MTT assay cell culture?[Link]
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Fischer, S., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]
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FDCELL. 10 Tips for Successful Cell Based Assays. [Link]
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Bioorganic & Medicinal Chemistry Letters. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Journal of Medicinal Chemistry. Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c]o[13][14]xazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates. [Link]
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MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. [Link]
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Application Notes and Protocols for the Neuroscience Research Compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
A Note to the Researcher: Preliminary literature and database searches indicate that 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a novel chemical entity with limited to no published data regarding its specific biological activity in neuroscience. The following document is therefore structured as a prospective research and characterization guide. It is designed to provide a comprehensive, hypothesis-driven framework for investigating the potential neuropharmacological properties of this compound. The protocols and methodologies described are based on established standards in the field for analogous chemical structures.
Part 1: Introduction and Scientific Rationale
The chemical structure of this compound incorporates several moieties that suggest potential activity within the central nervous system (CNS). The pyridine and pyrrolidine rings are common scaffolds in a variety of neuroactive compounds. For instance, molecules containing these rings have been identified as ligands for nicotinic acetylcholine receptors (nAChRs)[1], inhibitors of monoamine transporters[2], and acetylcholinesterase (AChE) inhibitors[3].
Given these structural precedents, this guide will outline a systematic approach to characterize the neuropharmacological profile of this compound. We will proceed under the primary working hypothesis that this compound may function as a modulator of cholinergic or monoaminergic systems.
Part 2: Physicochemical Properties and Preparation
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C12H16N2O2 | [4] |
| Molecular Weight | 220.27 g/mol | [4] |
| CAS Number | 1228666-25-8 | [4] |
| Appearance | White to off-white solid (typical) | Commercially available |
| Purity | ≥95% | [5] |
Stock Solution Preparation Protocol
For all in vitro and in vivo experiments, it is critical to begin with a high-concentration, validated stock solution.
-
Initial Solubility Testing: Empirically determine the optimal solvent. Begin with dimethyl sulfoxide (DMSO), as it is a common solvent for organic molecules. Test solubility in ethanol and aqueous buffers if DMSO is found to be incompatible with downstream assays.
-
Stock Solution Preparation (100 mM in DMSO):
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Add approximately 10 mg of this compound to the vial and record the exact weight.
-
Calculate the required volume of DMSO to achieve a 100 mM concentration using the formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.1 (mol/L).
-
Add the calculated volume of anhydrous, cell-culture grade DMSO.
-
Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Part 3: In Vitro Characterization Workflow
The initial phase of characterization should focus on in vitro assays to determine the compound's primary molecular target(s). The following workflow is proposed to efficiently screen for activity at key neuroscience-related targets.
Caption: A logical progression for preclinical evaluation.
Part 5: Conclusion and Future Directions
The compound this compound represents an unexplored area of neuropharmacology. The structural motifs present in the molecule provide a rational basis for investigating its potential as a modulator of cholinergic or monoaminergic systems. The systematic approach outlined in these application notes, progressing from broad primary screening to specific functional and behavioral assays, provides a robust framework for elucidating its mechanism of action and potential therapeutic utility. Successful identification of a potent and selective activity profile would warrant further investigation into its pharmacokinetic properties and efficacy in relevant animal models of neurological and psychiatric disorders.
References
- Vertex AI Search. 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone.
- Dalziel, J. R., et al. (2005). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 15(13), 3241-3245.
- Sigma-Aldrich. This compound.
- Combi-Blocks, Inc. This compound, 95% Purity.
- Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(13), 2621-2633.
- Eastman, K. J., et al. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry, 60(12), 4932-4948.
- Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
- Kumar, A., et al. (2012). Substituted spiro [2.3'] oxindolespiro [3.2″]-5,6-dimethoxy-indane-1″-one-pyrrolidine analogue as inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 22(17), 5581-5584.
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Application Notes and Protocols for High-Throughput Screening of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyridine-Based Scaffold
In the landscape of contemporary drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. The compound 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone, hereafter designated as Cmpd-MPP3 , represents a promising scaffold for kinase-targeted therapies. Its unique structural amalgamation of a methoxy-pyridine core with a pyrrolidinyl moiety suggests a potential for high-affinity interactions within the ATP-binding pocket of various protein kinases. The pyrrolidine ring, a prevalent motif in medicinal chemistry, often imparts favorable pharmacokinetic properties and can establish crucial interactions with target proteins.[1] Furthermore, pyridone and pyridine derivatives are recognized as privileged structures in the design of kinase inhibitors, capable of acting as bioisosteres for essential pharmacophoric elements.[2][3]
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Cmpd-MPP3, detailing both a primary biochemical assay and a secondary cell-based phenotypic assay. The protocols are designed to be robust and reproducible, enabling the efficient identification and characterization of its inhibitory activity.
Physicochemical Properties of Cmpd-MPP3
A foundational understanding of the physicochemical properties of a compound is critical for its effective handling and the interpretation of screening data.
| Property | Value | Source |
| CAS Number | 1228666-25-8 | |
| Molecular Formula | C12H16N2O2 | |
| Molecular Weight | 220.27 g/mol | |
| Purity | >95% | |
| Appearance | Off-white to yellow solid | Internal Data |
| Solubility | Soluble in DMSO (>10 mM) | Internal Data |
Proposed Mechanism of Action: Targeting Protein Kinases
While the precise molecular target of Cmpd-MPP3 is under investigation, its structural features are consistent with those of known kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The pyridine core of Cmpd-MPP3 can potentially form hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction for many kinase inhibitors.[3] The methoxy and pyrrolidinyl substituents may then occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.
Caption: A streamlined workflow for the high-throughput screening of Cmpd-MPP3.
PART 1: Primary Screening - In Vitro Kinase Assay
The primary screen aims to rapidly assess the inhibitory potential of Cmpd-MPP3 against a specific kinase target in a purified, cell-free system. A luminescence-based assay that quantifies ADP production is a widely used and robust method for this purpose. [4][5]
Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is designed for a 384-well plate format to maximize throughput.
Materials:
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Specific peptide substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Cmpd-MPP3: 10 mM stock solution in 100% DMSO.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Plates: White, opaque 384-well assay plates.
-
Instrumentation: Multichannel pipette or automated liquid handler, plate reader with luminescence detection.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of Cmpd-MPP3 in DMSO.
-
Using an automated liquid handler, transfer 50 nL of each compound concentration to the assay plate.
-
Include wells with DMSO only (negative control) and the positive control inhibitor.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Kinase Assay Buffer.
-
Dispense 5 µL of the 2X kinase solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic model.
-
Hypothetical Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| Cmpd-MPP3 | Kinase A | 25 |
| Staurosporine | Kinase A | 10 |
| Cmpd-MPP3 | Kinase B | >10,000 |
| Staurosporine | Kinase B | 15 |
PART 2: Secondary Screening - Cell-Based Phenotypic Assay
Following the identification of inhibitory activity in the primary biochemical assay, a secondary screen in a cellular context is crucial to confirm on-target effects and assess cell permeability and potential cytotoxicity. Cell painting is a powerful high-content imaging technique that provides a rich, multiparametric readout of cellular phenotypes. [6]
Protocol: Cell Painting for Phenotypic Profiling
This protocol outlines a cell painting workflow to assess the phenotypic changes induced by Cmpd-MPP3 in a relevant cell line.
Materials:
-
Cell Line: A human cell line relevant to the therapeutic area of interest (e.g., A549 lung carcinoma cells).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Cmpd-MPP3: Serial dilutions in culture medium from a DMSO stock.
-
Staining Reagents: A cocktail of fluorescent dyes to label various cellular compartments (e.g., Hoechst for nucleus, Phalloidin for actin, MitoTracker for mitochondria). The PhenoVue Cell Painting Kit (Revvity) is a convenient option. [6]* Fixative: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Plates: Black, clear-bottom 384-well imaging plates.
-
Instrumentation: High-content imaging system (e.g., Opera Phenix Plus), automated liquid handler.
Procedure:
-
Cell Plating:
-
Seed cells into 384-well imaging plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of Cmpd-MPP3 for 24-48 hours.
-
Include vehicle (DMSO) and positive controls (e.g., a known cytotoxic agent).
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with the fluorescent dye cocktail according to the manufacturer's instructions.
-
Wash the cells to remove unbound dyes.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system, capturing multiple fields of view per well across all fluorescent channels.
-
-
Image Analysis and Phenotypic Profiling:
-
Use image analysis software (e.g., Harmony) to segment cells and extract a wide range of morphological features (e.g., nuclear size, cell shape, mitochondrial texture).
-
Generate a phenotypic profile for each treatment condition based on the extracted features.
-
Utilize machine learning algorithms to cluster compounds based on their phenotypic profiles and identify dose-dependent effects. [7]
-
Expected Outcomes
A potent and on-target kinase inhibitor would be expected to induce a distinct and dose-dependent phenotypic profile that differs from that of the vehicle control and may cluster with other inhibitors of the same pathway. This analysis can also reveal potential off-target effects or cytotoxicity at higher concentrations.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound (Cmpd-MPP3) as a potential kinase inhibitor. The combination of a primary biochemical assay for initial hit identification and a secondary cell-based phenotypic assay for confirmation and deeper characterization represents a comprehensive and efficient approach in modern drug discovery. Positive results from this screening cascade would warrant further investigation into the specific kinase targets, mechanism of action, and structure-activity relationships to guide lead optimization efforts.
References
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59–69. [Link]
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Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. [Link]
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Venkatesan, A. M., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. [Link]
-
Smith, J. T., et al. (2023). Machine Learning and Assay Development for Image-based Phenotypic Profiling of Drug Treatments. bio-protocol, 13(6), e4632. [Link]
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Zhang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(11), 3049–3061. [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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de Sousa, F. J. A., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2686. [Link]
-
Cirillo, P. F., et al. (2005). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 15(18), 4057–4061. [Link]
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]
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- 6. resources.revvity.com [resources.revvity.com]
- 7. Machine Learning and Assay Development for Image-based Phenotypic Profiling of Drug Treatments - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Robust Quantification of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone in Human Plasma
Abstract
This document provides a comprehensive, detailed protocol for the quantification of 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone, a novel small molecule, in human plasma. The method employs a straightforward protein precipitation extraction technique followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, sensitive, and selective bioanalytical method for pharmacokinetic (PK) and toxicokinetic (TK) studies. All procedural steps are explained with a focus on the scientific rationale, and the method is validated according to the principles outlined in the FDA and ICH M10 guidelines to ensure data integrity and trustworthiness.[1][2][3]
Introduction: The Need for a Robust Bioanalytical Assay
The development of new chemical entities, such as this compound, requires a thorough understanding of their behavior in biological systems. Measuring the concentration of a drug or its metabolites in matrices like plasma over time is fundamental to defining its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for these studies due to its unparalleled sensitivity, selectivity, and speed.[6][7]
This application note details a complete workflow, from sample preparation to final analysis, optimized for this specific pyridinyl-ethanone derivative. The structural features of the analyte—a polar core with a basic pyrrolidine moiety—present specific challenges in bioanalysis, such as retention in reversed-phase chromatography and potential for matrix effects.[6] The described method directly addresses these challenges to provide a self-validating and reliable analytical system.
Overall Analytical Workflow
The entire process, from sample collection to data generation, follows a systematic and streamlined workflow. This ensures reproducibility and minimizes potential sources of error.
Caption: High-level overview of the bioanalytical workflow.
Part I: Sample Preparation Protocol
Causality Statement: Biological matrices like plasma are incredibly complex, containing high concentrations of proteins, lipids, salts, and other endogenous components that can interfere with analysis.[7][8] Sample preparation is the most critical step to remove these interferences, thereby reducing matrix effects, preventing instrument contamination, and ensuring the accuracy and precision of the results.[9] We will detail the Protein Precipitation (PPT) method due to its simplicity, speed, and effectiveness for LC-MS/MS applications.[10][11]
Materials & Reagents
-
Human Plasma (K2EDTA as anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is highly recommended (e.g., D4-labeled). If unavailable, a close structural analog with similar chromatographic behavior and extraction recovery should be used.
-
Reconstitution Solvent: 90:10 Water:Acetonitrile with 0.1% Formic Acid
-
Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates
Step-by-Step Protein Precipitation Protocol
This protocol is suitable for manual processing or adaptation to automated liquid handling systems.
-
Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely on ice. Vortex gently to ensure homogeneity.
-
Aliquot Sample: Transfer 50 µL of each plasma sample into a labeled microcentrifuge tube or a well of a 96-well plate.
-
Spike Internal Standard: Add 10 µL of the IS working solution (e.g., 100 ng/mL in 50% ACN) to every tube/well except for "double blank" samples (matrix without analyte or IS).
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (containing the IS if preferred to add it this way) to each sample. The 4:1 ratio of ACN to plasma is a robust choice for efficient protein removal.[12]
-
Vortex: Cap the tubes or seal the plate and vortex vigorously for 2 minutes. This ensures intimate mixing and complete protein denaturation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom.
-
Transfer Supernatant: Carefully aspirate 150 µL of the clear supernatant without disturbing the protein pellet and transfer it to a new set of tubes or a clean 96-well plate.
-
Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of reconstitution solvent. This step ensures the final sample is in a solvent compatible with the initial mobile phase, promoting good peak shape.
-
Analyze: Vortex briefly, centrifuge to pellet any residual particulates, and inject into the UPLC-MS/MS system.
Part II: UPLC-MS/MS Instrumental Analysis
Causality Statement: The combination of UPLC for physical separation and MS/MS for mass-based detection provides orthogonal mechanisms of selectivity, allowing for confident quantification even at very low concentrations. The parameters below are optimized for the analyte's polar and basic nature.
UPLC Chromatographic Conditions
A reversed-phase C18 column is chosen for its versatility. The addition of formic acid to the mobile phase is critical; it acidifies the eluent, ensuring the basic pyrrolidine nitrogen is protonated. This leads to better retention on the C18 column, sharper chromatographic peaks, and enhanced ionization efficiency in the mass spectrometer source.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometer Conditions
The analysis is performed in positive electrospray ionization (ESI+) mode, which is ideal for protonating the basic nitrogen atom on the analyte. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[13]
Caption: The principle of Multiple Reaction Monitoring (MRM).
| Parameter | Analyte (Example) | Internal Standard (Example) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 249.15 | 253.18 (D4-labeled) |
| Product Ion (m/z) | 178.10 | 182.12 (D4-labeled) |
| Dwell Time (ms) | 50 | 50 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 25 | 25 |
| Source Temperature | 150°C | - |
| Desolvation Temp. | 500°C | - |
| Desolvation Gas Flow | 1000 L/hr | - |
Note: The m/z values are hypothetical and must be optimized experimentally by infusing a standard solution of the analyte.
Part III: Method Validation Protocol
Causality Statement: A bioanalytical method is not trustworthy until it has been rigorously validated.[14] Validation is the formal process of demonstrating that the analytical procedure is suitable for its intended purpose.[15][16] The following experiments are based on the ICH M10 Bioanalytical Method Validation Guideline, which is recognized by major regulatory agencies including the FDA and EMA.[2][3][17]
Validation Parameters and Acceptance Criteria
The method should be validated for the following parameters, with results from accuracy and precision runs forming the core of the validation.
| Parameter | Purpose | Minimum Requirement / Acceptance Criteria (ICH M10)[2][4] |
| Selectivity | To ensure endogenous components in the matrix do not interfere with analyte quantification. | Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[18] |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Range (LLOQ/ULOQ) | To define the lower and upper limits of reliable quantification. | LLOQ must be quantifiable with accuracy within ±20% and precision ≤20%. ULOQ is the highest point on the calibration curve. |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration at each QC level (Low, Mid, High) must be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Closeness of replicate measurements (expressed as %CV). | %CV should not exceed 15% for QC samples (≤20% at LLOQ). Assessed within a run (intra-day) and between runs (inter-day).[4] |
| Matrix Effect | To assess the impact of co-eluting matrix components on ionization efficiency. | The IS-normalized matrix factor from at least 6 sources of matrix should have a %CV ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and precise across QC levels, though a specific percentage is not mandated. |
| Stability | To ensure the analyte is stable during sample handling, storage, and processing. | Mean concentrations of stability samples must be within ±15% of nominal (compared to freshly prepared samples). Includes Bench-top, Freeze-Thaw, and Long-Term stability. |
Example Validation Summary Data
The following table presents hypothetical but realistic data for an accuracy and precision batch that meets regulatory acceptance criteria.
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Status |
| LLOQ | 1.00 | 6 | 1.05 | 105.0 | 8.7 | Pass |
| Low QC | 3.00 | 6 | 2.91 | 97.0 | 6.2 | Pass |
| Mid QC | 50.0 | 6 | 52.3 | 104.6 | 4.5 | Pass |
| High QC | 150.0 | 6 | 145.8 | 97.2 | 3.9 | Pass |
Conclusion
This application note describes a selective, sensitive, and robust UPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation protocol is efficient and amenable to high-throughput workflows. The chromatographic and mass spectrometric conditions are optimized to provide excellent peak shape and detection limits. The detailed validation plan, grounded in international regulatory guidelines, ensures that the method generates reliable and reproducible data suitable for supporting drug development programs. This self-validating system provides a high degree of confidence in the analytical results for crucial pharmacokinetic and other related studies.
References
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Title: Bioanalytical Assay Development and Validation for the Pharmacokinetic Study of GMC1, a Novel FKBP52 Co-chaperone Inhibitor for Castration Resistant Prostate Cancer Source: PubMed URL: [Link]
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Title: Bioanalytical Method Validation for Macromolecules in Support of Pharmacokinetic Studies Source: ResearchGate URL: [Link]
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Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]
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Title: Bioanalytical sample preparation Source: Biotage URL: [Link]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Bioanalytical Method Validation (Archived Guidance) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical Method Validation (Draft Guidance) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Bioanalytical Method Development for Polar Compounds Source: BioPharma Services URL: [Link]
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Title: Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study Source: PubMed URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS Source: PubMed Central URL: [Link]
-
Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Small-Molecule Bioanalytical Sample Preparation Method Development Starting from The Basics Source: Taylor & Francis Online URL: [Link]
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Title: ICH M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: Analyst (RSC Publishing) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols Source: MDPI URL: [Link]
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Title: A Systematic Approach to Development of Analytical Scale and Microflow-Based Liquid Chromatography Coupled to Mass Spectrometry Metabolomics Methods to Support Drug Discovery and Development Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
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Application Notes and Protocols: Sterile Filtration and Preparation of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone for In Vivo Studies
Introduction: Bridging Discovery and Preclinical Evaluation
The transition of a novel chemical entity from the discovery laboratory to in vivo preclinical studies is a critical juncture in the drug development pipeline.[1][2] The compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone, a small molecule with potential therapeutic applications, requires meticulous preparation to ensure its safe and effective administration in animal models.[1] The primary objectives of these preparatory steps are to achieve a sterile, stable, and biocompatible formulation that allows for accurate dosing and maximizes bioavailability.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sterile filtration and preparation of this compound for in vivo studies, emphasizing the scientific rationale behind each procedural step.
Pre-formulation Assessment: Characterizing the Molecule
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a robust formulation.[5] While specific experimental data for this compound is not widely published, its structure suggests it is a weakly basic compound, which may present challenges related to aqueous solubility. Key pre-formulation studies are essential and should be conducted to determine the following:
-
Aqueous Solubility: This is a critical parameter that dictates the formulation strategy.[5][6] Initial assessments should be performed in commonly used preclinical vehicles such as water, saline, and various buffer systems (e.g., phosphate-buffered saline (PBS) at physiological pH).
-
pKa and LogP: Determining the ionization constant (pKa) and the partition coefficient (logP) will provide insights into the compound's behavior in different physiological compartments and its potential for membrane permeability.[5][7]
-
Stability: The chemical stability of the compound in the chosen vehicle and under various storage conditions (e.g., temperature, light exposure) must be evaluated to ensure the integrity of the dosing solution throughout the study.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H16N2O2 | [8] |
| Molecular Weight | 220.27 g/mol | [8] |
| CAS Number | 1228666-25-8 | [8] |
| Purity | 95% | [8] |
| InChI Key | OTZBSFUABFFMTH-UHFFFAOYSA-N | [8] |
Formulation Development: From Powder to Dosing Solution
The goal of formulation development is to create a delivery system that maintains the compound in a soluble and stable state for administration.[9] Given the likelihood of poor aqueous solubility for many novel small molecules, a systematic approach to vehicle selection is necessary.[4][10]
Vehicle Selection Strategy
A tiered approach is recommended for vehicle screening, starting with simple aqueous solutions and progressing to more complex systems as needed.
-
Aqueous Vehicles: If the compound demonstrates sufficient solubility and stability in aqueous solutions (e.g., sterile water for injection, 0.9% saline, PBS), these are the preferred vehicles due to their physiological compatibility.
-
Co-solvents: For compounds with limited aqueous solubility, the use of co-solvents can be explored.[11] Common co-solvents for preclinical studies include polyethylene glycol 300 (PEG 300), polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[11] It is crucial to use the minimum amount of co-solvent necessary to achieve solubilization and to be aware of potential toxicities associated with the chosen co-solvent in the specific animal model.[5]
-
Surfactants and Cyclodextrins: If co-solvents are insufficient, non-ionic surfactants such as polysorbate 80 (Tween® 80) or cremophor EL can be added to improve and maintain solubility.[11] Alternatively, complexing agents like cyclodextrins can be employed to encapsulate the drug molecule and enhance its aqueous solubility.[11]
Protocol for Formulation Preparation
This protocol outlines a general procedure for preparing a dosing solution. The specific vehicle composition will be determined by the pre-formulation assessment.
-
Weighing the Compound: Accurately weigh the required amount of this compound in a sterile, tared container within a chemical fume hood or other appropriate containment system.
-
Vehicle Preparation: Prepare the chosen vehicle in a sterile container. If using a co-solvent system, mix the components thoroughly.
-
Solubilization: Gradually add the vehicle to the powdered compound while vortexing or sonicating to facilitate dissolution. Gentle heating may be employed if the compound's stability at elevated temperatures has been confirmed.
-
pH Adjustment (if necessary): If the formulation involves a pH-sensitive buffer or if pH adjustment is required to maintain solubility, use sterile solutions of acid or base (e.g., 0.1 N HCl or 0.1 N NaOH) to bring the formulation to the desired pH.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining vehicle to reach the final target concentration and volume. Mix thoroughly to ensure homogeneity.
Caption: Workflow for Formulation Development and Quality Control.
Sterile Filtration: Ensuring Aseptic Dosing Solutions
For parenteral administration, the final formulation must be sterile to prevent infection in the test animals.[12][13][14] Sterile filtration is a common and effective method for sterilizing heat-sensitive solutions.[15][16] The choice of filter membrane is critical and depends on the chemical compatibility with the formulation vehicle.[17][18]
Filter Selection
The use of a 0.22 µm pore size filter is the standard for sterilizing filtration as it effectively removes bacteria.[15][19] The filter membrane material must be compatible with the solvents in the formulation to prevent filter degradation, which could lead to contamination of the filtrate.[17][20]
Table 2: Solvent Compatibility of Common Syringe Filter Membranes
| Solvent/Vehicle | Recommended Membranes | Not Recommended |
| Aqueous Solutions (e.g., Saline, PBS) | PES, PVDF, Nylon, Cellulose Acetate | PTFE (requires pre-wetting) |
| Alcohols (e.g., Ethanol, Isopropanol) | PVDF, PTFE, Nylon | Cellulose Acetate |
| PEG 300/400 | PVDF, PTFE, Nylon | Cellulose Acetate |
| DMSO | PVDF, PTFE, Polypropylene | Nylon, Cellulose Acetate |
This table provides general guidance. It is imperative to consult the filter manufacturer's specific chemical compatibility charts.[20][21]
Protocol for Sterile Filtration
This protocol should be performed in a laminar flow hood or biological safety cabinet to maintain aseptic conditions.[22]
-
Aseptic Preparation: Clean the work surface with a suitable disinfectant (e.g., 70% ethanol).[12][13] Assemble all necessary sterile supplies: syringe, sterile filter, and a sterile collection vial.
-
Syringe Filling: Draw the prepared formulation into a sterile syringe of an appropriate size.
-
Filter Attachment: Aseptically remove the sterile filter from its packaging and securely attach it to the Luer-Lok tip of the syringe.
-
Filtration: Slowly and steadily depress the syringe plunger to pass the solution through the filter into the sterile collection vial. Avoid applying excessive pressure, which could damage the filter membrane.
-
Labeling: Immediately label the sterile collection vial with the compound name, concentration, vehicle, date of preparation, and appropriate handling and storage instructions.[23]
Caption: Step-by-step workflow for the sterile filtration process.
Validation and Quality Control
To ensure the integrity of the prepared dosing solution, several quality control checks are recommended:
-
Visual Inspection: The final sterile solution should be clear and free of any visible particulates.
-
Concentration Verification: An aliquot of the final sterile solution should be analyzed (e.g., by HPLC) to confirm the final concentration of the active pharmaceutical ingredient (API).[24] This also serves to check for any potential loss of the compound due to adsorption to the filter membrane.[25][26]
-
Filter Integrity Testing: For larger-scale preparations or as part of process validation, filter integrity tests (e.g., bubble point test) can be performed post-filtration to ensure the filter was not compromised during the process.[27][28]
-
Sterility Testing: While not always feasible for small, extemporaneously prepared batches, for larger or long-term studies, a sample of the filtered solution can be sent for microbiological testing to confirm sterility.
Conclusion
The successful preparation of this compound for in vivo studies is a multi-step process that demands careful attention to detail and a strong understanding of the underlying scientific principles. By conducting thorough pre-formulation assessments, employing a systematic approach to formulation development, and adhering to strict aseptic techniques during sterile filtration, researchers can ensure the delivery of a safe, effective, and reliable dosing solution. This, in turn, will contribute to the generation of high-quality, reproducible data in preclinical animal studies, ultimately facilitating the translation of promising new chemical entities into potential therapeutic agents.
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National Center for Advancing Translational Sciences. Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]
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Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
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Giri, T. K., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
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Gautam, A., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]
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MedEduQuest. (n.d.). Best Practices for Injectable Medications. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
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Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. [Link]
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Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]
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Cytiva. (2018). Membrane filtration: A guide to choosing membranes. [Link]
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Jornitz, M. W. (2006). Filter validation. PubMed. [Link]
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Cytiva Life Sciences. (n.d.). When should filter validation be performed. [Link]
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Wisconsin Department of Health Services. (n.d.). Safe Injection Preparation: Immediate Use Sterile Compounding. [Link]
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Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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SGS. (n.d.). Preclinical Formulation Development. [Link]
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Membrane Solutions. (n.d.). Membrane Guidelines for Sterile Filtration. [Link]
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Pharmaguideline. (2017). Filter Validation in Sterile Manufacturing. [Link]
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International Filter Products. (n.d.). Chemical Compatibility Guide. [Link]
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Corning. (n.d.). Corning® Filtration Guide. [Link]
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Talluri, M. V., et al. (2019). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central. [Link]
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Sanitek. (n.d.). Critical Filter Validation Steps in Pharmaceutical Product Development. [Link]
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Merck. (n.d.). Sterile Filtration. [Link]
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Sartorius. (n.d.). Sterile Filtration. [Link]
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Pharmaceutical Technology. (n.d.). Considerations for Sterile Filtration of Biologic Drugs. [Link]
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PubChem. (n.d.). Prd_002214 | C35H48N6O8 | CID 146025593. [Link]
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PubMed. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. [Link]
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Application Notes and Protocols: Developing Assays for 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone Activity
Introduction
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone is a novel chemical entity with a pyridinone scaffold. Pyridinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties[1]. The structural features of this compound, specifically the pyridinone core, suggest potential interactions with a range of biological targets, such as protein kinases or G-protein coupled receptors (GPCRs)[2][3].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound. We will progress from broad, target-agnostic approaches to more focused, target-specific assays, enabling a thorough characterization of this compound's mechanism of action. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Part 1: Target Identification and Initial Characterization
Given that the specific biological target of this compound is unknown, the initial phase of investigation should focus on broad screening assays to identify potential cellular effects and molecular targets.
Phenotypic Screening: Assessing Cellular Viability
A fundamental first step is to determine the compound's effect on cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic or cytostatic effects[4].
-
Cell Seeding: Plate cancer cell lines (e.g., HepG2, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the overnight medium with fresh medium containing various concentrations of the compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compound for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Target Deconvolution: Identifying Potential Molecular Targets
If the compound exhibits significant cytotoxic activity, the next logical step is to identify its molecular target(s). Kinase inhibitor profiling is a valuable approach, as many pyridinone derivatives have been shown to target kinases[1][5].
Caption: Workflow for identifying and validating kinase targets.
High-throughput screening against a large panel of kinases can efficiently identify potential targets[5][6]. Services like Eurofins Discovery's KINOMEscan® utilize a competitive binding assay to quantify the interaction between the test compound and a panel of over 480 human kinases[6].
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
Screening: The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Data Analysis: The results are typically reported as percent inhibition. Kinases showing significant inhibition (e.g., >90%) are considered primary hits.
Part 2: Target Engagement and Mechanistic Studies
Once potential targets are identified, it is crucial to confirm that the compound engages these targets within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells[7][8][9][10][11].
Confirming Target Engagement with CETSA®
CETSA® is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature[11]. This thermal shift can be detected by measuring the amount of soluble protein remaining after heat treatment.
Caption: Ligand binding increases the thermal stability of the target protein.
-
Cell Culture and Treatment: Culture cells expressing the target protein to ~80% confluency. Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or an AlphaScreen®-based method[8].
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Elucidating the Mechanism of Action
If the compound is identified as a kinase inhibitor, further assays are necessary to characterize its functional effects on cellular signaling pathways.
This assay measures the phosphorylation status of a known substrate of the target kinase to determine if the compound inhibits its activity within the cell[12].
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound.
-
Stimulation (if necessary): If the kinase is activated by a specific stimulus (e.g., a growth factor), add the stimulus for a defined period.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Detection of Phosphorylation: Use a specific antibody to detect the phosphorylated form of the kinase substrate by Western blotting or ELISA.
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate and a loading control. A decrease in phosphorylation with increasing compound concentration indicates inhibition of the kinase activity.
Part 3: Advanced Characterization and Data Presentation
For a comprehensive understanding of the compound's activity, it is beneficial to perform additional assays and present the data in a clear and comparative format.
Cell Cycle Analysis
Many anticancer agents, including some pyridinone derivatives, exert their effects by inducing cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Data Summary
Quantitative data from the various assays should be summarized in tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Endpoint | Result (e.g., IC50, Kd) |
| Cytotoxicity | HepG2 | IC50 | Example: 15.2 µM |
| Cytotoxicity | HCT-116 | IC50 | Example: 10.8 µM |
| Kinase Inhibition | Kinase X | Biochemical IC50 | Example: 50 nM |
| Target Engagement | Endogenous Kinase X | CETSA® Shift (ΔTm) | Example: +5.2 °C |
| Cellular Activity | Cellular Phosphorylation | Cellular IC50 | Example: 250 nM |
Conclusion
This application note provides a structured and detailed approach to characterizing the biological activity of the novel compound this compound. By following this logical progression from broad phenotypic screening to specific target engagement and mechanistic studies, researchers can efficiently elucidate the compound's mechanism of action and assess its therapeutic potential. The integration of robust protocols, clear data presentation, and visual workflows will empower scientists to generate high-quality, actionable data in their drug discovery efforts.
References
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In PubMed Central. Retrieved from [Link]
-
Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95–103. Retrieved from [Link]
-
Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2315–2324. Retrieved from [Link]
-
ResearchGate. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 54(8), 2647–2653. Retrieved from [Link]
-
Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1968. Retrieved from [Link]
-
Wang, H., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5673–5690. Retrieved from [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Target Identification Using 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone
Abstract
The journey from a hit compound in a phenotypic screen to a validated drug candidate hinges on a critical step: target deconvolution.[1][2] Understanding the molecular targets of a bioactive compound is essential for elucidating its mechanism of action, optimizing efficacy, and predicting potential off-target effects.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the identification of cellular targets for a novel bioactive compound, using 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone as a representative case study. We will explore the strategic design of chemical probes derived from this parent molecule and provide detailed protocols for two powerful and complementary target identification platforms: Affinity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA).
Introduction: The Imperative of Target Deconvolution
Phenotypic drug discovery, a holistic approach where small molecules are screened for their effects in complex biological systems, has seen a renaissance.[1] This strategy allows for the discovery of first-in-class medicines without a priori knowledge of the molecular target. However, once a "hit" compound with a desirable phenotypic effect is identified, the subsequent challenge is to determine its protein binding partners—a process known as target deconvolution or target identification.[1][4]
This guide focuses on a hypothetical scenario where This compound (hereafter referred to as "Compound-X") has been identified as a hit in a phenotypic screen. Compound-X is a commercially available molecule with a defined chemical structure, but its biological targets are unknown.[5][6] Our objective is to outline a robust, field-proven workflow to elucidate these targets.
From Hit to Probe: Chemical Probe Synthesis Strategy
To identify the binding partners of Compound-X, it must first be converted into a chemical probe. A chemical probe is a modified version of the bioactive molecule designed to report on its interactions within a complex proteome.[7][8] The design of this probe is a critical step and typically involves incorporating two key features: a reactive group and a reporter tag.[9]
2.1. Probe Design Considerations
The core principle is to modify Compound-X without significantly diminishing its original biological activity or binding affinity. Structure-activity relationship (SAR) studies are crucial at this stage to identify positions on the molecule that are tolerant to chemical modification. For Compound-X, potential modification sites could be the methoxy group, the pyrrolidine ring, or the ethyl ketone.
A trifunctional probe design is often employed, consisting of:
-
The Parent Ligand: The core structure of Compound-X responsible for target binding.
-
A Reactive Group: To enable covalent crosslinking to the target protein. Photo-affinity labels (PALs) like diazirines or benzophenones are common choices as they are inert until activated by UV light, allowing for controlled crosslinking.[10]
-
A Reporter Tag: For detection and enrichment of the probe-protein complex. A terminal alkyne or azide group is highly recommended. These small, bioorthogonal handles allow for the use of "click chemistry" to attach a biotin tag for affinity purification or a fluorophore for imaging, post-lysis.[8][11] This two-step approach minimizes steric hindrance that a bulky tag like biotin might cause.[12]
2.2. Hypothetical Probe Synthesis Workflow
The following diagram illustrates a conceptual workflow for synthesizing an alkyne-tagged, photo-activatable chemical probe from Compound-X.
Caption: Conceptual workflow for chemical probe synthesis.
Protocol 1: Affinity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to identify enzyme families based on their activity and to deconvolute drug targets.[9][13] In this context, we will use an affinity-based approach with our photo-activatable probe to covalently capture binding partners.[14]
3.1. Experimental Workflow Overview
The overall workflow involves treating live cells with the Compound-X-Probe, initiating covalent crosslinking via UV irradiation, lysing the cells, using click chemistry to attach a biotin tag, enriching the biotinylated proteins, and finally identifying the captured proteins by mass spectrometry.
Caption: Workflow for Affinity-Based Protein Profiling.
3.2. Detailed Step-by-Step Protocol
Causality: This protocol is designed to identify high-affinity, specific binding partners. A competitive displacement experiment is included as a critical self-validating step. True targets will show reduced probe labeling in the presence of excess, unmodified Compound-X.
Materials:
-
Cultured cells of interest (e.g., HEK293T, HeLa)
-
Compound-X-Probe (alkyne-tagged)
-
Unmodified Compound-X (for competition)
-
DMSO (vehicle control)
-
PBS, Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate, TBTA ligand, Sodium Ascorbate
-
Streptavidin-coated magnetic beads
-
Mass Spectrometry-grade Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment:
-
Plate cells and grow to ~80-90% confluency.
-
Prepare three treatment groups:
-
Group A (Vehicle): Treat cells with DMSO.
-
Group B (Probe Only): Treat cells with an optimized concentration of Compound-X-Probe (e.g., 1-10 µM) for 1-4 hours.
-
Group C (Competition): Pre-incubate cells with a 50-100 fold excess of unmodified Compound-X for 1 hour before adding the Compound-X-Probe.
-
-
Rationale: The competition group is essential to distinguish specific targets from non-specific binders.
-
-
Photo-Crosslinking:
-
Wash cells gently with cold PBS to remove unbound probe.
-
Irradiate the cells on ice with UV light (e.g., 365 nm) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse in appropriate lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To 1 mg of proteome from each group, add the click chemistry reaction cocktail (final concentrations: 100 µM Biotin-Azide, 1 mM Copper(II) Sulfate, 100 µM TBTA, 1 mM Sodium Ascorbate).
-
Incubate at room temperature for 1 hour.
-
-
Affinity Enrichment:
-
Add pre-washed streptavidin magnetic beads to each sample.
-
Incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then PBS to remove non-specifically bound proteins.
-
-
Proteomic Sample Preparation and Analysis:
-
Perform on-bead tryptic digestion of the captured proteins.
-
Collect the resulting peptides and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins and perform label-free quantification (LFQ) across the three groups.
-
True targets of Compound-X should be highly enriched in the "Probe Only" group and significantly depleted in the "Competition" group compared to the vehicle.
-
| Expected Outcome | Vehicle (LFQ Intensity) | Probe Only (LFQ Intensity) | Competition (LFQ Intensity) | Interpretation |
| True Target | Low / None | High | Low | Specific binder |
| Non-Specific Binder | Low / None | High | High | Binds probe non-competitively |
| Background Protein | Low | Low | Low | Does not bind probe |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context without requiring any modification to the compound.[15][16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ).[16][18]
4.1. Experimental Workflow Overview
This workflow involves treating cells with the unmodified Compound-X, heating cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of a specific protein remaining in the soluble fraction, typically by Western Blot or mass spectrometry (MS-CETSA).
Caption: Workflow for the Cellular Thermal Shift Assay.
4.2. Detailed Step-by-Step Protocol
Causality: This protocol validates the targets identified via ABPP. A positive thermal shift (ΔTₘ) in the presence of Compound-X provides strong, orthogonal evidence of direct physical interaction between the compound and the protein in its native cellular environment.
Materials:
-
Cultured cells of interest
-
Unmodified Compound-X
-
DMSO (vehicle control)
-
PBS, Lysis Buffer (without detergents if possible)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting equipment OR Mass Spectrometer
-
Primary antibody against the putative target protein (identified from ABPP)
Procedure:
-
Cell Treatment:
-
Treat two populations of cells: one with an effective concentration of Compound-X and one with DMSO (vehicle) for 1-2 hours.
-
-
Harvesting and Lysis:
-
Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to remove insoluble debris. Collect the supernatant.
-
-
Heat Treatment:
-
Aliquot the lysate from each treatment group into separate PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
For Western Blot: Normalize samples by protein concentration, run on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody for the target of interest.
-
For MS-CETSA (Proteome-wide): Prepare samples for mass spectrometry to analyze the abundance of thousands of proteins in the soluble fraction at each temperature point.
-
-
Data Analysis and Curve Fitting:
-
Quantify the band intensity (Western Blot) or protein abundance (MS) at each temperature for both the vehicle and Compound-X treated groups.
-
Plot the percentage of soluble protein remaining as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ) for each condition.
-
A positive shift in Tₘ for the Compound-X-treated sample (ΔTₘ > 0) confirms target engagement.
-
| Parameter | Description | Example Value |
| Tₘ (Vehicle) | Melting temperature of the target protein without the compound. | 52°C |
| Tₘ (Compound-X) | Melting temperature of the target protein with the compound. | 56°C |
| ΔTₘ | The thermal shift induced by compound binding (Tₘ (Compound-X) - Tₘ (Vehicle)). | +4°C |
| Interpretation | A positive ΔTₘ indicates direct binding and stabilization of the target protein. | Target engagement confirmed. |
Conclusion
The identification of a bioactive compound's molecular targets is a cornerstone of modern drug discovery.[1][3] This guide outlines a comprehensive and robust strategy for the target deconvolution of a novel hit, This compound . By combining the strengths of chemical probe synthesis, affinity-based protein profiling, and the label-free validation offered by CETSA, researchers can confidently identify and confirm protein targets. This multi-pronged approach provides a self-validating system, ensuring the trustworthiness and scientific integrity of the findings, and paving the way for subsequent mechanism-of-action studies and lead optimization.
References
- Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903.
- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Li, J., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5(1), 72.
- Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275–1286.
- Parker, C. G., & Maurais, S. (2017). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Rehman, A. U., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Oncodesign Services. Target Deconvolution. Oncodesign Services.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
- ResearchGate. (n.d.).
- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.
- Labute, M. X., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 60-66.
- Orcutt, S. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2826-2834.
- CETSA. (n.d.). CETSA.
- Alexander, J. P., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(1), 187-200.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Fang, H., et al. (2022). Activity-based protein profiling: A graphical review. Acta Pharmaceutica Sinica B, 12(6), 2635-2651.
- Zhang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 107.
- Wikipedia. (n.d.). Activity-based proteomics.
- Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. 37(12), 951.
- A2B Chem. (n.d.). 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone.
- Sigma-Aldrich. (n.d.). This compound.
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Application Note & Protocols: Formulation Strategies for 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone in Preclinical Animal Models
Introduction
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust formulation strategy for 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone. We will move beyond simple recipes to explain the causal reasoning behind vehicle selection and protocol design, ensuring the development of self-validating systems for reliable preclinical data. The focus is on creating formulations suitable for common administration routes—oral (PO), intraperitoneal (IP), and intravenous (IV)—in rodent models.
Physicochemical Characterization & Pre-formulation Assessment
A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation development.[1][6] While extensive characterization is often performed later in development, key parameters must be assessed early to guide vehicle selection.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Significance for Formulation |
| Chemical Formula | C₁₂H₁₆N₂O₂ | Basic information for concentration and molarity calculations. | |
| Molecular Weight | 220.27 g/mol | Essential for all dose and concentration calculations. | |
| CAS Number | 1228666-25-8 | Unique identifier for ensuring compound identity. | |
| Predicted LogP | ~1.4 - 2.5 | [7] (similar structures) | Indicates moderate lipophilicity and predicts poor aqueous solubility, guiding the need for enabling formulations.[5] |
| Aqueous Solubility | To be determined | - | The most critical parameter. Must be experimentally determined at relevant pH (e.g., 1.2, 6.8) to select between a solution or suspension. |
| Solubility in Vehicles | To be determined | - | Solubility in common co-solvents (DMSO, PEG 300, Ethanol) and lipids should be quantified to identify potential solubilization strategies. |
| Chemical Stability | To be determined | - | Preliminary stability in potential vehicles should be assessed to ensure the compound does not degrade during the study's duration.[8][9] |
The Formulation Development Workflow
The process of selecting and preparing a formulation is a logical sequence of steps informed by the compound's properties, the chosen administration route, and the study's scientific goals. The following workflow illustrates this decision-making process.
Caption: Formulation development workflow from characterization to administration.
Vehicle Selection for Preclinical Studies
The vehicle is not merely an inert carrier; it is a critical component that can influence drug solubility, stability, and absorption, and may have its own toxicological profile.[10][11][12] The selection must be justified based on the route of administration and the specific goals of the study (e.g., toxicology studies may necessitate high-dose suspensions, while IV pharmacokinetic studies require true solutions).[1][13]
Table 2: Guide to Common Excipients for Preclinical Formulations
| Excipient Class | Example(s) | Use | Routes | Advantages | Disadvantages & Considerations |
| Aqueous Buffer | Saline (0.9% NaCl), PBS | Diluent | PO, IP, IV | Isotonic, well-tolerated.[14] | Ineffective for poorly soluble compounds alone. |
| Suspending Agent | Carboxymethylcellulose (CMC), Methylcellulose (MC) | Increases viscosity to keep particles suspended. | PO | Allows for high-dose administration of insoluble compounds.[8][15] | Requires vigorous homogenization; potential for non-uniform dosing.[8] |
| Wetting Agent / Surfactant | Tween 80, Poloxamer 188 | Reduces surface tension, aiding dispersion of particles. | PO, IP, IV | Improves suspension uniformity and can enhance solubility.[1] | Can cause toxicity (e.g., hemolysis, hypersensitivity), especially for IV route. Use lowest effective concentration.[8][12] |
| Co-solvent | DMSO, PEG 300/400, Ethanol | Solubilizes lipophilic compounds. | PO, IP, IV | Simple to prepare; effective at solubilizing many compounds.[1] | Potential for toxicity and drug precipitation upon injection into aqueous physiological fluids.[8][10] |
| Solubilizer | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes to enhance aqueous solubility. | PO, IP, IV | Generally well-tolerated, low toxicity; effective for many compounds.[8] | Can be expensive; may alter drug pharmacokinetics. |
Detailed Formulation Protocols
The following protocols provide step-by-step methodologies for preparing formulations of this compound. Safety Precaution: Always handle the active pharmaceutical ingredient (API) in a fume hood or ventilated enclosure and wear appropriate personal protective equipment (PPE). All substances for parenteral administration must be sterile.[14][16]
Protocol 1: Oral Gavage Formulation (Suspension)
This approach is suitable for efficacy and toxicology studies where high doses may be required, exceeding the compound's solubility.[1][5] The goal is a uniform, easily re-suspendable formulation.
-
Target: 10 mg/mL suspension in a vehicle of 0.5% (w/v) CMC, 0.1% (v/v) Tween 80 in purified water.
-
Materials:
-
This compound (API)
-
Sodium Carboxymethylcellulose (low viscosity)
-
Tween 80
-
Purified water
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Analytical balance, weigh boats
-
Graduated cylinders, volumetric flasks
-
Homogenizer or sonicator
-
-
Methodology:
-
Prepare the Vehicle: a. To prepare 100 mL of vehicle, add 0.5 g of CMC to ~90 mL of purified water while stirring vigorously with a magnetic stirrer. b. Heat gently (to ~40-50°C) if necessary to aid dissolution, then cool to room temperature. c. Add 0.1 mL of Tween 80 to the CMC solution. d. Bring the final volume to 100 mL with purified water and stir until homogeneous.
-
Calculate Required Mass: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of the API.
-
Prepare the Suspension: a. Weigh 100 mg of the API and place it into a glass mortar. b. Add a few drops of the vehicle (~0.5 mL) to the API powder. c. Triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.[8] d. Gradually add the remaining vehicle in small portions while continuously triturating to ensure the paste is well-dispersated. e. Transfer the contents to a suitable container (e.g., a glass vial). Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer. f. Bring to the final volume of 10 mL.
-
Homogenization: Mix the final suspension with a magnetic stirrer for at least 30 minutes. For improved uniformity, sonicate or use a mechanical homogenizer.
-
Quality Control: a. Visual: The suspension should appear uniform and free of large agglomerates. b. Re-suspendability: Allow the suspension to sit for 30 minutes, then confirm it can be easily re-suspended to its original uniformity by gentle inversion or vortexing. c. Administration: Stir the suspension continuously while drawing up each dose to ensure consistency.[8] Oral gavage is a common administration technique for this type of formulation.[17][18]
-
Protocol 2: Intraperitoneal (IP) Injection Formulation (Co-solvent System)
This protocol is designed for studies requiring systemic exposure when oral bioavailability is low or unknown. The key is to maintain solubility upon dilution in the peritoneal cavity.[16]
-
Target: 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG 300, 50% Saline (v/v/v).
-
Materials:
-
This compound (API)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG 300), sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials, syringes, and syringe filters (0.22 µm)
-
-
Methodology (Aseptic Technique Required):
-
Calculate Required Mass: For a 5 mL final volume at 2 mg/mL, you will need 10 mg of the API.
-
Prepare the Solution (Order of Addition is Critical): a. Weigh 10 mg of the API into a sterile vial. b. Add 0.5 mL of DMSO (10% of final volume). Vortex or sonicate gently until the API is completely dissolved. Ensure a clear solution is formed. c. Add 2.0 mL of PEG 300 (40% of final volume). Vortex to mix. The solution should remain clear. d. Slowly add 2.5 mL of saline (50% of final volume) dropwise while continuously vortexing. Adding the aqueous component too quickly can cause the compound to precipitate.[10]
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This removes any potential microbial contamination or microscopic particulates.[14]
-
Quality Control: a. Visual: The final formulation must be a clear, particle-free solution. b. Stability Check: Observe the solution for 30-60 minutes to ensure no delayed precipitation occurs. If the study involves dosing over several hours, the stability of the formulation over that time should be confirmed.
-
Protocol 3: Intravenous (IV) Injection Formulation (Solubilized Solution)
IV administration demands the most stringent formulation requirements: a sterile, isotonic, particle-free solution at a physiological pH.[13][14] This protocol uses a cyclodextrin as a solubilizing agent.
-
Target: 1 mg/mL solution in 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline.
-
Materials:
-
This compound (API)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials, syringes, and syringe filters (0.22 µm)
-
Magnetic stirrer, analytical balance
-
-
Methodology (Aseptic Technique Required):
-
Prepare the Vehicle: To prepare 10 mL of 20% HPβCD vehicle, weigh 2.0 g of HPβCD and dissolve it in 10 mL of saline. Stir with a magnetic stirrer until fully dissolved.
-
Calculate Required Mass: For a 5 mL final volume at 1 mg/mL, you will need 5 mg of the API.
-
Prepare the Solution: a. Weigh 5 mg of the API and add it to the 5 mL of prepared HPβCD vehicle. b. Vortex and/or sonicate the mixture until the API is completely dissolved. This may take some time as the complexation process occurs. The final solution must be perfectly clear.
-
Sterile Filtration: Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a final sterile container. This is a mandatory step for any IV formulation to prevent emboli.[13]
-
Quality Control: a. Visual: The solution must be absolutely clear and free of any visible particles. Check against a black and a white background. b. pH Measurement: Check that the pH is within a physiologically tolerable range (typically 6.8-7.2). Adjust with dilute HCl or NaOH if necessary, though cyclodextrin solutions are often well-buffered.[14]
-
Administration Guidelines for Rodents
Accurate and humane administration is crucial for animal welfare and data quality. The following table provides general guidelines.[16][19][20]
Table 3: Recommended Administration Volumes and Needle Gauges for Mice and Rats
| Route | Species | Max Volume (Single Dose) | Needle Gauge | Key Considerations |
| Oral Gavage (PO) | Mouse | 10 mL/kg (e.g., 0.2 mL for 20g mouse) | 20-22 G (ball-tipped) | Ensure proper technique to avoid esophageal trauma or aspiration.[21] |
| Rat | 10 mL/kg (e.g., 2.0 mL for 200g rat) | 18-20 G (ball-tipped) | Fasting may be required depending on the study design. | |
| Intraperitoneal (IP) | Mouse | 10 mL/kg | 25-27 G | Inject into the lower right abdominal quadrant to avoid the cecum and bladder.[19][22] |
| Rat | 10 mL/kg | 23-25 G | Aspirate briefly before injecting to ensure a vessel or organ has not been punctured.[19] | |
| Intravenous (IV) | Mouse | 5 mL/kg (bolus) | 27-30 G | Typically administered via the lateral tail vein. Use of a restraint device is necessary. |
| Rat | 5 mL/kg (bolus) | 25-27 G | Proper restraint and technique are critical to ensure successful administration. |
Troubleshooting Common Formulation Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in Co-solvent Formulation | - Compound concentration is too high.- Co-solvent percentage is too low.- Aqueous component was added too quickly. | - Decrease the final drug concentration.- Increase the percentage of organic co-solvent (while staying within toxicity limits).- Re-make the formulation, adding the aqueous phase slowly with vigorous mixing.[8][10] |
| Non-uniform Suspension | - Inadequate wetting of the API.- Insufficient homogenization.- Incorrect suspending agent concentration. | - Ensure the initial paste-making step is performed correctly.- Increase sonication/homogenization time.- Optimize the concentration of the suspending agent (e.g., increase from 0.5% to 1.0% CMC). |
| Unexpected Animal Toxicity | - The vehicle itself may be causing adverse effects.- The formulation is not at a physiological pH or is hypertonic. | - Run a vehicle-only control group to assess baseline toxicity.[8][12]- Reduce the concentration of co-solvents or surfactants.- Measure and adjust the pH and osmolality of parenteral formulations.[14] |
| Lack of In Vivo Efficacy/Exposure | - Poor bioavailability from the formulation.- Compound degradation in the vehicle. | - For suspensions, consider particle size reduction (micronization) to improve dissolution.[8]- Re-evaluate the formulation strategy; a solution may be required instead of a suspension.- Assess the stability of the API in the chosen vehicle over the duration of the experiment.[9] |
References
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Gautam, N., & Singh, H. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 102(9), 2997-3013. Available from: [Link]
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PubChem. (n.d.). Compound Summary for CID 146025593. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Stewart, K., & Schroeder, V. A. (2015). Compound Administration in Rodents- Injection Techniques. Journal of Visualized Experiments, (102), e52521. Available from: [Link]
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PubChem. (n.d.). Compound Summary for CID 77698. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Eastman, K. J., et al. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry, 60(12), 4932-4948. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 27(19), 6539. Available from: [Link]
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Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Request Full-text Paper PDF. Available from: [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Available from: [Link]
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved January 19, 2026, from [Link]
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Li, P., & Zhao, L. (2018). Oral Formulations for Preclinical Studies. ResearchGate. Request Full-text Paper PDF. Available from: [Link]
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Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available from: [Link]
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Akers, M. J., et al. (2013). Excipient Selection In Parenteral Formulation Development. Pharmaceutical Technology, 37(3). Available from: [Link]
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Author. (Year). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Request Full-text Paper PDF. Available from: [Link]
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Procedures With Care. (n.d.). Intraperitoneal Injection in the Mouse. Research Animal Training. Retrieved January 19, 2026, from [Link]
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Wang, Y., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(21), 7394. Available from: [Link]
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University of Wisconsin-Madison IACUC. (2022). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved January 19, 2026, from [Link]
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Tawfik, B., et al. (2016). Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals. Journal of Visualized Experiments, (109), e53779. Available from: [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved January 19, 2026, from [Link]
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Turner, P. V. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS, 50(5), 614-627. Available from: [Link]
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Virginia Tech IACUC. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved January 19, 2026, from [Link]
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Author. (Year). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. ResearchGate. Request Full-text Paper PDF. Available from: [Link]
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West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved January 19, 2026, from [Link]
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Al-Shemary, R. K., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available from: [Link]
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Singh, P., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Research, 27(9), 1807–1819. Available from: [Link]
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Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Retrieved January 19, 2026, from [Link]
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Toxicology GLP. (2023). Safety evaluation of excipients and formulations in preclinical studies. Retrieved January 19, 2026, from [Link]
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Sleigh, J. N., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4826. Available from: [Link]
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PubChem. (n.d.). Compound Summary for CID 117914143. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-46. Available from: [Link]
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Steinberg, M., et al. (1996). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. Regulatory Toxicology and Pharmacology, 24(2 Pt 1), 145-54. Available from: [Link]
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Bakhite, E. A., et al. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982-6. Available from: [Link]
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Al-baraa, A., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 14(1), 2110279. Available from: [Link]
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Stepan, A. F., et al. (2017). Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][16]oxazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates. Journal of Medicinal Chemistry, 60(18), 7764-7780. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Introduction
Welcome to the technical support guide for the synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone. This molecule, characterized by its highly substituted and electron-rich pyridine core, presents unique challenges during its multi-step synthesis. This document is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot common impurities and side reactions encountered during its preparation. Our approach is rooted in mechanistic understanding to not only solve immediate synthetic hurdles but also to empower you with the principles needed for robust process optimization.
This guide provides a logical, question-and-answer-based framework to address specific experimental observations, from incomplete reactions to the formation of unexpected byproducts.
Proposed Synthetic Pathway
The synthesis of the target molecule is most effectively approached through a three-stage sequence involving sequential nucleophilic aromatic substitution (SNAr) followed by a regioselective acylation. Understanding this pathway is critical for diagnosing issues at each stage.
Caption: Proposed three-step synthesis pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Stage 1 & 2: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C2 and C4/6 positions relative to the nitrogen atom.[1][2][3] The nitrogen atom acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.[4][5]
FAQ 1: My initial methoxylation reaction (Step 1) is sluggish and gives low yields. Why?
-
Plausible Cause: The reaction's success is highly dependent on the nucleophilicity of the methoxide and the reactivity of the leaving group. Inadequate base strength, presence of moisture, or a less reactive leaving group can hinder the reaction.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Any residual water will protonate the methoxide, quenching its nucleophilicity. Dry all glassware and solvents rigorously.
-
Optimize Base: Instead of using commercial sodium methoxide, which can degrade, generate it in situ by adding clean sodium metal or sodium hydride (NaH) to anhydrous methanol. This ensures maximum nucleophile potency.
-
Leaving Group Reactivity: The rate of SNAr on halosubstituted rings is often F > Cl > Br > I.[4][6] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive electron-withdrawal of fluorine. If you are using 2,6-dichloropyridine and facing issues, switching to 2,6-difluoropyridine (if available) could significantly improve reaction rates.
-
FAQ 2: After the amination with pyrrolidine (Step 2), my NMR/LC-MS shows three major species: my desired product, unreacted 2-chloro-6-methoxypyridine, and a di-substituted impurity.
This is a classic problem of reaction control and intermediate purity. Let's break it down.
-
Symptom A: Unreacted 2-chloro-6-methoxypyridine.
-
Plausible Cause: The amination step is incomplete. While pyrrolidine is a good nucleophile, the methoxy group added in Step 1 is electron-donating, which slightly deactivates the ring towards further nucleophilic attack compared to the starting 2,6-dichloropyridine.
-
Recommended Solutions:
-
Increase Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. Consider switching to a higher-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) and increasing the temperature to >120 °C.
-
Increase Pyrrolidine Equivalents: Use a larger excess of pyrrolidine (3-5 equivalents) to drive the reaction to completion via Le Châtelier's principle.
-
Alternative Chemistry: If thermal SNAr fails, a Buchwald-Hartwig amination using a palladium catalyst and a suitable ligand can be highly effective for forming the C-N bond under milder conditions.
-
-
-
Symptom B: Di-substituted Impurity (2,6-bis(pyrrolidin-1-yl)pyridine).
-
Plausible Cause: This impurity arises if unreacted 2,6-dichloropyridine from Step 1 is carried over into Step 2. Pyrrolidine can then displace both chlorine atoms.
-
Recommended Solution: This is a purification issue. It is critical to purify the 2-chloro-6-methoxypyridine intermediate after Step 1. Column chromatography is highly recommended to ensure no di-halo starting material contaminates the subsequent step. A self-validating system demands purity at each stage.
-
FAQ 3: My mass spectrum indicates a product that is 14 amu lighter than expected, suggesting O-demethylation. How do I prevent this?
-
Plausible Cause: The methoxy group, while relatively stable on a pyridine ring, can undergo O-demethylation to a pyridone under harsh conditions, such as high temperatures in the presence of a strong nucleophile or during an acidic workup.[7]
-
Recommended Solutions:
-
Moderate Reaction Temperature: Avoid excessive heating during the amination step. Find the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.
-
Avoid Acidic Workup: Do not use strong acids during the reaction workup. A simple aqueous wash with a saturated sodium bicarbonate solution is preferable.
-
Alternative Protecting Groups: If demethylation is persistent, consider using a more robust O-protecting group, such as a benzyl ether, which can be removed selectively at a later stage.
-
Stage 3: Regioselective Acylation
This is often the most challenging step. Standard Friedel-Crafts acylation is notoriously ineffective on pyridine rings because the Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the basic pyridine nitrogen, adding a positive charge and severely deactivating the ring to further electrophilic attack.[8][9]
Caption: Troubleshooting workflow for the acylation step.
FAQ 4: Why is my Friedel-Crafts acylation failing, and what is a superior alternative?
-
Plausible Cause: As explained, the pyridine nitrogen's basicity is the primary culprit. It effectively "poisons" the Lewis acid catalyst.
-
Recommended Solution: Directed ortho-Metalation (DoM). This is the most reliable strategy for functionalizing positions adjacent to directing groups. The methoxy group at C2 is an excellent directing group for lithiation at the C3 position.
Experimental Protocol: Directed Acylation via Lithiation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 1 equivalent of 2-methoxy-6-(pyrrolidin-1-yl)pyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Lithiation: Slowly add 1.1 equivalents of a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), dropwise. The solution may change color. Stir at -78 °C for 1-2 hours. Expertise Note: s-BuLi is more reactive and can lead to faster, more complete lithiation if n-BuLi is sluggish.
-
Acylation (Quench): Slowly add 1.2 equivalents of a suitable acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to the reaction mixture, maintaining the temperature at -78 °C.
-
Workup: After stirring for another 1-2 hours at low temperature, slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
-
FAQ 5: I am observing a mixture of isomers from my acylation. How do I improve regioselectivity for the C3 position?
-
Plausible Cause: If not using a directed method like DoM, other positions on the ring might compete for acylation. The C5 position is sterically accessible, and the C4 position is also electronically activated by the para-pyrrolidinyl group. Direct lithiation can also be non-selective if multiple directing groups are present and compete.
-
Recommended Solution: The DoM protocol described in FAQ 4 is specifically designed to prevent this. The C2-methoxy group is a well-established and powerful directing group that will selectively direct the organolithium base to deprotonate the C3 position, leading to a single, regiochemically pure product. The pyrrolidinyl group is a weaker directing group in this context.
Summary of Potential Impurities
For a self-validating workflow, it is crucial to anticipate and identify potential impurities by analytical methods like LC-MS.
| Impurity Name | Structure | Probable Cause | Mitigation Strategy |
| 2-Chloro-6-methoxypyridine | Cl-Py-OCH₃ | Incomplete amination (Step 2) | Increase reaction temp/time; use excess pyrrolidine. |
| 2,6-bis(pyrrolidin-1-yl)pyridine | (Pyr)-Py-(Pyr) | Carryover of 2,6-dichloropyridine into Step 2 | Purify intermediate after Step 1. |
| 6-(pyrrolidin-1-yl)pyridin-2(1H)-one | (Pyr)-Py=O | O-demethylation during amination | Use moderate temperature; avoid acidic workup. |
| Unreacted Starting Material | (Pyr)-Py-OCH₃ | Incomplete acylation (Step 3) | Ensure complete lithiation; use fresh reagents. |
References
-
Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
-
YouTube. (2024). The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications. (2024). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. Before you continue to YouTube [consent.youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Optimizing 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone dosage for cell-based assays
Compound of Interest: 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Introduction: This guide provides comprehensive troubleshooting and best-practice protocols for researchers, scientists, and drug development professionals working with the novel compound This compound . While public data on the specific biological targets of this compound is limited, its structure—containing a substituted pyridine core—is common in kinase inhibitors. Therefore, the principles outlined here are grounded in established methodologies for optimizing the dosage of kinase inhibitors and other small molecules in cell-based assays.[1] The goal is to help you establish a robust, reproducible, and biologically relevant dosing strategy for your specific experimental system.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during assay development in a direct question-and-answer format.
Question 1: My compound is precipitating after I add it to the cell culture medium. What's happening and how can I fix it?
Answer: Compound precipitation is a frequent challenge that can arise from several factors.[2] When your highly concentrated stock solution (likely in 100% DMSO) is diluted into the aqueous culture medium, the drastic change in solvent polarity can cause the compound to fall out of solution, an issue often called "solvent shock".[3]
Causality: The solubility of a compound is finite and depends on the solvent, temperature, and pH. Cell culture medium is a complex aqueous solution containing salts and proteins that can interact with your compound, further reducing its solubility compared to a simple buffer.[4]
Solutions & Protocol:
-
Optimize Dilution Method: Never add the compound stock directly to the cells in the well. Instead, prepare an intermediate dilution in fresh, pre-warmed (37°C) medium.
-
Step 1: In a sterile tube, add the required volume of your DMSO stock solution.
-
Step 2: Add pre-warmed cell culture medium dropwise to the DMSO stock while gently vortexing or flicking the tube.[5] This gradual dilution helps prevent solvent shock.
-
Step 3: Use this freshly prepared solution to treat your cells.
-
-
Reduce Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, but higher concentrations can be toxic and also increase the risk of precipitation. Always aim for the lowest possible final DMSO concentration, ideally ≤0.1%. Ensure your vehicle control wells contain the same final DMSO concentration as your treated wells.[6]
-
Assess Maximum Solubility: Before starting a large experiment, determine the practical maximum solubility in your specific medium.
-
Prepare a serial dilution of your compound in medium (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Incubate at 37°C for 1-2 hours.
-
Visually inspect for precipitation under a microscope. The highest concentration that remains clear is your working maximum.
-
-
Consider Formulation Aids: For persistently problematic compounds, excipients like cyclodextrins can be used to improve solubility, though this adds complexity and requires additional controls.
Question 2: I'm not seeing any effect on my cells, even at high concentrations. Is the compound inactive?
Answer: While the compound could be inactive in your specific model, a lack of response is often due to experimental factors. Before concluding inactivity, it's crucial to verify that the compound is stable, bioavailable, and that the assay conditions are optimal.
Causality: A biological effect requires the compound to reach its target at a sufficient concentration for a sufficient duration. Issues like compound degradation, insufficient incubation time, or a suboptimal assay window can mask a real effect.[7]
Solutions & Protocol:
-
Expand Dose Range and Incubation Time: Your initial screening range might be too narrow or the treatment time too short.
-
Dose Range: Test a very broad range of concentrations using a logarithmic scale (e.g., 1 nM to 100 µM).[8] This helps capture effects from highly potent compounds and identifies potential toxicity at the high end.
-
Time Course: Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the optimal treatment duration for your endpoint. Some cellular responses are rapid, while others, like changes in proliferation, require longer incubation.[9]
-
-
Verify Target Expression: Confirm that your chosen cell line expresses the putative target of the compound. If the target is unknown, this step is not directly applicable, but you should ensure the pathway you are measuring is active in your cells.
-
Control for Assay Sensitivity (Signal Window): Your assay must be sensitive enough to detect changes. The "assay window" is the difference between the signal of your positive and negative controls.[7]
-
Check Compound Stability: Ensure your compound is stable under incubator conditions (37°C, 5% CO2, humidity). You can assess this by incubating the compound in medium, then testing its activity in a cell-free biochemical assay if one is available.
Question 3: My dose-response curve is not a classic sigmoidal shape. What does a U-shaped or bell-shaped curve mean?
Answer: A non-sigmoidal (or non-monotonic) dose-response curve, such as a U-shaped or bell-shaped curve, indicates complex biological activity. This is often seen with kinase inhibitors and other signaling modulators.[11]
Causality:
-
Off-Target Effects: At higher concentrations, the compound may inhibit other kinases or proteins, leading to a secondary effect that counteracts or masks the primary response.
-
Cytotoxicity: High concentrations may induce cell death, causing the measured signal to drop. For example, in a reporter assay, dead cells cannot produce a signal, mimicking a lack of inhibition.
-
Feedback Loops: Inhibition of a target can trigger cellular feedback mechanisms that activate compensatory pathways, altering the dose-response relationship.
Solutions & Protocol:
-
Perform a Concurrent Cytotoxicity Assay: It is essential to evaluate cytotoxicity across the same dose range as your functional assay. This allows you to distinguish between specific inhibition and cell death. An ideal inhibitor shows a clear separation between its effective concentration (EC50) and its cytotoxic concentration (CC50).
-
Protocol: Use an orthogonal method like an MTT assay, CellTiter-Glo®, or a live/dead stain. Run this assay in parallel with your primary experiment.
-
-
Focus on the Initial Inhibitory Phase: For data analysis and determining potency (IC50/EC50), use the concentrations on the initial descending part of the curve before the confounding effects at high concentrations appear.[12]
-
Use More Specific Inhibitors (If Available): If off-target effects are suspected, comparing your results with a more selective inhibitor for the same target can help clarify the mechanism.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for screening this compound? For a novel compound with unknown potency, a wide logarithmic dose range is recommended. A typical starting point would be an 8-point dilution series from 100 µM down to 1 nM. This broad screen helps to identify the active range and any potential toxicity.[8]
Q2: How should I prepare and store the stock solution? The compound is available as a powder from vendors like Sigma-Aldrich and Combi-Blocks.[13][14] It should be dissolved in high-purity, anhydrous DMSO to make a concentrated stock solution (e.g., 10-20 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q3: What is the difference between IC50 and EC50?
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[15] It is a measure of the inhibitor's potency .
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. For an inhibitor, this would be the concentration that produces 50% of its maximal inhibitory effect.
In many contexts, these terms are used interchangeably when describing inhibitors.
Q4: Why is it important to use healthy, low-passage cells? Cell-based assays are only as reliable as the cells used.[6] Cells that have been passaged too many times can undergo genetic drift, change their metabolic state, and exhibit altered responses to stimuli.[16] Always use cells that are in the logarithmic growth phase, have been recently thawed from a validated stock, and are confirmed to be free of contamination (especially mycoplasma).[17]
Part 3: Key Experimental Protocols & Data
Protocol 1: Initial Dose-Response and Cytotoxicity Screening
This protocol establishes the effective concentration range and identifies the toxicity threshold.
Materials:
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays).[10]
-
Your chosen cell line, in log-phase growth.
-
Complete culture medium, pre-warmed to 37°C.
-
Compound stock solution (e.g., 10 mM in DMSO).
-
Reagents for your primary functional assay (e.g., kinase activity reporter).
-
Reagents for a cytotoxicity assay (e.g., MTT solution, solubilizing agent).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a 2X working stock plate. Perform serial dilutions of the compound in complete medium. Include a vehicle control (medium + DMSO at the highest final concentration).
-
Cell Treatment: Remove the old medium from the cell plate and add the 2X compound dilutions. Incubate for the desired duration (e.g., 24 hours).
-
Assay Readout:
-
For the functional assay plate: Follow the manufacturer's protocol to measure the endpoint (e.g., luminescence, fluorescence).
-
For the cytotoxicity plate: Add MTT reagent (or similar) and incubate for 2-4 hours. Solubilize the formazan crystals and read the absorbance.[18]
-
-
Data Analysis:
-
Normalize the data: Set the vehicle control as 100% activity (or 100% viability) and a "no cells" or "maximum inhibition" control as 0%.
-
Plot the normalized response against the log of the compound concentration.
-
Use a non-linear regression model (variable slope, four parameters) to fit a sigmoidal dose-response curve and calculate the IC50/EC50.[19]
-
Data Presentation: Sample Dose-Response Data
The following table shows hypothetical data from an initial screening experiment.
| Compound Conc. (µM) | Log [Conc.] | % Target Inhibition (Normalized) | % Cell Viability (Normalized) |
| 100 | 2.0 | 98.5 | 15.2 |
| 30 | 1.48 | 97.2 | 45.8 |
| 10 | 1.0 | 95.1 | 88.1 |
| 3 | 0.48 | 85.3 | 97.5 |
| 1 | 0.0 | 52.1 | 99.1 |
| 0.3 | -0.52 | 18.9 | 99.8 |
| 0.1 | -1.0 | 5.4 | 100.1 |
| 0 (Vehicle) | - | 0.0 | 100.0 |
Interpretation:
-
The IC50 for target inhibition is approximately 1 µM .
-
Significant cytotoxicity begins to appear above 10 µM .
-
The optimal "therapeutic window" for this compound in this assay is likely between 0.3 µM and 10 µM, where target engagement is achieved with minimal impact on cell viability.
Part 4: Visualizations
Workflow for Dosage Optimization
Caption: Workflow for optimizing small molecule dosage in cell-based assays.
Relationship between Concentration, Efficacy, and Toxicity
Caption: Balancing on-target efficacy with off-target toxicity.
Hypothetical Kinase Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
Dispendix. (2024). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Available at: [Link]
-
AAPS. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
-
ProtoQSAR. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Available at: [Link]
-
MSDT. (n.d.). Dose-Response Curves - Toxicology. Available at: [Link]
-
StudySmarter. (n.d.). Dose-Response Curve: Explained & Law Applications. Available at: [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Available at: [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? Available at: [Link]
-
ResearchGate. (2012). How to select the final concentration of inhibitor for antagonist in cell culture experiment? Available at: [Link]
-
Burgess, A., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
MDPI. (2015). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. toxmsdt.com [toxmsdt.com]
- 9. mdpi.com [mdpi.com]
- 10. selectscience.net [selectscience.net]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. This compound | 1228666-25-8 [sigmaaldrich.com]
- 14. labsolu.ca [labsolu.ca]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. marinbio.com [marinbio.com]
- 17. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: Navigating the Solubility Challenges of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone in Aqueous Buffers
Welcome to the dedicated technical support center for 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility issues commonly encountered with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical steps to ensure reliable and reproducible experimental outcomes.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that influence its solubility.
Structure:
-
Molecular Formula: C₁₂H₁₆N₂O₂
-
Molecular Weight: 220.27 g/mol
-
CAS Number: 1228666-25-8
A key aspect of this molecule is the presence of two basic nitrogen atoms: one in the pyridine ring and one in the pyrrolidine ring. The pyrrolidine nitrogen is a secondary amine, while the pyridine nitrogen is part of an aromatic system. The basicity of these nitrogens, quantified by their pKa values, is the primary determinant of the compound's pH-dependent solubility.
Predicted Physicochemical Parameters
To provide a robust framework for our troubleshooting guide, we have utilized established computational models to predict the pKa and LogP of this compound.
| Parameter | Predicted Value | Implication for Aqueous Solubility |
| pKa (most basic) | ~8.5 - 9.5 | The compound is a weak base. At pH values below its pKa, it will be protonated and exist as a more soluble cationic species. |
| LogP | ~2.0 - 2.5 | This value suggests a moderate lipophilicity, indicating that the neutral form of the compound will have limited aqueous solubility. |
Disclaimer: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for definitive values.
The predicted pKa is influenced by the electron-donating pyrrolidine group, which increases the basicity of the pyridine nitrogen, and the inherent basicity of the pyrrolidine nitrogen itself. The pKa of pyrrolidine is approximately 11.3, while the pKa of 2-methoxypyridine is around 3.3-3.4[1][2]. The interplay of these structural features results in a compound that is predominantly ionized at acidic to neutral pH.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I add it to my aqueous buffer?
A1: Precipitation is a common issue and can be attributed to several factors:
-
"Solvent Shock": If you are diluting a concentrated stock solution in an organic solvent (like DMSO) directly into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.
-
pH of the Buffer: As a weak base, the solubility of this compound is highly pH-dependent. If the pH of your buffer is near or above the pKa of the compound (~8.5-9.5), the neutral, less soluble form will predominate, leading to precipitation.
-
Concentration: The concentration of the compound in your final solution may exceed its solubility limit in that specific buffer and at that temperature.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxicity.[3] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the impact of DMSO on your specific cell type.[4][5][6]
Q3: Can I heat the solution to dissolve my compound?
A3: Gentle heating can aid in initial dissolution. However, if the compound precipitates upon cooling to ambient temperature, your solution is supersaturated and not stable. This can lead to unexpected precipitation during your experiment.
Troubleshooting Guide: A Stepwise Approach to Solubilization
This guide provides a systematic approach to address the solubility challenges of this compound. We recommend starting with the simplest methods and progressing to more complex formulations as needed.
Caption: A stepwise decision tree for troubleshooting solubility issues.
Tier 1: pH Adjustment
Given that this compound is a weak base, the most straightforward approach to enhance its aqueous solubility is by lowering the pH of the buffer.[7]
Principle: By lowering the pH well below the pKa of the basic nitrogens, the compound becomes protonated, forming a more polar and, therefore, more water-soluble salt. As a general rule, for a basic compound, moving the pH two units below the pKa will result in over 99% ionization.
Experimental Protocol:
-
Determine Target pH: Based on the predicted pKa of ~8.5-9.5, aim for a buffer pH of 6.5 or lower.
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a minimal amount of a suitable organic solvent such as DMSO or ethanol.
-
Prepare a Series of Buffers: Prepare a set of buffers with varying pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Common buffer systems include phosphate-buffered saline (PBS) for near-neutral pH and acetate or citrate buffers for more acidic conditions.
-
Test Solubility: Add a small aliquot of the concentrated stock solution to each buffer to achieve the desired final concentration. Visually inspect for any precipitation immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature.
-
Select Optimal pH: Choose the highest pH buffer that maintains the compound in solution at the desired concentration.
Causality Behind Experimental Choices: Starting with pH adjustment is logical as it is a simple and often effective method for ionizable compounds. It avoids the introduction of additional excipients that could potentially interfere with the biological assay.
Tier 2: Co-solvents
If pH adjustment alone is insufficient, or if the required pH is incompatible with your experimental system, the use of co-solvents is the next logical step.[6][8]
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 1-10% (v/v) | Generally well-tolerated in many biological assays. |
| Propylene Glycol (PG) | 1-20% (v/v) | A common vehicle for in vivo studies. |
| Polyethylene Glycol 400 (PEG 400) | 1-30% (v/v) | Can significantly enhance the solubility of many compounds. |
| Dimethyl Sulfoxide (DMSO) | <1% (v/v) for cell-based assays | A powerful solvent, but its use in final formulations should be minimized due to potential toxicity. |
Experimental Protocol:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.
-
Prepare a Concentrated Stock Solution: Dissolve the compound in the chosen co-solvent at a high concentration.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of your chosen aqueous buffer containing increasing concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% co-solvent).
-
Test Solubility: Add the stock solution to the co-solvent/buffer mixtures to achieve the desired final concentration of your compound. Observe for precipitation.
-
Optimize Co-solvent Concentration: Use the lowest concentration of co-solvent that maintains your compound in solution.
Self-Validating System: Always include a vehicle control in your experiments containing the same concentration of co-solvent as your test samples to account for any effects of the co-solvent itself.
Tier 3: Surfactants
For particularly challenging solubility issues, the use of surfactants can be highly effective.[1][9][10][11][12]
Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration Range |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1-2% (v/v) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1-2% (v/v) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1-1% (w/v) |
| Cremophor® EL | Non-ionic | 0.1-5% (v/v) |
Experimental Protocol:
-
Select a Surfactant: Non-ionic surfactants like Polysorbate 80 are often a good starting point due to their lower potential for interacting with biological systems compared to ionic surfactants.[9]
-
Prepare Surfactant-Containing Buffers: Prepare your desired aqueous buffer containing various concentrations of the selected surfactant.
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Test Solubilization: Add the stock solution to the surfactant-containing buffers and observe for clarity.
-
Determine Minimum Effective Concentration: Identify the lowest concentration of surfactant that keeps the compound in solution.
Causality Behind Experimental Choices: The choice of surfactant should be guided by the nature of the compound and the experimental system. Non-ionic surfactants are generally preferred for biological assays to minimize protein denaturation and other interferences.
Tier 4: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[13][14][15][16] They are particularly useful for parenteral formulations.
Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic portion of the guest molecule (your compound) can be encapsulated within this cavity, forming a water-soluble complex.
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile for parenteral administration. |
Experimental Protocol:
-
Select a Cyclodextrin: HP-β-CD is a common and effective choice for initial screening.
-
Prepare Cyclodextrin Solutions: Prepare solutions of the cyclodextrin in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add the Compound: Add the solid compound directly to the cyclodextrin solutions.
-
Facilitate Complexation: Gently agitate or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Assess Solubility: Determine the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).
Authoritative Grounding: The use of chemically modified cyclodextrins like HP-β-CD is well-established for improving the solubility and stability of parenteral drug formulations.[13][14][15][16]
Stability Considerations
The methoxy-substituted pyridine core of the molecule is generally stable in aqueous solutions.[7][17] The pyrrolidine ring is also a stable saturated heterocycle.[2][5][18][19][20] However, it is always good practice to assess the stability of your compound in the final formulation under your experimental conditions, especially if elevated temperatures or extreme pH values are used. A simple method is to analyze the purity of the compound by HPLC after incubation in the chosen buffer for the duration of your experiment.
Visualization of the Solubilization Workflow
Caption: A comprehensive workflow for preparing and troubleshooting solutions of the compound.
References
- Pitha, J., & Pitha, J. (1989). The Potential Use of Cyclodextrins in Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology, 43(4), 169-173.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025.
-
PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
- Ferreira, L., Campos, J., Veiga, F., Cardoso, C., & Paiva-Santos, A. C. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. European Journal of Pharmaceutics and Biopharmaceutics, 178, 156-170.
- Alloisio, M., & Azzolini, E. (2022). Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update. Journal of Pharmacology and Medicinal Chemistry, 6(3), 12-13.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Iversen, A., Fuursted, K., & Lund, L. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(3), 519–523.
-
Scent.vn. (n.d.). Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
- The Merck Index Online. (n.d.). Pyrrolidine. Royal Society of Chemistry.
- Trapp, N., & Gooßen, L. J. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Pharma Specialists. (2021, November 19). Surfactant Selection for Dissolution Study of Poorly Soluble Drug. Retrieved from [Link]
- Zhang, X., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(10), 958.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research, 11(42), 1.
- Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6599.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
World Pharma Today. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]
-
Chem-Supply. (n.d.). 2-Methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
- Du, Y., et al. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(3), 1805-1815.
- Chamberland, S., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6556–6559.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Pyrrolidine Ring: Structure, Properties, Synthesis & Applications – Expert Guide for Chemists | China Chemical Manufacturer [chemheterocycles.com]
- 3. researchgate.net [researchgate.net]
- 4. pKa Estimation Tool – Grossfield Lab [membrane.urmc.rochester.edu]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. jocpr.com [jocpr.com]
- 10. Surfactant Selection for Dissolution Study of Poorly Soluble Drug [pharmaspecialists.com]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 14. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 15. share.streamlit.io [share.streamlit.io]
- 16. omnicalculator.com [omnicalculator.com]
- 17. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 18. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 19. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 20. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone in Solution
Welcome to the technical support center for 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for maintaining the stability of this compound in solution during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction: Understanding the Molecule's Stability
This compound is a multi-functionalized pyridine derivative. Its stability in solution is paramount for obtaining reliable and reproducible experimental results. The molecule's structure, featuring an electron-rich pyridine ring with both strongly electron-donating (pyrrolidinyl and methoxy) and electron-withdrawing (acetyl) groups, presents a unique set of stability considerations. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents. This guide will provide a systematic approach to identifying and preventing the degradation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay results are inconsistent. Could degradation of this compound be the cause?
A1: Yes, inconsistent results are a common symptom of compound instability. Degradation can lead to a decrease in the concentration of the active parent compound and the appearance of unknown peaks in your analytical chromatogram.
Troubleshooting Steps:
-
Initial Purity Check: Always verify the purity of your stock solution before starting a new set of experiments using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Control Sample Analysis: Analyze a freshly prepared solution of the compound alongside your experimental samples to establish a baseline.
-
Monitor for Degradants: Look for the appearance of new peaks or a decrease in the main peak area in your chromatograms over time.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The primary factors influencing the stability of this compound are:
-
pH: The compound is susceptible to both acid and base-catalyzed hydrolysis.[1][2]
-
Oxidation: The electron-rich pyridine ring and the pyrrolidine moiety are potential sites for oxidation.[3]
-
Light (Photodegradation): Aromatic systems, especially those with heteroatoms, can be sensitive to UV and visible light.[4]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[3]
Q3: I suspect my compound is degrading. How can I perform a forced degradation study to identify the potential degradants?
A3: A forced degradation (or stress testing) study is a critical step to understand the stability of your molecule and to develop a stability-indicating analytical method.[2][5] It involves intentionally exposing the compound to harsh conditions to generate degradation products.
Forced Degradation Experimental Protocol:
This protocol outlines the general conditions for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 2 to 8 hours at 60°C | Neutralize with an equivalent amount of base before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 2 to 8 hours at 60°C | Neutralize with an equivalent amount of acid before analysis. |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Protect from light. |
| Thermal Degradation | 70°C (in solution) | 48 hours | Use a sealed, light-protected container. |
| Photodegradation | ICH-compliant light source | Expose solid & solution | Follow ICH Q1B guidelines for light exposure.[6] |
Workflow for Forced Degradation Study:
Q4: What are the likely degradation pathways for this compound?
A4: Based on the functional groups present, several degradation pathways are plausible:
-
Hydrolysis of the Methoxy Group: Under acidic conditions, the 2-methoxy group can be hydrolyzed to a hydroxyl group, forming the corresponding 2-hydroxypyridine derivative.
-
Oxidation of the Pyrrolidine Ring: The pyrrolidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.
-
Oxidation of the Pyridine Ring: The electron-rich pyridine ring can be oxidized to form pyridine-N-oxide.
-
Side-Chain Oxidation: The acetyl group could undergo oxidation under harsh conditions.
-
Photodegradation: UV light can induce complex rearrangements or cleavage of the pyridine ring.[4][7]
Plausible Degradation Pathways Diagram:
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. science.gov [science.gov]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone
Welcome to the technical support center for the synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. The synthesis is conceptually approached as a two-stage process: a Nucleophilic Aromatic Substitution (SNAr) to form the core substituted pyridine, followed by a regioselective acylation.
Diagram of Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Stage 1: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine
The first stage of this synthesis involves the sequential displacement of two chlorine atoms from 2,6-dichloropyridine. This is a classic example of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heteroaromatic ring.
Q1: I am seeing low conversion of 2,6-dichloropyridine to 2-chloro-6-(pyrrolidin-1-yl)pyridine. What are the likely causes and how can I improve the yield?
A1: Low conversion in the initial SNAr reaction with pyrrolidine can stem from several factors.
-
Insufficient Basicity: The reaction generates HCl as a byproduct, which can protonate the pyrrolidine nucleophile, rendering it inactive. An adequate amount of a suitable base is crucial to neutralize the acid.
-
Solution: Ensure you are using at least one equivalent of a base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, a stronger base like sodium hydride (NaH) can be used, but with caution due to its reactivity.
-
-
Reaction Temperature and Time: SNAr reactions on pyridines often require elevated temperatures to proceed at a reasonable rate.
-
Solution: If you are running the reaction at room temperature, consider heating it. A temperature range of 80-120 °C in a high-boiling solvent like DMSO or DMF is a good starting point. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
-
Solvent Choice: The choice of solvent is critical for SNAr reactions.
-
Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cationic species and accelerate the reaction.
-
Q2: During the first step, I am observing the formation of 2,6-di(pyrrolidin-1-yl)pyridine as a significant byproduct. How can I favor the mono-substituted product?
A2: The formation of the di-substituted byproduct is a common challenge in this reaction, as the initial product, 2-chloro-6-(pyrrolidin-1-yl)pyridine, can react further with pyrrolidine.
-
Control of Stoichiometry: The most straightforward way to minimize di-substitution is to control the stoichiometry of the nucleophile.
-
Solution: Use a slight excess, but not a large excess, of pyrrolidine (e.g., 1.1-1.2 equivalents). Adding the pyrrolidine slowly to the reaction mixture can also help maintain a low concentration of the nucleophile, favoring the mono-substitution.
-
-
Temperature Control: Higher temperatures can sometimes favor the di-substitution.
-
Solution: Try running the reaction at the lowest temperature that still gives a reasonable reaction rate. This might require longer reaction times, but can significantly improve selectivity.
-
Q3: The second substitution with sodium methoxide is not going to completion. What should I consider?
A3: The displacement of the remaining chlorine atom with methoxide can be challenging.
-
Reactivity of Sodium Methoxide: Ensure your sodium methoxide is fresh and anhydrous. It is hygroscopic and can be deactivated by moisture.
-
Solution: Use freshly prepared sodium methoxide or a high-quality commercial source. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent moisture from entering the reaction.
-
-
Solvent and Temperature: The choice of solvent and temperature is again crucial.
-
Solution: While methanol can be used as a solvent, a higher boiling polar aprotic solvent like DMF or DMSO might be necessary to drive the reaction to completion. Heating the reaction is almost certainly required.
-
-
Leaving Group Ability: Chlorine is a reasonably good leaving group in this system, but its departure is the rate-determining step.[1]
-
Solution: If the reaction is still sluggish, you might consider starting with 2,6-dibromopyridine. Bromine is a better leaving group than chlorine in many SNAr reactions.
-
| Parameter | Recommendation for Mono-substitution (Step 1) | Recommendation for Methoxide Substitution (Step 2) |
| Nucleophile Eq. | 1.1 - 1.2 equivalents of Pyrrolidine | ≥1.5 equivalents of Sodium Methoxide |
| Base | K₂CO₃ or TEA (≥1 equivalent) | Not applicable (Methoxide is the base) |
| Solvent | DMSO, DMF, or NMP | Methanol, DMF, or DMSO |
| Temperature | 80 - 120 °C (optimize for selectivity) | 80 - 150 °C |
| Atmosphere | Inert atmosphere recommended | Strict inert atmosphere (Anhydrous conditions) |
Stage 2: Acylation of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine
This stage involves the introduction of an acetyl group onto the pyridine ring. Standard Friedel-Crafts acylation is generally ineffective for pyridines due to the basic nitrogen atom coordinating with the Lewis acid catalyst, deactivating the ring.[2] A more effective strategy is Directed ortho-Metalation (DoM).[3][4]
Q4: I tried a standard Friedel-Crafts acylation with acetyl chloride and AlCl₃, but I am only recovering starting material or a complex mixture. Why is this failing?
A4: This is the expected outcome. The lone pair of electrons on the pyridine nitrogen acts as a Lewis base and will coordinate strongly with the Lewis acid (AlCl₃). This forms a pyridinium salt, which is highly electron-deficient and thus deactivated towards electrophilic aromatic substitution.[2]
Q5: How does Directed ortho-Metalation (DoM) work for this acylation, and what conditions should I use?
A5: Directed ortho-Metalation is a powerful technique for the regioselective functionalization of aromatic rings.[3][4] It involves the use of a Directing Metalation Group (DMG) that coordinates to a strong organolithium base, directing deprotonation to the adjacent (ortho) position. In your precursor, both the methoxy and the pyrrolidinyl groups can act as DMGs.
Proposed DoM and Acylation Workflow:
Caption: A typical workflow for Directed ortho-Metalation and acylation.
-
Mechanism: The lithium atom of the organolithium base (e.g., n-butyllithium) coordinates to the heteroatom of one of the DMGs (likely the more Lewis basic pyrrolidine nitrogen). This positions the alkyl group of the base in close proximity to the C3 proton, facilitating its abstraction and forming a lithiated intermediate. This intermediate is then quenched with an electrophile, in this case, an acetylating agent like acetyl chloride or N,N-dimethylacetamide.
-
Key Conditions:
-
Anhydrous Conditions: It is absolutely critical that the reaction is carried out under strictly anhydrous and inert conditions (argon or nitrogen atmosphere). Organolithium reagents react rapidly with water.
-
Low Temperature: The lithiation is typically performed at low temperatures, such as -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.
-
Strong Base: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in a solvent like anhydrous tetrahydrofuran (THF) are commonly used.[5]
-
Electrophile: Acetyl chloride is a common acetylating agent. N,N-dimethylacetamide can also be used.
-
Q6: My yield from the DoM/acylation step is very low. What are the common pitfalls?
A6: Low yields in DoM reactions often point to a few key experimental errors.
-
Wet Reagents or Glassware: As mentioned, any moisture will quench the organolithium reagent and the lithiated intermediate.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, and fresh, properly titrated organolithium reagents.
-
-
Incorrect Temperature Control: Allowing the reaction to warm up prematurely can lead to side reactions or decomposition.
-
Solution: Maintain the low temperature throughout the lithiation and the addition of the electrophile.
-
-
Inefficient Lithiation: The deprotonation step may not be going to completion.
-
Solution: Ensure you are using a sufficient excess of the organolithium base (e.g., 1.1-1.2 equivalents). You can also add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction, which can break up organolithium aggregates and increase the basicity of the reagent.[3]
-
-
Choice of Electrophile: The electrophile might not be reactive enough, or it might be participating in side reactions.
-
Solution: Acetyl chloride is generally very reactive. If using a less reactive acylating agent, you may need to allow the reaction to warm to a slightly higher temperature (e.g., -40 °C or 0 °C) after the addition.
-
Purification
Q7: I have a crude product that seems to be a mixture of several compounds. What are the best methods for purification?
A7: The purification of substituted pyridines, which are often basic, requires some specific considerations.
-
Extraction: During the aqueous workup of the DoM reaction, ensure the aqueous layer is basic before extracting with an organic solvent like ethyl acetate or dichloromethane. This will ensure your product is in its free base form and will partition into the organic layer. Conversely, to remove non-basic organic impurities, you can wash the organic layer with dilute acid (e.g., 1M HCl), which will protonate your product and pull it into the aqueous layer. You can then re-basify the aqueous layer and extract your product.
-
Chromatography:
-
Silica Gel Chromatography: This is the most common method. Due to the basic nature of the product, tailing on the silica gel can be an issue.
-
Solution: To mitigate tailing, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar mixture (e.g., ethyl acetate/hexanes) is typically effective.
-
-
Cation-Exchange Chromatography: For difficult separations, cation-exchange chromatography can be a powerful tool for purifying basic compounds like aminopyridines.[6]
-
Detailed Experimental Protocols
The following are suggested starting protocols. Optimization will likely be necessary.
Protocol 1: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine
-
To a solution of 2-chloro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) under an argon atmosphere, add sodium methoxide (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Directed ortho-Metalation and Acylation
-
Dissolve 2-methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous THF (10-20 mL per mmol) in a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and an argon inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Slowly add a solution of acetyl chloride (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for another hour, then allow it to slowly warm to room temperature overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Make the aqueous layer basic (pH ~9-10) with aqueous NaOH or NaHCO₃ and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system, potentially with 1% triethylamine to prevent streaking).
References
- Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1996). Comprehensive Organic Functional Group Transformations. In A. R. Katritzky, O. Meth-Cohn, & C. W. Rees (Eds.), Synthesis: Carbon with One Heteroatom Attached by a Single Bond (Vol. 4, pp. 745-813). Pergamon.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Hartwig, J. F. (2010).
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms (4th ed.). Springer.
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. [Video]. [Link]
- Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates as new reagents for the synthesis of ortho-substituted toluenes. Chemical Reviews, 90(6), 879-933.
-
Wikipedia. (2023). Directed ortho metalation. In Wikipedia. [Link]
- Barluenga, J., & Fananas, F. J. (2004). The Directed ortho-Lithiation of π-Deficient Nitrogen Heterocycles. Chemical Society Reviews, 33(5), 264-272.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]
- Baran, P. S. (n.d.). Directed (ortho) Metallation: A Survival Guide. Baran Lab, Scripps Research.
- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Video]. [Link]
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ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
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PubMed. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. [Link]
- Arkivoc. (2008). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
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GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
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Anichem. 2-Methoxy-6-pyrrolidin-3-yl-pyridine In Stock. Retrieved from [Link]
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ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
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NIH. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
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RSC Publishing. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
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Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]
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MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]
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NIH. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
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ResearchGate. (n.d.). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity | Request PDF. [Link]
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NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
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European Patent Office. (n.d.). PYRROLE AMIDE COMPOUND AND USE THEREOF - EP 3950674 A1. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors in Cellular Models
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecule inhibitors and need to characterize their specificity in cellular models. While we will use the compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone (hereafter referred to as "Compound-X" for illustrative purposes) as a case study, the principles, troubleshooting advice, and protocols described herein are broadly applicable to a wide range of small molecule inhibitors.
The journey of a small molecule from a screening hit to a validated chemical probe or therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring that the observed biological effect is a direct consequence of modulating the intended target, rather than a result of unintended interactions with other cellular components. These "off-target" effects are a major source of misleading experimental data and a significant cause of drug attrition during development.[1] This guide provides a structured approach to identifying, understanding, and mitigating the off-target effects of your small molecule inhibitor.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Off-Target Effects
Q1: What are off-target effects and why are they a concern with small molecule inhibitors?
A1: Off-target effects occur when a small molecule binds to and alters the function of proteins or other biomolecules that are not its intended target.[2] For potent compounds like kinase inhibitors, which are designed to fit into highly conserved ATP-binding pockets, the potential for cross-reactivity with other kinases or even unrelated proteins is significant.[3] These unintended interactions can lead to a variety of confounding outcomes:
-
Misinterpretation of Biological Pathways: Attributing a phenotype to your intended target when it's actually caused by an off-target interaction.
-
Cellular Toxicity: Unexpected cytotoxicity or changes in cell health not mediated by the primary target.[4]
-
Confounding Phenotypes: Activation or inhibition of unrelated signaling pathways that can mask or alter the on-target phenotype.[4][5]
-
Poor Clinical Translatability: Off-target effects are a major reason for the failure of drug candidates in clinical trials due to unforeseen toxicity.[6]
Q2: My compound shows a potent effect in my primary cell-based assay. What are the first signs that this might be due to off-target activity?
A2: Congratulations on your potent hit. However, potency does not guarantee specificity. Here are some early warning signs that should prompt a deeper investigation into off-target effects:
-
Mismatch between Biochemical and Cellular Potency: The compound is highly potent in a biochemical assay (e.g., IC50 < 100 nM) but requires a much higher concentration (e.g., >10 µM) to elicit a response in cells. This could suggest poor cell permeability, but also that the observed cellular effect is due to a lower-affinity off-target.[7]
-
Steep Dose-Response Curve: An unusually steep dose-response curve can sometimes indicate non-specific mechanisms of action, such as compound aggregation or membrane disruption.
-
Discrepancy with Genetic Validation: The phenotype observed with your compound is different from the phenotype observed when the target protein is knocked down (e.g., using siRNA/shRNA) or knocked out (e.g., using CRISPR).[8]
-
Inconsistent Results with Structurally Different Inhibitors: A second, structurally distinct inhibitor of the same target fails to produce the same phenotype.[2][8] This is a powerful method for building confidence in the on-target hypothesis.
-
Unexpected Cellular Phenotypes: You observe changes in cell morphology, viability, or signaling pathways that are not known to be associated with the intended target.[4]
Q3: What is the difference between on-target and off-target effects, and direct vs. indirect effects?
A3: These distinctions are crucial for accurate data interpretation.
-
On-Target Effects: The biological consequences resulting from the modulation of the intended molecular target.
-
Off-Target Effects: The biological consequences resulting from the modulation of any unintended molecular target.
-
Direct Effects: The immediate result of the compound binding to a protein and altering its activity. This can be on-target or off-target.
-
Indirect Effects: Downstream consequences of a direct effect. For example, inhibiting Kinase A (a direct, on-target effect) might prevent the phosphorylation of its substrate, Protein B. This, in turn, could inhibit the activity of Kinase C, which is regulated by Protein B. The effect on Kinase C is an indirect, on-target effect.[5] Similarly, a direct off-target effect on Kinase X could have its own cascade of indirect off-target effects.[5]
Distinguishing between these is a primary challenge in small molecule research.[5]
}
Part 2: Troubleshooting Guide - My Results Are Not What I Expected
This section addresses common issues encountered during cellular experiments with novel inhibitors.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High Cytotoxicity at concentrations close to the on-target IC50. | The compound may be hitting a critical off-target protein essential for cell survival. | 1. Perform a rescue experiment: If the on-target pathway involves, for example, inhibiting an enzyme that produces a specific metabolite, can adding that metabolite back to the media rescue the cells? 2. Test in a target-knockout cell line: If the cytotoxicity persists in cells lacking the intended target, it is definitively an off-target effect. 3. Run a broad kinase panel or proteomic screen (see Part 3) to identify potential toxic off-targets. |
| The observed phenotype does not match siRNA/CRISPR knockdown of the target. | The inhibitor may have off-target effects that produce a different phenotype, or the inhibitor might only bind a specific conformation of the target that genetic methods do not replicate. It's also possible that some kinase inhibitors don't just block activity but can have unexpected effects on cell signaling.[9] | 1. Use a structurally distinct inhibitor for the same target. If two different chemical scaffolds produce the same phenotype, it strengthens the on-target hypothesis.[8] 2. Perform a dose-response titration for both the compound and the siRNA/CRISPR effect. Is there any overlap in the phenotype at lower, more specific concentrations? 3. Consider a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in intact cells. |
| Results are inconsistent between experiments. | This can be due to many factors, but off-target effects can contribute if they are sensitive to minor variations in cell state (e.g., cell density, passage number, media components). | 1. Confirm compound stability and solubility in your media. Precipitated compound has an unknown effective concentration and can cause non-specific effects. 2. Standardize cell culture conditions rigorously. Use cells within a narrow passage number range and plate at a consistent density. 3. Include a positive and negative control compound in every experiment. The negative control should be a structurally similar but inactive analog. |
| The inhibitor works in a biochemical assay but not in my cell-based assay. | This is a very common issue. While it can be due to poor cell permeability or compound efflux, it can also mean the biochemical assay is not representative of the cellular environment. | 1. Cellular assays are more physiologically relevant than biochemical assays. The cellular environment includes competing endogenous ligands (like ATP for kinase assays), co-factors, and scaffolding proteins that can dramatically alter a compound's effective potency and selectivity.[10] 2. Use a cellular target engagement assay like NanoBRET™ or CETSA to confirm if the compound is binding its target inside the cell.[11] A lack of engagement points to permeability or efflux issues. Engagement without a downstream effect suggests the target may not be critical in that cellular context. |
Part 3: Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for confidently characterizing the specificity of a novel inhibitor. No single experiment is definitive.
Workflow for Investigating Off-Target Effects
}
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify target engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heating to various temperatures.
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with Compound-X at a relevant concentration (e.g., 10x the cellular IC50) and another set with a vehicle control (e.g., DMSO). Incubate for 1-2 hours under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein in the supernatant for each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble target protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.
Self-Validation: The inclusion of a vehicle control is critical. A thermal shift should only be observed in the compound-treated sample. As a further control, the assay can be run on a cell line that does not express the target protein; no shift should be observed.
Protocol 2: Broad Kinase Selectivity Profiling (Biochemical)
Principle: To assess the selectivity of a potential kinase inhibitor, it is crucial to screen it against a large panel of purified kinases. Several commercial services offer this (e.g., Eurofins DiscoverX, Promega). These assays typically measure the inhibition of kinase activity in a cell-free, biochemical format.
Methodology (General Outline):
-
Compound Submission: Provide the service provider with a high-purity sample of Compound-X at a specified concentration and quantity.
-
Primary Screen: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).
-
Data Analysis: The output is usually presented as "% Inhibition" for each kinase. A common threshold for a "hit" is >50% or >80% inhibition.
-
Follow-up (Kd or IC50 Determination): For any identified off-target hits, a follow-up dose-response experiment is performed to determine the IC50 or binding affinity (Kd), providing a quantitative measure of potency against those off-targets.
Trustworthiness: While biochemical panels are an excellent tool for identifying potential off-targets, they may not perfectly reflect the cellular environment.[10] Some interactions seen in vitro may not occur in cells, and conversely, some cellular-specific interactions may be missed.[12][13] Therefore, results should be validated using cell-based methods.
Protocol 3: Unbiased Proteomics/Phosphoproteomics
Principle: This is a powerful discovery method to see the global cellular response to a compound without preconceived bias. By comparing the proteome or phosphoproteome of vehicle-treated vs. compound-treated cells, one can identify changes in protein abundance or phosphorylation status across thousands of proteins, revealing entire pathways affected by the inhibitor.
Methodology (High-Level Overview):
-
Cell Treatment and Lysis: Treat cells with Compound-X and a vehicle control for a duration relevant to your biological question. Lyse the cells and quantify the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
(For Phosphoproteomics) Enrichment: Use an enrichment strategy (e.g., Titanium Dioxide or Immobilized Metal Affinity Chromatography - IMAC) to isolate phosphopeptides from the complex mixture.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass of the peptides and then fragment them to determine their amino acid sequence and identify any post-translational modifications like phosphorylation.
-
Data Analysis: Use specialized software to identify the peptides and map them to their parent proteins. Quantify the relative abundance of each protein or phosphopeptide between the control and treated samples.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify signaling pathways that are significantly altered by the compound treatment.
Interpretation: If Compound-X is a highly specific inhibitor of "Target Kinase A", you should expect to see changes in the phosphorylation of known substrates of Kinase A. If you see widespread changes in phosphorylation on substrates of many other unrelated kinases, it strongly suggests off-target activity.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]
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Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 9(12), 2697-2706. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Wells, C. I., Vasta, J. D., Robers, M. B., Urh, M., & Gray, N. S. (2020). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. bioRxiv. [Link]
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Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. G., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 1-13. [Link]
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Ishida, T. (2008). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 144(1), 1-3. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
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Technical Support Center: Strategies for Overcoming Resistance to 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone in Cancer Cell Lines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing the novel investigational compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. This guide is designed to provide in-depth troubleshooting and strategic advice for overcoming acquired resistance in cancer cell lines. We have structured this resource in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Section 1: Foundational Knowledge & Resistance Confirmation
This section addresses the fundamental characteristics of the compound and the initial steps to confirm suspected drug resistance.
FAQ 1: What is the likely mechanism of action for this compound and why is resistance a concern?
Answer: The chemical structure of this compound, featuring a substituted pyridine core, is characteristic of a kinase inhibitor. Pyridine-based scaffolds are prevalent in compounds targeting serine/threonine kinases crucial for cancer cell signaling.[1][2] Based on its structural motifs and the common signaling nodes implicated in cancer, this compound most likely targets the Phosphoinositide 3-kinase (PI3K) pathway.
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, governing critical processes like cell growth, proliferation, survival, and metabolism.[3][4][5] Consequently, inhibitors targeting this pathway are a major focus of cancer drug development.
However, a significant clinical and preclinical challenge is the development of resistance. Cancer cells can adapt to the selective pressure of targeted inhibitors through various mechanisms, leading to therapeutic failure.[3][6] These adaptive responses can include genetic mutations in the drug target or the activation of alternative "bypass" signaling pathways that maintain cell survival and proliferation despite the presence of the inhibitor.[7][8] Understanding these resistance mechanisms is paramount for developing effective, long-term therapeutic strategies.
FAQ 2: My treated cancer cells are growing again. How do I experimentally confirm that they have developed resistance?
Answer: The first step in troubleshooting reduced compound efficacy is to quantitatively confirm and characterize the suspected resistance. This involves comparing the dose-response of the parental (sensitive) cell line to the suspected resistant population. The gold-standard method is to determine the half-maximal inhibitory concentration (IC50).
A significant increase (typically 3- to 10-fold or higher) in the IC50 value in the adapted cell line compared to the parental line is a clear indicator of acquired resistance.[9]
Experimental Workflow: Confirming Resistance
Caption: Workflow for IC50 determination to confirm drug resistance.
Protocol 1: Cell Viability Assay and IC50 Determination
This protocol outlines the use of a standard MTT assay to measure cell viability and determine the IC50 value.
-
Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Include wells for 'no-cell' blanks. Allow cells to adhere overnight.[10]
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in culture medium. A common range is 0.01 µM to 100 µM.[10] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions (and vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doublings (typically 48-72 hours).[11]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50.
| Cell Line | IC50 of Compound (µM) | Fold Change | Resistance Status |
| Parental MCF-7 | 0.5 ± 0.07 | - | Sensitive |
| Resistant MCF-7 | 8.2 ± 1.1 | 16.4 | Confirmed Resistant |
| Caption: Example data table comparing IC50 values. A >10-fold increase confirms resistance. |
Section 2: Investigating and Overcoming Resistance
Once resistance is confirmed, the next step is to understand the underlying mechanism and devise a strategy to overcome it.
FAQ 3: What are the most common molecular mechanisms of resistance to PI3K pathway inhibitors?
Answer: Resistance to PI3K inhibitors is complex but typically falls into two main categories: on-target alterations and activation of bypass pathways.[3][6]
-
On-Target and Pathway Reactivation: This involves genetic changes that reactivate the PI3K pathway despite the inhibitor's presence.
-
Secondary Mutations in PIK3CA : The gene encoding the p110α catalytic subunit of PI3K can acquire new mutations that alter the drug binding pocket, preventing the inhibitor from binding effectively.[12][13]
-
Loss of PTEN: PTEN is a tumor suppressor that negatively regulates the PI3K pathway.[3][14] Loss of PTEN function leads to constitutive pathway activation that can be difficult to suppress with PI3Kα-specific inhibitors.[14]
-
Activating Mutations in AKT : Downstream effectors like AKT can acquire activating mutations, making them independent of upstream PI3K signaling.[12][13]
-
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked PI3K pathway.[7][8]
-
MAPK Pathway Activation: A frequent escape route is the upregulation of the RAS/RAF/MEK/ERK (MAPK) pathway.[3]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like HER2/3, EGFR, or MET can trigger parallel survival signals.[7][8][15]
-
PIM Kinase Upregulation: PIM kinases can phosphorylate downstream targets of the PI3K pathway, maintaining signaling in an AKT-independent manner.[5]
-
Caption: Key resistance mechanisms to PI3K inhibition.
Troubleshooting Guide: How to Investigate and Overcome Resistance
Step 1: Diagnose the Resistance Mechanism
Before selecting a strategy, you must first investigate the likely cause of resistance in your specific cell line model.
Protocol 2: Western Blotting for Phospho-protein Analysis
This protocol allows you to assess the activity of key signaling pathways.
-
Experimental Setup: Culture both parental and resistant cells. Treat them with the IC50 concentration of this compound (determined for the parental line) for a short period (e.g., 2-4 hours). Include untreated controls.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to use:
-
To check PI3K pathway reactivation: Phospho-AKT (Ser473), Total AKT.
-
To check MAPK bypass: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2.
-
Loading control: GAPDH or β-Actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Interpreting the Results:
| Scenario | p-AKT Status (in resistant cells) | p-ERK Status (in resistant cells) | Likely Mechanism | Next Step Strategy |
| A | Remains high despite treatment | Unchanged | On-target/pathway reactivation | Sequence PIK3CA, AKT1, PTEN. Consider allosteric PI3K inhibitors. |
| B | Successfully inhibited | High (or increases with treatment) | MAPK bypass activation | Combine with a MEK inhibitor (e.g., Trametinib). |
| C | Successfully inhibited | Unchanged | Other bypass (e.g., PIM, other RTK) | Screen for other activated kinases; consider a PIM inhibitor. |
Step 2: Implement a Strategy to Overcome Resistance
Based on your diagnosis, you can select an appropriate strategy.
Strategy A: Combination Therapy to Block Bypass Pathways
If you observe activation of a bypass pathway like MAPK (Scenario B), a logical approach is to co-administer an inhibitor for that pathway.[16]
-
Rationale: By blocking both the primary (PI3K) and the escape (MAPK) pathways, you create a synthetic lethal situation, restoring sensitivity and inducing cell death.
-
Experimental Approach: Perform a matrix of dose-response experiments. Treat resistant cells with varying concentrations of this compound in combination with varying concentrations of a MEK inhibitor (e.g., Trametinib or Selumetinib). Use a cell viability assay to assess the effects and look for synergistic interactions (using tools like the Chou-Talalay method).
Strategy B: Utilize Next-Generation Allosteric Inhibitors
If you suspect an on-target mutation that prevents your compound from binding (Scenario A), an alternative inhibitor that binds to a different site on the protein may be effective.[12][13]
-
Rationale: Allosteric inhibitors bind to a site other than the active (orthosteric) site.[12] This different binding mode can be effective even when the orthosteric site is mutated.[13]
-
Experimental Approach: Obtain a novel allosteric PI3Kα inhibitor. Perform dose-response curves on your resistant cell line with this new compound to see if sensitivity is restored. This is particularly relevant if sequencing confirms a mutation in the drug-binding pocket of PIK3CA.[12]
Strategy C: Metabolic Intervention to Counteract Feedback Loops
PI3K inhibitors can cause hyperglycemia, leading to a spike in insulin levels.[17] Insulin can then reactivate the PI3K pathway in tumor cells, creating a powerful resistance feedback loop.[17]
-
Rationale: Interventions that lower systemic insulin levels may re-sensitize tumors to PI3K inhibition.
-
Experimental Approach (In Vivo): While challenging to model perfectly in vitro, this is a critical consideration for future in vivo studies. In mouse xenograft models, combining the PI3K inhibitor with a ketogenic diet or metformin (a drug that lowers glucose) has been shown to enhance tumor response and overcome this resistance mechanism.[17]
References
-
Jura, N., et al. (2021). Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations. Cancer Discovery, AACR Journals. Available at: [Link]
-
National Cancer Institute. (2018). Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug. National Cancer Institute. Available at: [Link]
-
Nagata, Y., et al. (2020). Combination treatment with a PI3K/Akt/mTOR pathway inhibitor overcomes resistance to anti-HER2 therapy in PIK3CA-mutant HER2-positive breast cancer cells. Scientific Reports, PubMed. Available at: [Link]
-
Mirage News. (2023). Next-Gen Agents Overcome PI3K Inhibitor Resistance in Breast Cancer. Mirage News. Available at: [Link]
-
Bosch, A., et al. (2015). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancer Treatment Reviews, PMC. Available at: [Link]
-
Bosch, A., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Semantic Scholar. Available at: [Link]
-
Lee, M., et al. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Cells, PubMed. Available at: [Link]
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Lee, M., et al. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. ResearchGate. Available at: [Link]
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Rodon, J., et al. (2013). What a Tangled Web We Weave: Emerging Resistance Mechanisms to Inhibition of the Phosphoinositide 3-Kinase Pathway. Cancer Discovery, AACR Journals. Available at: [Link]
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Lee, M., et al. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Cells, PMC. Available at: [Link]
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Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, Sorger Lab. Available at: [Link]
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Dittmer, A. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Expert Opinion on Drug Discovery, PMC. Available at: [Link]
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Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, PMC. Available at: [Link]
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Sobral-Leite, M., et al. (2017). Systematic functional characterization of resistance to PI3K inhibition in breast cancer. Cell Reports, NIH. Available at: [Link]
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Lin, L., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling, PMC. Available at: [Link]
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Zhang, Y., et al. (2022). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers in Oncology, NIH. Available at: [Link]
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Lee, M., et al. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. MDPI. Available at: [Link]
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Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. Available at: [Link]
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Kim, H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, PMC. Available at: [Link]
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Keshk, R. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, NIH. Available at: [Link]
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Hsieh, H., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry Letters, PMC. Available at: [Link]
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Hsieh, H., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed. Available at: [Link]
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Lawrence, R. M., et al. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry, PubMed. Available at: [Link]
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Scott, K. A., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, PMC. Available at: [Link]
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Sielicka, M., et al. (2022). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. International Journal of Molecular Sciences, MDPI. Available at: [Link]
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El-Damasy, A. K., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, PMC. Available at: [Link]
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Leśniak, A., et al. (2021). In Vivo, In Vitro and In Silico Studies of the Hybrid Compound AA3266, an Opioid Agonist/NK1R Antagonist with Selective Cytotoxicity. Molecules, MDPI. Available at: [Link]
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Technical Support Center: Minimizing In Vivo Toxicity of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Prepared by: Senior Application Scientist, Advanced Pharmacology Division Document ID: TSS-MPYE-ToxMit-001 Last Updated: January 19, 2026
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for rigorous, experimentally validated study design and consultation with institutional animal care and use committees (IACUC). The compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone (herein referred to as MPYE) is a specific chemical entity[1], and while this guide is based on established toxicological principles for related aminopyridine compounds, all protocols must be adapted and validated for your specific model system.
Introduction
This technical support center provides a structured guide to identifying, troubleshooting, and minimizing the in vivo toxicity of this compound (MPYE). As a substituted aminopyridine, MPYE holds therapeutic promise but also carries a potential for dose-limiting toxicities common to its class, including neurotoxicity and hepatotoxicity.[2][3] This guide is designed to provide both high-level FAQs and in-depth troubleshooting workflows to help researchers navigate these challenges and refine their experimental approach.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the predicted primary toxicities for MPYE based on its structure?
A1: Based on its aminopyridine core, the primary anticipated toxicities are:
-
Neurotoxicity: Aminopyridines are known to block voltage-gated potassium channels, which can lead to central nervous system (CNS) hyperexcitability, manifesting as tremors, seizures, and convulsions.[4][5]
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): Nitrogen-containing heterocyclic compounds are frequently metabolized in the liver by cytochrome P450 enzymes. This process can generate reactive metabolites that lead to oxidative stress, mitochondrial dysfunction, and hepatocellular damage.[6][7][8]
Q2: My animals are showing acute neurotoxicity (seizures, tremors) shortly after dosing. What is the immediate first step?
A2: The immediate priority is to establish a maximum tolerated dose (MTD). The observed effects are likely due to the peak plasma concentration (Cmax) of the compound exceeding a neurotoxic threshold.
-
Action: Immediately perform a dose-range-finding study with smaller dose escalations.
-
Rationale: This will help you identify a dose that provides the desired pharmacological effect without causing severe adverse neurological events. Seizures are often dose-related for this class of compounds.[4]
Q3: We observed elevated liver enzymes (ALT, AST) in blood samples after a multi-day study. What does this indicate?
A3: Elevated ALT (Alanine transaminase) and AST (Aspartate transaminase) are key biomarkers of hepatocellular injury. This strongly suggests that MPYE is causing drug-induced liver injury (DILI).[9] This could be due to the parent compound or, more likely, a reactive metabolite.[10] Further investigation into the mechanism is required, as outlined in the troubleshooting guides below.
Q4: Can changing the formulation or vehicle help reduce toxicity?
A4: Absolutely. Formulation is a critical and often overlooked factor. If MPYE has poor aqueous solubility, a suboptimal formulation can lead to high local concentrations, precipitation at the injection site, and erratic absorption, all of which can exacerbate toxicity.
-
Recommendation: Investigate alternative formulation strategies, such as using cyclodextrins, to improve solubility and bioavailability.[11][12][13] This can lead to a more predictable pharmacokinetic profile and potentially reduce Cmax-driven toxicity.[11]
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides a logical workflow for diagnosing and addressing specific toxicities observed during your in vivo experiments with MPYE.
Troubleshooting Workflow: A Step-by-Step Diagnostic Approach
Caption: Troubleshooting workflow for in vivo toxicity.
Guide 1: Mitigating Acute Neurotoxicity
If you observe CNS-related side effects such as seizures, ataxia, or severe agitation, the primary cause is likely excessive peak plasma concentration (Cmax).
Causality: The aminopyridine scaffold can block potassium channels in the CNS, leading to neuronal hyperexcitability. This effect is directly correlated with the concentration of the drug in the brain.[4] A rapid absorption and high Cmax will exacerbate this effect.
Mitigation Strategies:
-
Dose and Schedule Modification:
-
Reduce the Dose: The most straightforward approach. Conduct a refined MTD study.
-
Fractionate the Dose: Instead of a single daily dose (QD), administer half the dose twice daily (BID). This can lower Cmax while maintaining a similar total daily exposure (AUC).
-
Change the Route of Administration: If using intravenous (IV) or intraperitoneal (IP) injection, consider switching to subcutaneous (SC) or oral (PO) gavage. This will slow absorption and blunt the Cmax.
-
-
Formulation Optimization with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility and stability.[11][14] This prevents drug precipitation and can provide a more controlled release, thereby lowering Cmax.[11]
-
Recommendation: Screen different cyclodextrin types (e.g., HP-β-CD, SBE-β-CD) to find the optimal complexing agent for MPYE.
-
| Formulation Strategy | Pros | Cons | Key Parameter to Verify |
| Standard Saline/PBS | Simple, inexpensive. | Risk of precipitation for poorly soluble compounds. | Visual inspection for clarity; particle analysis. |
| Co-solvent (e.g., DMSO, PEG400) | Can increase solubility. | Co-solvents can have their own toxicity. | Vehicle-only toxicity control group is essential. |
| Cyclodextrin (e.g., HP-β-CD) | Increases solubility, stability; can reduce Cmax and tissue irritation.[13] | More complex preparation; potential for renal toxicity at very high doses. | Molar ratio of MPYE to cyclodextrin; solubility enhancement. |
Guide 2: Mitigating Drug-Induced Liver Injury (DILI)
If you observe elevated liver enzymes (ALT/AST), the cause is likely hepatotoxicity mediated by metabolic activation.
Causality: MPYE is likely metabolized by hepatic CYP450 enzymes. This can produce an electrophilic reactive metabolite (e.g., a quinone-imine type species) that covalently binds to mitochondrial proteins and depletes cellular stores of glutathione (GSH), a key antioxidant.[8][15] This leads to oxidative stress, mitochondrial dysfunction, and ultimately hepatocyte necrosis.[6][10]
Mitigation Strategy: Co-administration of N-Acetylcysteine (NAC)
-
Mechanism: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[16] By providing supplemental NAC, you can help the liver replenish its GSH stores, allowing it to effectively neutralize the toxic metabolite of MPYE before it can cause significant damage.[15][17] NAC is the standard-of-care antidote for acetaminophen overdose, which operates via a similar reactive metabolite mechanism.[17]
Caption: Proposed mechanism of MPYE hepatotoxicity and NAC intervention.
Part 3: Experimental Protocols
Protocol 1: Preparation of MPYE with HP-β-CD for In Vivo Dosing
This protocol describes the preparation of a 5 mg/mL solution of MPYE using hydroxypropyl-beta-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
This compound (MPYE)
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile magnetic stir bar and vial
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile saline. For 10 mL, this is 4 g of HP-β-CD in a final volume of 10 mL saline.
-
Weigh MPYE: Accurately weigh the required amount of MPYE. For a 5 mg/mL solution in 10 mL, weigh 50 mg.
-
Complexation: a. Add the weighed MPYE powder to the 40% HP-β-CD solution. b. Vortex vigorously for 2-3 minutes to disperse the powder. c. Place the vial on a magnetic stir plate and stir for at least 4 hours at room temperature to ensure maximal complexation. The solution should become clear.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Validation: Always include a "vehicle only" control group (40% HP-β-CD in saline) in your experiment to ensure the vehicle itself has no confounding effects.
Protocol 2: In Vivo Study Design to Test NAC Co-administration
This protocol outlines a study to determine if NAC can mitigate MPYE-induced hepatotoxicity.
Animal Model: C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Study Groups (n=8 per group):
-
Group 1 (Vehicle Control): Vehicle for MPYE (e.g., 40% HP-β-CD) administered IP + Saline (vehicle for NAC) administered IP.
-
Group 2 (NAC Control): Vehicle for MPYE administered IP + NAC (150 mg/kg) administered IP.
-
Group 3 (MPYE Only): MPYE (toxic dose, e.g., 100 mg/kg) administered IP + Saline administered IP.
-
Group 4 (MPYE + NAC): MPYE (100 mg/kg) administered IP + NAC (150 mg/kg) administered IP.
Procedure:
-
Acclimatization: Acclimate animals for at least 7 days before the study begins.
-
Dosing: a. Administer NAC (or saline) via IP injection. b. 60 minutes later, administer MPYE (or its vehicle) via IP injection. The time lag allows for NAC to be absorbed and begin boosting GSH levels.
-
Monitoring: Monitor animals for clinical signs of distress. Record body weights daily.
-
Endpoint Analysis (24 hours post-dose): a. Collect blood via cardiac puncture for serum chemistry analysis (at a minimum: ALT, AST). b. Harvest the liver. Fix one lobe in 10% neutral buffered formalin for histopathology (H&E staining) and flash-freeze the remaining tissue for potential biomarker analysis (e.g., hepatic GSH levels).
-
Data Analysis: Compare serum ALT/AST levels and histopathology scores between Group 3 and Group 4. A significant reduction in liver injury markers in Group 4 would support the hypothesis that toxicity is mediated by a reactive metabolite that is neutralized by GSH.[18][19]
References
- Walker AL, Imam SZ, Roberts RA. In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Toxicol Res (Camb).
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Craciunescu O, et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). 2024. Available from: [Link]
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Khalid T, et al. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Adv. 2025. Available from: [Link]
-
Hu J, et al. Mechanisms of Drug Induced Liver Injury. Front Pharmacol. 2019. Available from: [Link]
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Tafazoli A, et al. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Oxid Med Cell Longev. 2021. Available from: [Link]
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Loftsson T, Brewster ME. Cyclodextrins in drug delivery (Review). J Pharm Pharmacol. 1996. Available from: [Link]
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Nielsen PT, et al. Mechanisms of drug induced liver injury. Cell Mol Life Sci. 2025. Available from: [Link]
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Ono K, Yamada M. Protection against Amyloid-β Oligomer Neurotoxicity by Small Molecules with Antioxidative Properties: Potential for the Prevention of Alzheimer's Disease Dementia. Antioxidants (Basel). 2020. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). Aminopyridines. 2005. Available from: [Link]
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Hu J, et al. N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A Systematic Review. Front Pharmacol. 2022. Available from: [Link]
-
Burton MJ, et al. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. J Med Toxicol. 2014. Available from: [Link]
-
Al-Hilal TA, et al. Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. J Med Chem. 2021. Available from: [Link]
-
Galiote C, et al. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. 2024. Available from: [Link]
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Tittarelli R, et al. N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review. J Clin Med. 2022. Available from: [Link]
-
Chowdhury A, et al. Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis. Int J Mol Sci. 2017. Available from: [Link]
-
Pereira C, et al. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. J Control Release. 2021. Available from: [Link]
-
Tittarelli R, et al. N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review. J Clin Med. 2022. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. 2006. Available from: [Link]
-
Al-Shaer A, et al. Small molecules targeting different cellular pathologies for the treatment of amyotrophic lateral sclerosis. J Neurosci Res. 2023. Available from: [Link]
-
Thravia T, et al. Drug-Induced Hepatotoxicity. Medscape. 2025. Available from: [Link]
-
Spyker DA, et al. Poisoning with 4-Aminopyridine: Report of Three Cases. Clin Toxicol. 1980. Available from: [Link]
-
Examine.com. N-Acetylcysteine for drug-induced liver injury. 2022. Available from: [Link]
-
Gennari A, et al. Strategies to Replace in Vivo Acute Systemic Toxicity Testing. Altern Lab Anim. 2004. Available from: [Link]
-
Daly AK. Mechanisms of drug-induced liver injury. Curr Opin Drug Discov Devel. 2010. Available from: [Link]
-
Fenyvesi É, et al. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules. 2020. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177806852. Available from: [Link]
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- 6. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis | MDPI [mdpi.com]
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Technical Support Center: Synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during the synthesis of this important chemical intermediate.
I. Overview of the Synthetic Strategy
The synthesis of 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone typically involves a multi-step process. A common and effective approach is the introduction of the pyrrolidine moiety onto a substituted pyridine ring, followed by the addition of the acetyl group. Key reactions in this sequence often include a nucleophilic aromatic substitution or a cross-coupling reaction, followed by a Grignard reaction or a related organometallic addition.
Caption: A potential synthetic route to the target compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield in the Buchwald-Hartwig Amination Step
Question: I am experiencing low yields during the Buchwald-Hartwig amination of 2-chloro-6-methoxypyridine with pyrrolidine. What are the likely causes and how can I improve the conversion?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to several factors.[1][2] Low yields often stem from catalyst deactivation, suboptimal ligand choice, or inappropriate base selection.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Palladium Source: While various palladium sources can be used, Pd(OAc)₂ or Pd₂(dba)₃ are common starting points.[2]
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich ligands such as Xantphos or BrettPhos are often effective.[3][4] Experiment with different ligands to find the optimal one for your specific substrate.
-
Catalyst Loading: While typically low (1-2 mol%), increasing the catalyst loading may improve conversion if catalyst deactivation is an issue.[2]
-
-
Base Selection:
-
The strength and nature of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are commonly used.[2] The choice of base can influence the reaction rate and the prevalence of side reactions.
-
-
Solvent and Temperature:
-
Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are frequently employed.[2]
-
The reaction temperature should be optimized. While refluxing toluene is a common condition, some catalyst systems may perform better at lower or higher temperatures.
-
-
Reaction Setup:
-
Strictly anaerobic conditions are necessary. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are properly degassed.
-
Optimization Table for Buchwald-Hartwig Amination:
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(0) source can sometimes be more active. |
| Ligand | PPh₃ | Xantphos | Bulky, electron-rich ligands are often better for heteroaromatic substrates.[3] |
| Base | K₂CO₃ | NaOtBu | Stronger base can accelerate the reaction. |
| Solvent | Toluene | Dioxane | Solvent can influence catalyst solubility and activity. |
| Temperature | 80 °C | 110 °C | Higher temperature may be required for less reactive substrates. |
FAQ 2: Issues with the Grignard Reaction for Acetyl Group Introduction
Question: I am attempting to introduce the acetyl group via a Grignard reaction with methylmagnesium bromide on the brominated pyridine intermediate, but I'm observing low yields and the formation of multiple byproducts. What could be going wrong?
Answer: The Grignard reaction is a classic method for forming carbon-carbon bonds, but it can be challenging with heteroaromatic substrates due to potential side reactions.[5][6]
Troubleshooting Steps:
-
Grignard Reagent Quality:
-
Ensure your Grignard reagent is fresh and properly titrated. Deactivated Grignard reagent is a common cause of low conversion.
-
-
Reaction Temperature:
-
Grignard reactions are often exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent is crucial to prevent side reactions, such as over-addition to the ketone product.[6]
-
-
Reverse Addition:
-
Consider a "reverse addition" protocol, where the brominated pyridine is added slowly to the Grignard reagent. This can help to maintain a low concentration of the starting material and minimize side reactions.
-
-
Alternative Organometallic Reagents:
-
If the Grignard reaction proves problematic, consider using other organometallic reagents such as organolithiums or organozincs, which can sometimes offer different reactivity and selectivity profiles.
-
Workflow for Grignard Reaction Optimization:
Caption: Decision-making workflow for troubleshooting the Grignard reaction.
FAQ 3: Difficulty in Purifying the Final Product
Question: I am having trouble purifying the final product, 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, by column chromatography. Are there any tips for improving the separation?
Answer: Purification of polar, nitrogen-containing compounds can sometimes be challenging due to their interaction with silica gel.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Experiment with different solvent systems for your column chromatography. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
A gradient elution, where the polarity of the solvent system is gradually increased, can often provide better separation.
-
-
Tailing Reduction:
-
If you observe significant tailing of your product spot on TLC, it may be due to the basic nature of the pyridine nitrogen. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can help to reduce tailing and improve peak shape.
-
-
Alternative Purification Methods:
-
If column chromatography is not effective, consider other purification techniques such as preparative HPLC or crystallization.
-
III. Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add 2-chloro-6-methoxypyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add pyrrolidine (1.2 eq) and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Grignard Reaction
-
To an oven-dried, three-necked flask under an argon atmosphere, add a solution of 3-bromo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. References
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone - Mainchem.
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI.
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry - researchgate.net.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
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1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone - Sigma-Aldrich.
-
A new convenient synthesis of some novel 2, 6-disubstituted-pyridine derivatives - ResearchGate.
-
Rapid Amination of Methoxy Pyridines with Aliphatic Amines - JConsort.
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential - Preprints.org.
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Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - PMC.
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Selected ligands and catalysts for Buchwald-Hartwig amination - ResearchGate.
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Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine - PrepChem.com.
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Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry - ResearchGate.
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6-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbaldehyde - Smolecule.
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Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PubMed Central.
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Synthesis of unique pyrrolidines for drug discovery - Enamine.
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Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist - ResearchGate.
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2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate - Organic Syntheses.
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Technical Support Center: Enhancing Bioavailability of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing pyridinyl-ethanone series compounds. Here, we address the common challenge of improving the oral bioavailability of the lead compound, 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone (hereafter referred to as Cpd-Parent ).
Our approach is rooted in established principles of medicinal chemistry and biopharmaceutics. We will provide not just protocols, but the strategic rationale behind them, empowering you to make informed decisions in your lead optimization campaign.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before embarking on chemical modifications, a thorough baseline characterization of Cpd-Parent is critical. Low bioavailability is a symptom; understanding the underlying cause—be it poor solubility, low permeability, or rapid metabolism—is essential for selecting the right strategy.[1][2]
Q1: What are the first physicochemical properties I should assess for Cpd-Parent?
A1: Your initial screen should focus on the key drivers of oral absorption as outlined by frameworks like the Biopharmaceutics Classification System (BCS) and Lipinski's Rule of Five.[3][4][5] The critical parameters are:
-
Aqueous Solubility: This is the most common barrier to good bioavailability for many drug candidates.[6][7] It should be measured at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 6.8).
-
Lipophilicity (LogP/LogD): The octanol-water partition coefficient is crucial for membrane permeability. An optimal LogP is typically between 1 and 5.[3][5][8] Given the two basic nitrogen centers in Cpd-Parent (pyrrolidine and pyridine), measuring the distribution coefficient (LogD) at physiological pH (e.g., 7.4) is more informative.
-
Membrane Permeability: This measures the compound's ability to passively diffuse across the intestinal epithelium. High permeability is essential for oral absorption.[9][10]
-
Chemical Stability: Assess stability in simulated gastric fluid (SGF, pH ~1.2-2.0) and simulated intestinal fluid (SIF, pH ~6.8) to ensure the compound reaches the intestine intact.[1]
Q2: My preliminary data for Cpd-Parent is in. How do I interpret it?
A2: Let's use a hypothetical, yet typical, data set for a lead compound like Cpd-Parent that exhibits poor bioavailability.
Table 1: Hypothetical Baseline Properties of Cpd-Parent
| Parameter | Measured Value | Implication for Bioavailability |
| Molecular Weight | 248.3 g/mol | Compliant ( < 500 Da)[4][11] |
| H-Bond Donors | 0 | Compliant ( < 5)[4][11] |
| H-Bond Acceptors | 4 (2xN, 2xO) | Compliant ( < 10)[4][11] |
| Calculated LogP | 2.1 | Good lipophilicity for permeability[3] |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Very Poor. Likely a primary cause of low bioavailability.[12] |
| PAMPA Permeability (Papp) | 0.5 x 10⁻⁶ cm/s | Low. Suggests poor passive diffusion.[9][13] |
| Chemical Stability | Stable in SGF/SIF | Not a stability issue. |
Interpretation: The Lipinski's profile is favorable, suggesting the core scaffold is a good starting point.[8] However, the combination of very poor aqueous solubility and low membrane permeability is the classic profile of a BCS Class IV compound and the likely reason for poor in vivo performance. Our modification strategy must therefore address both issues simultaneously.
Q3: Where do I start with modifications? What is the most logical workflow?
A3: A structured, iterative approach is key. The goal is to improve the problematic properties (solubility, permeability) while maintaining or improving target potency and the safety profile.
Part 2: Troubleshooting Guides & Modification Strategies
Based on our initial assessment, we will focus on strategies to improve solubility and permeability.
Strategy A: Salt Formation to Enhance Solubility
Causality: Cpd-Parent has two basic nitrogen atoms (pyrrolidine pKa ~11.3, pyridine pKa ~3-4), making it an excellent candidate for salt formation. Converting a neutral free base into a salt is a highly effective and common method to dramatically increase aqueous solubility and dissolution rate, which is often the rate-limiting step for absorption.[14][15][16] A salt form ensures that the drug is delivered to the primary absorption site, the small intestine, already in solution.[6]
Troubleshooting & FAQs
-
Q: Which salt form should I choose?
-
A: Start with common, pharmaceutically acceptable counterions. For basic drugs, hydrochloride (HCl), mesylate (methanesulfonic acid), and sulfate are excellent starting points due to their proven success and straightforward synthesis.[16]
-
-
Q: My salt is hygroscopic (absorbs water from the air). What should I do?
-
A: Hygroscopicity can be a problem for handling and long-term stability. If your initial salt choice (e.g., HCl) is highly hygroscopic, screen other counterions. Mesylate or tosylate salts are often more crystalline and less hygroscopic.
-
-
Q: Salt formation improved solubility, but bioavailability is still low. Why?
-
A: This points to a permeability problem. While the salt gets the drug into solution in the gut, the drug may still be unable to cross the intestinal wall. In this case, proceed to Strategy B.
-
Experimental Protocol: Synthesis of Cpd-Parent Hydrochloride (Cpd-HCl)
-
Dissolution: Dissolve 1.0 equivalent of Cpd-Parent in a minimal amount of a suitable solvent like anhydrous ethyl acetate or isopropanol (approx. 10 mL per gram).
-
Acidification: While stirring, slowly add 1.1 equivalents of a 2M solution of HCl in diethyl ether dropwise at room temperature.
-
Precipitation: A precipitate should form almost immediately. Continue stirring for 30-60 minutes to ensure complete salt formation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting white solid under high vacuum at 40°C overnight.
-
Characterization: Confirm salt formation and purity via ¹H NMR, LC-MS, and melting point analysis. Proceed to measure the aqueous solubility of Cpd-HCl .
Strategy B: Prodrug Approach to Enhance Permeability
Causality: A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug.[12][17][18] This strategy can be used to temporarily mask polar functional groups that hinder membrane crossing, thereby improving permeability.[19][20] For Cpd-Parent , the acetyl group (ketone) is a viable handle for modification. We can convert it to a more lipophilic, transient group like an oxime ether, which can be hydrolyzed back to the parent ketone in vivo.
Troubleshooting & FAQs
-
Q: How do I choose the right promoiety for my prodrug?
-
A: The goal is to strike a balance. The promoiety should be lipophilic enough to enhance permeability but also labile enough to be cleaved efficiently in vivo to release the active drug. Simple alkyl oxime ethers are a good starting point.
-
-
Q: My prodrug is stable and permeable, but shows no activity in vivo. What's wrong?
-
A: This is a classic prodrug problem: inefficient cleavage back to the active parent. The rate of hydrolysis is critical.[20] If an O-methyl oxime is too stable, try a more labile group or a different prodrug strategy altogether (e.g., targeting a different functional group).
-
-
Q: Will a prodrug strategy affect my compound's solubility?
-
A: Yes, almost certainly. By increasing lipophilicity to boost permeability, you will likely decrease aqueous solubility.[19] It's a trade-off that must be carefully managed and evaluated. Sometimes a combination approach (e.g., a salt of a prodrug) is required.
-
Experimental Protocol: Synthesis of an O-Methyl Oxime Prodrug (Cpd-Prodrug)
-
Reaction Setup: In a round-bottom flask, dissolve Cpd-Parent (1.0 eq) and methoxyamine hydrochloride (1.2 eq) in ethanol (15 mL/g).
-
Base Addition: Add pyridine (2.0 eq) to the mixture to act as a base and catalyst.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield Cpd-Prodrug .
-
Characterization: Confirm the structure and purity via ¹H NMR and LC-MS. Proceed to evaluate its LogD and permeability.
Part 3: In Vitro Protocols for Bioavailability Assessment
After synthesizing your new analogues (Cpd-HCl , Cpd-Prodrug ), you must evaluate whether the modifications had the intended effect.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, low-cost method for predicting passive diffusion across the gastrointestinal tract.[9][13] It uses a lipid-infused artificial membrane to model cell barriers.
-
Prepare Donor Plate: Dissolve compounds in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).
-
Coat Filter Plate: Add a solution of lipid (e.g., 2% lecithin in dodecane) to the wells of a 96-well filter plate and allow it to impregnate the filter.
-
Assemble: Place the lipid-coated filter plate onto a 96-well acceptor plate containing buffer at pH 7.4.
-
Add Donor Solution: Add the compound solutions from step 1 to the top of the filter plate.
-
Incubate: Incubate the plate assembly for 4-18 hours at room temperature.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS or UV-Vis spectroscopy.
-
Calculate Permeability (Papp): Use the concentrations and physical parameters of the well to calculate the apparent permeability coefficient.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry gold standard for predicting human intestinal permeability.[10][21] It uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to mimic the intestinal epithelium, complete with active transporters.[10][22]
-
Cell Seeding: Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates and culture for 21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the cell monolayer is intact and tight junctions have formed.
-
Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (donor) side, which represents the intestinal lumen.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (acceptor) side, which represents the bloodstream.
-
-
Analysis: Quantify the amount of compound in the acceptor compartment using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient, which reflects the rate of transport across the cell monolayer.
Part 4: Data Interpretation & Next Steps
After re-evaluating your modified compounds, you can compare the data to see which strategy was most effective.
Table 2: Hypothetical Data for Modified Analogues
| Compound | Modification | Solubility (pH 7.4) | PAMPA Papp (x 10⁻⁶ cm/s) | Rationale for Change |
| Cpd-Parent | - | < 10 µg/mL | 0.5 | Baseline |
| Cpd-HCl | Salt Formation | > 2 mg/mL | 0.4 | Solubility dramatically increased as expected; permeability is unchanged.[15] |
| Cpd-Prodrug | Prodrug (Oxime) | < 1 µg/mL | 8.5 | Permeability significantly improved due to increased lipophilicity; solubility decreased.[19] |
-
Cpd-HCl successfully solved the solubility issue but did not address the underlying low permeability. This compound may be suitable for formulation-based approaches (e.g., with permeation enhancers) but is likely still limited.[23][24][25]
-
Cpd-Prodrug successfully solved the permeability problem but at the cost of solubility. This highlights the delicate balance in drug design.
-
Next Steps: The most promising path forward would be to combine these strategies. Synthesizing a salt of the prodrug (e.g., Cpd-Prodrug-HCl) could provide the ideal combination of high aqueous solubility (from the salt) and high membrane permeability (from the prodrug moiety), potentially moving the compound from BCS Class IV to Class I or II. This new candidate would be the top priority for a full Caco-2 evaluation and subsequent in vivo pharmacokinetic studies.
References
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Factors affecting the bioavailability of oral drugs. (2025). Patsnap Synapse. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. [Link]
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Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI. [Link]
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Wang, S., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Expert Opinion on Drug Discovery. [Link]
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Aulton, M. E., & Taylor, K. M. G. (2013). Bioavailability – physicochemical and dosage form factors. Aulton's Pharmaceutics. [Link]
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The central role of excipients in drug formulation. (2013). European Pharmaceutical Review. [Link]
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Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]
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The Importance of Excipients in Drugs. (n.d.). Open Access Journals. [Link]
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Overview of factors affecting oral drug absorption. (2017). Semantic Scholar. [Link]
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St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]
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Lipinski's rule of five. (n.d.). Wikipedia. [Link]
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Excipients: What they are and their importance in the pharmaceutical industry. (2024). Netex. [Link]
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Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. [Link]
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FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. (n.d.). Drug Development & Delivery. [Link]
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Rautio, J., et al. (2008). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Chemistry & Biodiversity. [Link]
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Sanchez-Dengra, B., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]
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In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. (n.d.). BioTeSys. [Link]
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Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Chiou, W. L., & Barve, A. (1998). Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Physicochemical Properties effect on Absorption of Drugs. (n.d.). Slideshare. [Link]
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Mohammed, N. N. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
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Prodrug Approach for Improving Bioavailability. (2021). Curtis & Coulter. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Valenta, C., & Witting, M. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]
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SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. (2019). Drug Development & Delivery. [Link]
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Bighash, M., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]
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How to improve the bioavailability of a drug? (2025). Patsnap Synapse. [Link]
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Lipinski rule of five. (2023). Lecture Notes. [Link]
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Lipinski's rule of five: drug likeness of the compounds. (n.d.). ResearchGate. [Link]
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Balimane, P. V., et al. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods. [Link]
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Siramshetty, V. B., et al. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. [Link]
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Permeability Assay on Caco-2 Cells. (n.d.). Bienta. [Link]
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caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare. [Link]
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Zhang, M., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. [Link]
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Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. [Link]
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Yeh, T.-K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. (2017). Journal of Medicinal Chemistry. [Link]
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Validation & Comparative
Validating the Efficacy of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone in Animal Models: A Comparative Guide
This guide provides a comprehensive framework for validating the preclinical efficacy of the novel investigational compound, 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone, hereafter referred to as Compound X. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research. We will objectively compare the hypothesized performance of Compound X with established alternatives, supported by a detailed, validated experimental protocol in a relevant animal model.
Introduction: Targeting a Central Oncogenic Axis
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[1][2][3] Its aberrant activation is one of the most frequent occurrences in human cancers, making it a highly attractive target for therapeutic intervention.[2][4][5] Dysregulation of this pathway can arise from various genetic alterations, including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN, or mutations in AKT.[3]
Compound X, this compound, is a novel small molecule featuring pyrrolidinyl and pyridone moieties, structural motifs present in numerous kinase inhibitors. Based on its structural similarity to known PI3K/mTOR inhibitors, we hypothesize that Compound X acts as a dual inhibitor of this pathway. This guide outlines a head-to-head comparison of Compound X against established PI3K/mTOR inhibitors in a robust, clinically relevant animal model of breast cancer.
Our comparative analysis will include:
-
Compound X: The investigational agent.
-
Dactolisib (BEZ235): A potent, orally bioavailable dual inhibitor of pan-class I PI3K and mTOR kinases.[6][7][8]
-
Buparlisib (BKM120): An oral pan-class I PI3K inhibitor that has been extensively evaluated in clinical trials.[7][9][10]
The primary objective is to assess the anti-tumor efficacy and tolerability of Compound X in a human breast cancer xenograft model, providing a data-driven basis for its further development.
The PI3K/AKT/mTOR Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a cascade of intracellular signaling events initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.
Activated AKT orchestrates a multitude of cellular processes that promote cancer progression, including cell survival, proliferation, and angiogenesis.[1][2] A key downstream target of AKT is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[4] mTORC1 directly regulates protein synthesis and cell growth, while mTORC2 is involved in activating AKT, creating a feedback loop.[2][4]
Due to its central role in tumorigenesis, inhibiting this pathway at various nodes has been a major focus of cancer drug discovery.[3][5][11]
Detailed Protocols
Step 1: Estrogen Supplementation MCF-7 cells require estrogen for optimal growth in vivo. [6][12]* One week prior to cell implantation, anesthetize each mouse.
-
Make a small incision in the mid-scapular region.
-
Using a trocar, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release). [1]* Close the incision with a wound clip or tissue adhesive.
Step 2: Cell Culture and Implantation
-
Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL. [13][14]* Subcutaneously inject 200 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse. [13] Step 3: Tumor Growth Monitoring and Randomization
-
Monitor tumor growth twice weekly using digital calipers.
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 . [2][15][16]* When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Step 4: Treatment Groups and Administration All treatments will be administered daily for 28 days via oral gavage.
| Group | Treatment | Dose | Vehicle |
| 1 | Vehicle Control | - | 10% NMP / 90% PEG300 |
| 2 | Compound X | 50 mg/kg (hypothetical) | 10% NMP / 90% PEG300 |
| 3 | Dactolisib (BEZ235) | 35 mg/kg | 10% NMP / 90% PEG300 |
| 4 | Buparlisib (BKM120) | 30 mg/kg | 0.5% Methylcellulose |
Note: The dose for Compound X is hypothetical and should be determined by prior maximum tolerated dose (MTD) studies. Doses for comparator agents are based on published in vivo studies.
Step 5: Efficacy and Toxicity Monitoring
-
Measure tumor volume and body weight twice weekly.
-
Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and signs of diarrhea or rash. [9][17]* The primary efficacy endpoint is tumor growth inhibition.
-
Humane endpoints for euthanasia include: a tumor volume exceeding 1500 mm³, tumor ulceration, or a body weight loss of >20%. [11][18] Step 6: Pharmacodynamic Analysis
-
At the end of the study, a subset of tumors from each group will be excised 2-4 hours after the final dose.
-
Tumor lysates will be analyzed by Western blot to assess the phosphorylation status of key pathway proteins (e.g., p-AKT, p-S6K) to confirm target engagement.
Comparative Data Analysis (Hypothetical)
The following tables present a hypothetical dataset to illustrate the expected outcomes of this comparative study.
Table 1: Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 1250 ± 150 | - | - |
| Compound X (50 mg/kg) | 450 ± 80 | 64 | p < 0.001 |
| Dactolisib (35 mg/kg) | 380 ± 75 | 70 | p < 0.001 |
| Buparlisib (30 mg/kg) | 620 ± 95 | 50 | p < 0.01 |
Table 2: Tolerability Profile
| Treatment Group | Mean Body Weight Change at Day 28 (%) ± SEM | Incidence of Grade ≥2 Diarrhea | Incidence of Grade ≥2 Rash |
| Vehicle Control | +5.2 ± 1.5 | 0/10 | 0/10 |
| Compound X (50 mg/kg) | -4.5 ± 2.0 | 2/10 | 1/10 |
| Dactolisib (35 mg/kg) | -8.0 ± 2.5 | 4/10 | 3/10 |
| Buparlisib (30 mg/kg) | -6.5 ± 2.2 | 3/10 | 2/10 |
Discussion and Interpretation
This comprehensive guide provides a robust, scientifically grounded framework for the in vivo validation of Compound X. The proposed xenograft study directly compares its efficacy and tolerability against well-characterized PI3K/mTOR inhibitors.
The hypothetical data suggest that Compound X exhibits significant anti-tumor activity, comparable to the dual PI3K/mTOR inhibitor Dactolisib and superior to the pan-PI3K inhibitor Buparlisib. Furthermore, the improved tolerability profile of Compound X (less body weight loss and lower incidence of adverse events) would represent a significant advantage. Confirmation of target engagement through pharmacodynamic analysis of tumor tissues is crucial to validate its mechanism of action.
Successful outcomes from this study would strongly support the continued preclinical and clinical development of this compound as a promising new agent for cancers with a dysregulated PI3K/AKT/mTOR pathway.
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A Comparative Analysis of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone and Known Kinase Inhibitors in the Context of the PI3K/mTOR Signaling Pathway
This guide provides a comprehensive comparison of the novel compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone with established kinase inhibitors, specifically focusing on the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. Drawing upon structure-activity relationship (SAR) data from analogous methoxypyridine derivatives, we postulate that this compound may exhibit inhibitory activity against PI3K and/or mTOR.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating its potential as a targeted therapeutic agent.
Introduction: The Rationale for Comparison
The PI3K/AKT/mTOR signaling cascade is a pivotal regulator of cellular processes, including proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1] The development of dual PI3K/mTOR inhibitors is a promising strategy to circumvent feedback loops and enhance anti-tumor efficacy.[1]
The chemical scaffold of this compound, featuring a substituted methoxypyridine ring, bears resemblance to a class of compounds identified as potent PI3K/mTOR dual inhibitors.[1] This structural similarity provides a strong rationale for a comparative analysis against well-characterized inhibitors of this pathway to elucidate its potential mechanism of action and therapeutic utility.
Structural and Target Comparison
For this comparative analysis, we have selected two well-established dual PI3K/mTOR inhibitors: Pictilisib (GDC-0941) and Voxtalisib (SAR245409) .
| Compound | Structure | Primary Kinase Targets |
| This compound | ![]() | Putative: PI3K/mTOR |
| Pictilisib (GDC-0941) | ![]() | Pan-Class I PI3K |
| Voxtalisib (SAR245409) | ![]() | Pan-Class I PI3K, mTOR |
Structural Insights: The methoxypyridine moiety present in this compound is a key feature in a known series of sulfonamide methoxypyridine derivatives that exhibit dual PI3K/mTOR inhibitory activity.[1] This suggests that the pyridine nitrogen and the methoxy group may engage in crucial interactions within the ATP-binding pocket of these kinases, a common mechanism for small molecule kinase inhibitors.
Hypothetical Performance Data and Comparative Analysis
While experimental data for this compound is not yet publicly available, we can extrapolate potential performance based on structurally similar compounds. The following table presents a hypothetical inhibitory profile alongside the known activities of Pictilisib and Voxtalisib.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line (e.g., MCF-7) GI50 (µM) |
| This compound | Hypothetical: 5-50 | Hypothetical: 20-200 | Hypothetical: 0.1-1.0 |
| Pictilisib (GDC-0941) | 3 | 110 | 0.28 |
| Voxtalisib (SAR245409) | 4 | 20 | 0.45 |
This hypothetical data suggests that this compound could be a potent inhibitor of PI3Kα with a secondary activity against mTOR, leading to effective growth inhibition in cancer cell lines with a dysregulated PI3K/mTOR pathway.
Experimental Protocols for Comparative Evaluation
To empirically determine the kinase inhibitory profile of this compound and validate this comparison, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Steps:
-
Preparation: Prepare solutions of the purified kinase (e.g., PI3Kα, mTOR), a suitable substrate (e.g., a peptide or lipid), ATP, and serial dilutions of the test compound and known inhibitors.
-
Reaction Incubation: In a microplate, combine the kinase, substrate, and test compound. Allow for a brief pre-incubation period.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays that measure the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Plot the percentage inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the growth and viability of cancer cell lines.
Workflow:
Caption: Workflow for cell-based proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, known to have PI3K pathway mutations) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and known inhibitors.
-
Incubation: Incubate the treated cells for a period of 72 hours.
-
Viability Assessment: Add a viability reagent, such as resazurin or MTT, and measure the signal (fluorescence or absorbance) to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway Context
The PI3K/AKT/mTOR pathway is a critical signaling network that promotes cell growth and survival.
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A Comparative Guide to Pyridinone Derivatives: Evaluating 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone in the Context of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridinone scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2] This versatility has led to the development of numerous pyridinone-containing drugs with applications ranging from anticancer and antiviral to anti-inflammatory therapies.[1] This guide provides a comparative analysis of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone, a specific pyridinone derivative, placing it in the broader context of other well-studied pyridinone analogs. By examining structure-activity relationships (SAR) and experimental data from the literature, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and discovery efforts.
The Pyridinone Core: A Foundation for Diverse Bioactivity
The pyridinone ring, a six-membered heterocycle, can exist in two primary isomeric forms: 2-pyridinone and 4-pyridinone. This core structure offers a unique combination of features that contribute to its pharmacological promiscuity: it can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be readily tuned through substitution at various positions.[2][3] These characteristics allow for the design of molecules with optimized polarity, lipophilicity, and metabolic stability, making the pyridinone scaffold a valuable tool in fragment-based drug design and as a bioisostere for other chemical groups like amides and phenols.[1][2]
Introducing this compound: A Molecule of Interest
This compound is a substituted 2-pyridinone derivative. While specific biological data for this exact compound is not extensively published in peer-reviewed literature, its structural features allow us to infer potential activities based on established SAR principles for the pyridinone class.
The key substitutions on this molecule are:
-
A methoxy group at the 2-position.
-
A pyrrolidine ring at the 6-position.
-
An ethanone (acetyl) group at the 3-position.
The presence of electron-donating groups like the methoxy and pyrrolidine moieties can significantly influence the electronic properties of the pyridine ring and its interactions with biological targets.[4] The acetyl group at the 3-position provides a key point for potential hydrogen bonding and further chemical modification.
Comparative Analysis with Other Pyridinone Derivatives
To understand the potential of this compound, we will compare its structural motifs to those of other pyridinone derivatives with established biological activities, particularly in the areas of kinase inhibition and anticancer activity.
Kinase Inhibition: A Prominent Role for Pyridinones
Pyridinone derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[2][5] The pyridinone core can mimic the hydrogen bonding interactions of the adenine portion of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases.[2]
Structure-Activity Relationship Insights:
-
Substitution at the 3- and 4-positions: Modifications at these positions have been shown to be crucial for antiviral activity in some pyridinone series.[1]
-
Aryl and Heteroaryl Substitutions: The addition of aryl groups at various positions on the pyridinone ring has led to potent kinase inhibitors. For example, a series of pyridinone-thienopyrimidine derivatives have been reported as inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs).[2]
-
O-alkylation: Aromatization of the 2-pyridone ring through O-alkylation has resulted in the discovery of new competitive and non-competitive PIM-1 kinase inhibitors.[5]
The methoxy group in our compound of interest can be considered a form of O-alkylation, suggesting potential for kinase inhibitory activity. The pyrrolidine and acetyl groups would further modulate this activity and selectivity towards specific kinases.
Anticancer Activity: A Multifaceted Approach
The anticancer properties of pyridinone derivatives are well-documented and arise from various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6]
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of several pyridinone derivatives against various cancer cell lines, providing a benchmark for the potential potency of new analogs.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7a | MCF-7 (Breast) | 1.18 | [6] |
| HCT116 (Colon) | 1.18 | [6] | |
| PC3 (Prostate) | 1.18 | [6] | |
| Compound 7d | MCF-7 (Breast) | 1.97 | [6] |
| HCT116 (Colon) | 1.97 | [6] | |
| PC3 (Prostate) | 1.97 | [6] | |
| Compound 4c | HepG2 (Liver) | 8.02 ± 0.38 | [6] |
| HCT-116 (Colon) | 7.15 ± 0.35 | [6] | |
| Compound 20c | MCF-7 (Breast) | 2.56 | [7] |
| Compound 20i | MCF-7 (Breast) | 2.14 | [7] |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [7] |
The diverse substitution patterns in these examples highlight the tunability of the pyridinone scaffold for achieving potent anticancer activity. The specific combination of substituents in this compound would need to be experimentally evaluated to determine its cytotoxic profile.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments commonly used in the evaluation of pyridinone derivatives.
General Protocol for Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and the test compound in an appropriate assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the kinase, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the kinase and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) and the substrate.
-
Incubation: Allow the reaction to proceed at a controlled temperature for a specific time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Detection: Quantify the incorporation of the phosphate group into the substrate using an appropriate method (e.g., scintillation counting or fluorescence-based detection).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinone derivative and incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]
Visualizing the Landscape of Pyridinone Chemistry
To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized one-pot synthesis of 2-(1H)-pyridinones.[1]
Caption: Key structure-activity relationships for pyridinone-based kinase inhibitors.
Caption: A typical experimental workflow for evaluating novel pyridinone derivatives.
Conclusion and Future Directions
While this compound remains a molecule with underexplored biological potential in the public domain, its structural features, when analyzed in the context of the broader class of pyridinone derivatives, suggest it could be a valuable starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and oncology. The methoxy and pyrrolidine substitutions likely confer favorable physicochemical properties and potential for strong interactions with biological targets.
This guide has provided a framework for understanding and evaluating this and other novel pyridinone derivatives. By leveraging the extensive body of research on this privileged scaffold and employing the standardized experimental protocols outlined herein, researchers can efficiently assess the therapeutic potential of new chemical entities and contribute to the ongoing success story of pyridinone-based drug discovery. The logical next step for this compound would be its synthesis and systematic evaluation in a panel of kinase and cell-based assays to elucidate its specific biological activity and therapeutic promise.
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- 11. nbinno.com [nbinno.com]
- 12. labsolu.ca [labsolu.ca]
A Strategic Guide to De Novo Cross-Reactivity Profiling: A Case Study with 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from synthesis to a potential therapeutic candidate is fraught with challenges. A critical, and often underestimated, hurdle is the early and comprehensive characterization of its biological specificity. A molecule that potently engages its intended target is promising, but one that also interacts with a host of unintended off-targets can lead to unforeseen toxicities or a diluted therapeutic effect, ultimately resulting in costly late-stage failures.
This guide presents a strategic, multi-phased workflow for the de novo cross-reactivity and selectivity profiling of a novel chemical entity. We will use the compound 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone , a commercially available molecule with no publicly documented biological target, as our case study to illustrate this essential process. Our approach is not a rigid template but a logical progression of experiments designed to build a comprehensive understanding of a compound's biological interactions, from broad initial screens to focused comparative analyses.
The Importance of Early and Systematic Profiling
In the early stages of drug discovery, compounds are often identified through high-throughput screening against a specific target. However, this initial hit validation provides a very narrow view of the molecule's full biological activity. Proactive, broad-based profiling is a self-validating system; it not only identifies potential liabilities but can also uncover novel therapeutic opportunities through polypharmacology. By understanding a compound's selectivity profile early, we can make more informed decisions about which candidates to advance, saving significant time and resources.
Phase 1: Broad Target-Class Screening – Casting a Wide Net
The initial step with a compound of unknown activity, such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, is to perform broad screens against large, diverse panels of common drug targets. This "wide net" approach is designed to provide a first-pass indication of the compound's potential target class and to flag any significant off-target interactions from the outset.
Experimental Protocol: Broad Kinase and GPCR Profiling
Objective: To assess the inhibitory activity of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone against a large, representative panel of human kinases and a panel of common G-protein coupled receptors (GPCRs) at a single, high concentration.
Methodology (Kinase Panel):
-
Compound Preparation: Solubilize 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Prepare a working solution for screening at a final concentration of 10 µM. This concentration is high enough to detect even weak interactions.
-
Kinase Panel: Utilize a commercially available, broad kinase panel, such as the Eurofins DiscoverX KINOMEscan™, which covers over 450 human kinases.
-
Assay Format: The assay is typically a competition binding assay. The test compound is incubated with the kinase and a proprietary, immobilized ligand. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A result of "% Inhibition" is calculated relative to a DMSO control.
-
Data Analysis: Results are typically reported as percent inhibition. A common threshold for a "hit" is >50% inhibition at 10 µM.
Methodology (GPCR Panel):
-
Panel Selection: Employ a broad GPCR binding panel, such as the Eurofins SafetyScreen44™, which includes a range of receptor subtypes.
-
Assay Format: These are typically radioligand binding assays. The test compound (at 10 µM) is incubated with cell membranes expressing the target receptor and a specific radiolabeled ligand.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: Results are expressed as percent inhibition of specific binding.
Hypothetical Phase 1 Data Summary
To illustrate the process, let's assume the following hypothetical results for 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone:
| Target Class | Panel Size | Assay Concentration | Hits (>50% Inhibition) | Top Hits |
| Kinases | >450 | 10 µM | 5 | Aurora Kinase A, Aurora Kinase B, FLT3 |
| GPCRs | 44 | 10 µM | 0 | - |
| Safety Targets | ~70 | 10 µM | 1 | hERG (55% inhibition) |
Visualization: Phase 1 Screening Workflow
Caption: Initial broad screening workflow for a novel compound.
From these hypothetical results, we can infer that our compound may be a kinase inhibitor, with potential activity against the Aurora kinase family and FLT3. The moderate hERG activity is a potential liability that must be monitored.
Phase 2: Target Deconvolution and Potency Determination
With primary hits in hand, the next phase is to confirm these interactions and determine the compound's potency. This involves generating dose-response curves to calculate IC50 values.
Experimental Protocol: IC50 Determination and Cellular Target Engagement
Objective: To determine the in vitro potency (IC50) of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone against the primary kinase hits and to confirm target engagement in a cellular context.
Methodology (Biochemical IC50):
-
Compound Titration: Prepare a series of dilutions of the test compound, typically in a 10-point, 3-fold serial dilution starting from 30 µM.
-
Kinase Assay: Use a radiometric kinase assay (e.g., using ³³P-ATP) or a fluorescence-based assay for the confirmed targets (Aurora A, Aurora B, FLT3).
-
Procedure: Incubate the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP.
-
Detection: Measure the incorporation of the phosphate group into the substrate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Methodology (Cellular Target Engagement):
-
Cell Line Selection: Choose a cancer cell line that overexpresses the target kinase and relies on its activity for proliferation (e.g., a cell line with activated FLT3).
-
Treatment: Treat the cells with a dose-response of the test compound for a specified time (e.g., 2 hours).
-
Lysate Preparation: Lyse the cells and quantify the total protein.
-
Western Blot or ELISA: Use an antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-STAT5 for FLT3).
-
Data Analysis: Quantify the reduction in substrate phosphorylation as a function of compound concentration to determine a cellular IC50.
Hypothetical Phase 2 Data Summary
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Aurora Kinase A | 85 | 250 |
| Aurora Kinase B | 45 | 150 |
| FLT3 | 150 | 400 |
These results would suggest that our compound is a potent inhibitor of Aurora B, with slightly less activity against Aurora A and FLT3. The shift in potency between the biochemical and cellular assays is expected and provides valuable information about cell permeability and target accessibility.
Phase 3: Comparative Profiling Against a Gold Standard
Now that we have a putative primary target (Aurora Kinase B), we can perform a direct comparison with a known, well-characterized inhibitor to understand its relative selectivity. For this, we will choose Barasertib (AZD1152-HQPA) , a well-known and highly selective Aurora B inhibitor.
Experimental Protocol: Focused Selectivity Profiling
Objective: To compare the selectivity profile of 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone against that of Barasertib across a focused panel of kinases related to the primary target.
Methodology:
-
Panel Selection: Choose a focused kinase panel that includes the primary targets (Aurora A, B) and other closely related kinases from the same family (e.g., other members of the AGC kinase group).
-
IC50 Determination: Determine the IC50 values for both our test compound and Barasertib against every kinase in the focused panel using the same biochemical assay format as in Phase 2.
-
Selectivity Score: A simple selectivity score can be calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target (Aurora B). A higher score indicates greater selectivity.
Hypothetical Phase 3 Comparative Data
| Kinase Target | 1-(2-...)-ethanone IC50 (nM) | Barasertib IC50 (nM) |
| Aurora B | 45 | 1 |
| Aurora A | 85 | 350 |
| FLT3 | 150 | >10,000 |
| ABL1 | 2,500 | >10,000 |
| SRC | 8,000 | >10,000 |
| LCK | >10,000 | >10,000 |
Visualization: Selectivity Profile Comparison
An Independent Verification and Comparative Analysis of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone Activity in the PI3K/Akt/mTOR Signaling Pathway
Prepared by: A Senior Application Scientist
This guide provides a comprehensive framework for the independent verification of the biological activity of the compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. Publicly available information on the specific biological targets and activity of this molecule is limited[1][2]. The presence of a substituted pyridine core, a common scaffold in kinase inhibitors, suggests potential activity against cellular signaling cascades. This guide hypothesizes that this compound may act as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer[3][4][5].
To objectively assess the activity of this compound, we will compare its performance against two well-characterized inhibitors:
-
Alpelisib (Piqray®): A potent and selective inhibitor of the p110α isoform of PI3K, approved for the treatment of certain breast cancers with PIK3CA mutations[6][7][8][9].
-
Gedatolisib: A dual inhibitor that targets both PI3K and mTOR kinases (mTORC1 and mTORC2), offering a more comprehensive blockade of the pathway[10][11][12].
This guide provides detailed, field-proven protocols for biochemical and cell-based assays to elucidate the compound's mechanism of action and potency. Each experimental choice is rationalized to ensure a self-validating and scientifically rigorous investigation.
The PI3K/Akt/mTOR Signaling Pathway: An Overview
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that translates extracellular signals from growth factors and nutrients into cellular responses.[4][13][14] Activation of receptor tyrosine kinases (RTKs) leads to the recruitment and activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis. A key substrate of mTORC1 is the S6 kinase (S6K), which, upon phosphorylation, promotes ribosome biogenesis and translation.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Verification Workflow
To systematically evaluate this compound, we will employ a multi-tiered approach, moving from direct biochemical assays to more complex cell-based functional readouts.
Caption: Multi-tiered workflow for compound activity verification.
Tier 1: Biochemical Activity Verification
Causality: The most direct method to test our hypothesis is to determine if the compound can inhibit the enzymatic activity of purified PI3K and mTOR kinases in a cell-free system. This approach isolates the kinase from other cellular components, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme. We will determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Protocol 1: In Vitro PI3Kα Kinase Assay
This protocol is adapted from established luminescent kinase assay methodologies, which measure the amount of ADP produced as a result of kinase activity[15].
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Reaction Buffer
-
Lipid Substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound, Alpelisib, Gedatolisib (dissolved in DMSO)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound, Alpelisib, and Gedatolisib in DMSO. A typical starting concentration range is 10 mM down to 1 nM.
-
Enzyme/Substrate Mixture: Prepare a mixture of PI3K Reaction Buffer, lipid substrate, and recombinant PI3Kα enzyme.
-
Assay Plate Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro mTOR Kinase Assay
This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity[16].
Materials:
-
Recombinant human mTOR
-
LanthaScreen® Eu Kinase Binding Assay Kit for mTOR (Thermo Fisher Scientific)
-
mTOR Kinase Binding Buffer
-
Eu-labeled anti-tag antibody
-
Kinase Tracer 314
-
Test Compound, Gedatolisib (dissolved in DMSO)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Gedatolisib in DMSO.
-
Kinase/Antibody Mixture: Prepare a solution containing the recombinant mTOR enzyme and the Eu-labeled anti-tag antibody in mTOR Kinase Binding Buffer.
-
Assay Plate Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a plate reader capable of measuring fluorescence at both the donor (615 nm) and acceptor (665 nm) emission wavelengths.
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by an inhibitor will cause a decrease in this ratio. Plot the emission ratio against the log of the inhibitor concentration and fit the data to determine the IC50 value.
Tier 2: Cellular Activity Verification
Causality: While biochemical assays confirm direct enzyme inhibition, they do not reflect the complexity of a cellular environment (e.g., cell permeability, off-target effects, pathway feedback loops). Therefore, it is crucial to validate the compound's activity in a relevant cell line. We will measure the phosphorylation status of key downstream effectors of PI3K (Akt) and mTORC1 (S6K) using Western blotting. A reduction in the phosphorylation of these proteins upon compound treatment provides strong evidence of on-target activity in a cellular context[17][18].
Protocol 3: Western Blot Analysis of p-Akt (Ser473) and p-S6K (Thr389)
This protocol is a standard method for analyzing protein phosphorylation levels in cell lysates[19][20][21].
Materials:
-
A suitable cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87-MG).
-
Cell culture medium and supplements.
-
Test Compound, Alpelisib, Gedatolisib.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% w/v BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound, Alpelisib, Gedatolisib, or DMSO vehicle for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay[18].
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature[19][21].
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C[21].
-
Wash the membrane three times with TBST[21].
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[21].
-
Wash the membrane again three times with TBST[21].
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system[20].
-
Analysis: Strip the membrane and re-probe for total protein (total Akt, total S6K) and a loading control to ensure equal protein loading. Quantify band intensities using densitometry.
Tier 3: Functional Consequence Analysis
Causality: To demonstrate that the observed inhibition of the PI3K/mTOR pathway has a functional consequence, we will assess its effect on autophagy. mTORC1 is a critical negative regulator of autophagy, a cellular process for degrading and recycling cellular components[13]. Inhibition of mTORC1 is expected to induce autophagy. A widely accepted method to monitor autophagy is to measure the conversion of the soluble form of microtubule-associated protein light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II)[22][23].
Protocol 4: Autophagic Flux Assay via LC3-II Western Blot
This protocol measures autophagic flux, which is a more accurate representation of autophagy than a static measurement of LC3-II levels.
Materials:
-
Same as for Protocol 3, with the addition of:
-
Chloroquine (a lysosomal inhibitor).
-
Primary antibody: anti-LC3B.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells as described in Protocol 3.
-
Create four treatment groups for each inhibitor concentration:
-
Vehicle (DMSO)
-
Inhibitor (Test Compound, Gedatolisib)
-
Chloroquine alone (e.g., 50 µM for the last 2-4 hours of culture)
-
Inhibitor + Chloroquine (add Chloroquine for the final 2-4 hours of the inhibitor treatment period).
-
-
The rationale for using Chloroquine is to block the degradation of autophagosomes, allowing for the accumulation of LC3-II. A greater accumulation of LC3-II in the presence of an inhibitor plus Chloroquine, compared to Chloroquine alone, indicates an increase in autophagic flux.
-
-
Protein Extraction, Quantification, and Western Blotting:
-
Follow the steps for protein extraction, quantification, SDS-PAGE, and transfer as outlined in Protocol 3.
-
-
Immunoblotting:
-
Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (higher band) and LC3-II (lower band)[23].
-
Strip and re-probe for a loading control.
-
-
Analysis: Quantify the band intensity of LC3-II. Compare the levels of LC3-II across the four treatment groups to determine the effect of the test compound on autophagic flux. An increase in the LC3-II band in the "Inhibitor + Chloroquine" lane compared to the "Chloroquine alone" lane indicates autophagy induction.
Comparative Data Summary
The following tables summarize the expected outcomes for the test compound and the established inhibitors.
Table 1: Biochemical Assay - Comparative IC50 Values (nM)
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Predicted Activity Profile |
| This compound | To be determined | To be determined | Hypothesized PI3K/mTOR inhibitor |
| Alpelisib | ~5 | >1000 | PI3Kα Selective Inhibitor |
| Gedatolisib | ~0.4 | ~1.6 | Dual PI3K/mTOR Inhibitor |
Note: IC50 values for Alpelisib and Gedatolisib are based on published data and may vary slightly depending on assay conditions.
Table 2: Cellular Assay - Comparative Activity on Pathway Markers
| Compound | p-Akt (Ser473) Inhibition | p-S6K (Thr389) Inhibition | LC3-II Increase (Autophagic Flux) |
| This compound | To be determined | To be determined | To be determined |
| Alpelisib | Strong | Moderate to Strong | Moderate |
| Gedatolisib | Strong | Strong | Strong |
Interpretation and Conclusion
By systematically applying the protocols in this guide, researchers can generate a robust dataset to characterize the activity of this compound.
-
If the compound shows potent inhibition in the PI3Kα biochemical assay and reduces p-Akt levels in cells , it suggests a PI3K-like inhibitory profile, similar to Alpelisib.
-
If the compound demonstrates potent inhibition in both PI3Kα and mTOR biochemical assays and reduces both p-Akt and p-S6K levels in cells , this would indicate a dual PI3K/mTOR inhibitor profile, akin to Gedatolisib.
-
A corresponding increase in autophagic flux (LC3-II levels) would provide strong functional evidence of mTORC1 inhibition.
-
If no significant activity is observed in these assays , the initial hypothesis would be incorrect, and alternative screening strategies would be required to identify the compound's biological target.
This guide provides a logical, evidence-based framework for the independent verification and characterization of novel compounds, ensuring scientific integrity and fostering a deeper understanding of their potential therapeutic applications.
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Head-to-Head Comparative Guide: 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone versus Tofacitinib for the Treatment of Rheumatoid Arthritis
Authored by a Senior Application Scientist
Introduction
Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint damage, disability, and reduced quality of life. The pathogenesis of RA is complex, involving a cascade of inflammatory cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1] The development of targeted therapies against key nodes in this pathway has revolutionized RA treatment. Tofacitinib, the first-in-class oral JAK inhibitor, has demonstrated significant efficacy and is an established standard-of-care.[2][3]
This guide provides a head-to-head comparison of a novel investigational compound, 1-(2-methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone (hereinafter referred to as Compound X), with the standard-of-care drug, Tofacitinib. Based on its structural motifs, featuring a methoxy-pyridine and a pyrrolidine group, which are prevalent in kinase inhibitors, we hypothesize that Compound X is a novel JAK inhibitor. This document outlines a preclinical comparative study to evaluate its potential as a next-generation therapeutic for RA.
Mechanism of Action: A Deeper Dive
A thorough understanding of the mechanism of action is critical to predicting both efficacy and potential side effects. This section will compare the established mechanism of Tofacitinib with the hypothesized action of Compound X.
Tofacitinib: Tofacitinib is a non-selective JAK inhibitor, with functional cellular activity against JAK1, JAK2, and JAK3, and to a lesser extent, TYK2.[4][5] By inhibiting these kinases, Tofacitinib blocks the signaling of multiple cytokines implicated in RA pathogenesis, including IL-2, IL-6, IL-7, IL-9, IL-15, and IL-21.[4][5] This broad-spectrum inhibition of cytokine signaling leads to a reduction in immune cell activation and proliferation, thereby ameliorating the inflammatory response.[1]
Compound X (Hypothesized): We hypothesize that Compound X also functions as a JAK inhibitor. The key differentiator to investigate is its selectivity profile. A more selective inhibitor, for instance, one that predominantly targets JAK1, might offer an improved safety profile by minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition. The experimental protocols outlined later in this guide are designed to elucidate this selectivity.
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and points of inhibition.
Comparative Pharmacokinetics and Pharmacodynamics
A successful therapeutic requires a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile. The following tables summarize the known properties of Tofacitinib and the target profile for Compound X.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Tofacitinib | Compound X (Target Profile) |
| Route of Administration | Oral | Oral |
| Bioavailability | ~74% | >80% |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | 1 - 2 hours |
| Half-life (t1/2) | ~3 hours | 8 - 12 hours (for once-daily dosing) |
| Metabolism | Primarily CYP3A4, with minor contribution from CYP2C19 | Predominantly non-CYP mediated clearance |
| Excretion | ~70% renal, ~30% hepatic | Balanced renal and hepatic clearance |
Table 2: Pharmacodynamic Profile Comparison
| Parameter | Tofacitinib | Compound X (Target Profile) |
| Target | JAK1, JAK2, JAK3 | Selective for JAK1 |
| IC50 (in vitro kinase assay) | Potent against multiple JAKs | High potency for JAK1, >100-fold selectivity over other JAKs |
| Cellular Potency (pSTAT inhibition) | Broad inhibition of cytokine-induced STAT phosphorylation | Selective inhibition of JAK1-dependent STAT phosphorylation |
| Duration of Action | Correlates with plasma concentration | Sustained target engagement for 24 hours |
Preclinical Efficacy Evaluation: A Step-by-Step Protocol
To rigorously compare the efficacy of Compound X and Tofacitinib, a well-established animal model of RA, such as the collagen-induced arthritis (CIA) model in DBA/1 mice, is recommended.
Experimental Workflow for in vivo Efficacy Study
Caption: Workflow for the collagen-induced arthritis (CIA) model.
Detailed Protocol:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Disease Induction:
-
Day 0: Administer a primary immunization of 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) intradermally at the base of the tail.
-
Day 21: Administer a booster immunization of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Groups (n=10 mice/group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Tofacitinib (e.g., 15 mg/kg, once daily, oral gavage)
-
Group 3: Compound X (e.g., 5 mg/kg, once daily, oral gavage)
-
Group 4: Compound X (e.g., 15 mg/kg, once daily, oral gavage)
-
Group 5: Compound X (e.g., 50 mg/kg, once daily, oral gavage)
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice three times weekly for signs of arthritis, scoring each paw on a scale of 0-4.
-
Paw Swelling: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study (Day 42), collect hind paws for histological analysis of inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using a multiplex immunoassay.
-
Comparative Safety and Toxicology
A superior safety profile is a key objective for any new therapeutic. This section outlines a preliminary safety assessment.
Table 3: Safety and Toxicology Comparison
| Parameter | Tofacitinib | Compound X (Target Profile) |
| Primary Safety Concerns | Increased risk of infections, herpes zoster, hyperlipidemia, and thrombosis.[3] | Reduced risk of infections and hematological abnormalities due to improved JAK selectivity. |
| In Vitro Safety Pharmacology | Clean profile in hERG and a panel of other ion channels. | No significant off-target activity in a comprehensive safety pharmacology panel. |
| In Vivo Toxicology (28-day rat study) | Effects on hematopoietic and lymphoid tissues. | Minimal effects on hematopoietic and lymphoid tissues at therapeutically relevant doses. |
Conclusion
This guide outlines a comprehensive preclinical strategy for a head-to-head comparison of the novel investigational compound, this compound (Compound X), with the standard-of-care JAK inhibitor, Tofacitinib. The proposed studies are designed to rigorously evaluate the hypothesis that Compound X is a more selective JAK inhibitor with a potentially improved efficacy and safety profile. The successful execution of these experiments will provide the necessary data to support the advancement of Compound X into further clinical development for the treatment of Rheumatoid Arthritis.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate? Retrieved from [Link]
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Wikipedia. (n.d.). Tofacitinib. Retrieved from [Link]
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Meyer, D. M., et al. (2010). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. Retrieved from [Link]
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Arthritis UK. (n.d.). Tofacitinib. Retrieved from [Link]
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medwireNews. (2019, April). At a glance: The ORAL trials of tofacitinib for the treatment of RA. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. Retrieved from [Link]
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PubMed. (2024, June 11). Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention. Retrieved from [Link]
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Medscape. (2025, November 14). Rheumatoid Arthritis (RA) Treatment & Management. Retrieved from [Link]
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O'Dell, J. R., & Mikuls, T. R. (2019, February 26). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. Rheumatology, 58(Supplement_1), i25-i33. [Link]
-
The Pharma Letter. (2013, January 24). Newly approved tofacitinib slows rheumatoid arthritis joint damage. Retrieved from [Link]
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A Statistical and Mechanistic Investigation of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone: A Putative Novel PIM-1 Kinase Inhibitor
Abstract
This guide provides a comprehensive comparative analysis of the novel small molecule, 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone, hereafter referred to as Compound X, as a potential inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase 1. PIM-1 is a constitutively active serine/threonine kinase implicated in the progression of numerous hematological and solid tumors, making it a compelling target for anticancer drug development.[1][2] This document outlines a hypothesized mechanism of action for Compound X, supported by a comparative analysis with established PIM-1 inhibitors, SGI-1776 and AZD1208. Detailed experimental protocols for in vitro kinase activity and cell-based proliferation assays are provided to guide researchers in the validation and characterization of this and similar compounds. All data presented for Compound X is hypothetical and for illustrative purposes.
Introduction: The Rationale for Targeting PIM-1 Kinase
The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, are key regulators of cell survival, proliferation, and apoptosis.[3][4] Unlike many other kinases, PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression.[5] Overexpression of PIM-1 is a common feature in a range of cancers, including prostate cancer, leukemia, and lymphomas, where it contributes to oncogenesis by phosphorylating and modulating the activity of several downstream targets involved in cell cycle progression and survival.[1][2] Consequently, the development of small molecule inhibitors of PIM-1 has become a significant focus in oncology research.[4][6]
Compound X, this compound, possesses structural motifs, including a substituted pyridine and a pyrrolidine ring, that are present in various known kinase inhibitors. This structural alert, coupled with the urgent need for novel and selective PIM-1 inhibitors, provides a strong rationale for its investigation as a potential therapeutic agent. This guide will explore the hypothetical inhibitory potential of Compound X against PIM-1 kinase, comparing its theoretical performance against two well-characterized PIM-1 inhibitors: SGI-1776 and AZD1208.
Comparative Analysis of PIM-1 Inhibitors
A critical aspect of novel drug development is the rigorous comparison of a candidate molecule against existing standards. In this section, we compare the hypothesized in vitro and cell-based activities of Compound X with the known PIM-1 inhibitors SGI-1776 and AZD1208.
In Vitro Kinase Inhibition Profile
The inhibitory potency of a compound against its target enzyme is a primary determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for SGI-1776 and AZD1208 against the three PIM kinase isoforms, alongside hypothetical data for Compound X.
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Selectivity Profile |
| SGI-1776 | 7[7][8] | 363[8] | 69[8] | PIM-1 selective |
| AZD1208 | 0.4[9] | 5.0[10] | 1.9[10] | Pan-PIM inhibitor |
| Compound X (Hypothetical) | 15 | 250 | 120 | PIM-1 selective |
Table 1: Comparative in vitro inhibitory activity of PIM kinase inhibitors.
SGI-1776 is a potent and selective inhibitor of PIM-1, with significantly lower activity against PIM-2 and PIM-3.[7][8] In contrast, AZD1208 is a pan-PIM inhibitor, demonstrating potent inhibition across all three isoforms.[9][10] Our hypothetical data for Compound X positions it as a potent and selective PIM-1 inhibitor, albeit with a slightly higher IC50 than SGI-1776. This profile suggests that Compound X could offer a favorable therapeutic window by minimizing off-target effects associated with the inhibition of other PIM isoforms.
Cellular Antiproliferative Activity
The ultimate goal of a PIM-1 inhibitor is to translate its enzymatic inhibition into a functional cellular response, namely the inhibition of cancer cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12][13] The following table presents the reported antiproliferative IC50 values for SGI-1776 and AZD1208 in various cancer cell lines, alongside hypothetical data for Compound X.
| Compound | Cell Line (Cancer Type) | Antiproliferative IC50 (µM) |
| SGI-1776 | MV-4-11 (Leukemia) | 0.005 - 11.68 (median 3.1)[7] |
| AZD1208 | MOLM-16 (Leukemia) | <0.150[14] |
| Compound X (Hypothetical) | MOLM-16 (Leukemia) | 2.5 |
| PC-3 (Prostate) | 5.8 |
Table 2: Comparative cellular antiproliferative activity of PIM kinase inhibitors.
Both SGI-1776 and AZD1208 have demonstrated potent antiproliferative activity in various cancer cell lines.[7][14] The hypothetical data for Compound X suggests a moderate antiproliferative effect in leukemia and prostate cancer cell lines, which are known to often overexpress PIM-1. Further investigation would be required to correlate the degree of PIM-1 expression with the cellular sensitivity to Compound X.
Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. This section provides step-by-step methodologies for the key assays discussed in this guide.
In Vitro PIM-1 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Dilute recombinant human PIM-1 kinase, a suitable substrate (e.g., PIMtide), and ATP in the Kinase Assay Buffer.
-
Prepare serial dilutions of the test compounds (Compound X, SGI-1776, AZD1208) in the Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control.
-
Add 5 µL of the PIM-1 kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for In Vitro PIM-1 Kinase Assay
In Vitro PIM-1 Kinase Assay Workflow
Cellular Antiproliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Culture a cancer cell line known to express PIM-1 (e.g., MOLM-16 or PC-3) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value.
-
Cellular Antiproliferation (MTT) Assay Workflow
Cellular Antiproliferation (MTT) Assay Workflow
PIM-1 Signaling Pathway and Mechanism of Inhibition
PIM-1 kinase is a central node in a complex signaling network that promotes cell survival and proliferation. Understanding this pathway is crucial for interpreting the effects of PIM-1 inhibitors.
PIM-1 Signaling Pathway
Simplified PIM-1 Signaling Pathway
PIM-1 is activated by various cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, PIM-1 phosphorylates a number of downstream targets. For instance, phosphorylation of the pro-apoptotic protein BAD leads to its inactivation, thereby inhibiting apoptosis. PIM-1 also phosphorylates and activates the transcription factor c-Myc, which promotes the expression of genes involved in cell proliferation. Furthermore, PIM-1 can phosphorylate the cell cycle inhibitor p27, leading to its degradation and promoting cell cycle progression.
PIM-1 inhibitors, such as Compound X, are hypothesized to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PIM-1 kinase, preventing the binding of ATP and subsequent phosphorylation of its downstream substrates. This blockade of PIM-1 activity is expected to restore the pro-apoptotic function of BAD, reduce c-Myc-driven proliferation, and increase the levels of the cell cycle inhibitor p27, ultimately leading to decreased cancer cell survival and proliferation.
Conclusion and Future Directions
The preliminary hypothetical analysis of this compound (Compound X) suggests its potential as a novel, selective PIM-1 kinase inhibitor. Its structural features are consistent with known kinase inhibitor pharmacophores, and the illustrative data presented herein positions it as a promising candidate for further investigation.
To validate this hypothesis, the experimental protocols detailed in this guide should be executed to determine the actual in vitro and cellular activities of Compound X. Future studies should also include:
-
Kinase Selectivity Profiling: A broad panel of kinases should be screened to confirm the selectivity of Compound X for PIM-1.
-
Mechanism of Action Studies: Western blot analysis of downstream PIM-1 targets (e.g., phospho-BAD, c-Myc, p27) in treated cells would confirm the on-target effects of the compound.
-
In Vivo Efficacy Studies: Evaluation of Compound X in animal models of cancer (e.g., xenograft models) is a critical next step to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of Compound X will help to optimize its potency and selectivity.
This guide provides a robust framework for the initial characterization and comparative analysis of novel PIM-1 kinase inhibitors. The successful development of compounds like the hypothesized Compound X could offer new therapeutic options for patients with PIM-1-driven malignancies.
References
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The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. PubMed. Available from: [Link]
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AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PMC. Available from: [Link]
-
Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. Available from: [Link]
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AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia | Blood. ASH Publications. Available from: [Link]
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Definition of Pim kinase inhibitor SGI-1776. NCI Drug Dictionary - National Cancer Institute. Available from: [Link]
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Structures and potencies of reported Pim-1 inhibitors. ResearchGate. Available from: [Link]
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Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. Available from: [Link]
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PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. Available from: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
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Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. MDPI. Available from: [Link]
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PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. Available from: [Link]
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Pim-1 kinase as cancer drug target: An update. PMC. Available from: [Link]
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In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC. Available from: [Link]
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Potential Pharmacological Inhibitors Of Pim Kinase Under Clinical Trials. ResearchGate. Available from: [Link]
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FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed. Available from: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
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PIM kinase inhibitors in clinical trials | Download Table. ResearchGate. Available from: [Link]
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PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. Available from: [Link]
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Protocol for Invitro Kinase Assay. Available from: [Link]
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Structure and Substrate Specificity of the Pim-1 Kinase*. Semantic Scholar. Available from: [Link]
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Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. Available from: [Link]
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A Guide to Ensuring In Vitro Reproducibility: Characterizing the Novel Kinase Inhibitor 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Introduction
The challenge of reproducibility is a well-documented concern in the life sciences. The inability to replicate experimental results can lead to wasted resources and hinder the progress of drug discovery.[1][2] This guide provides an in-depth framework for ensuring the reproducibility of in vitro results, using the novel research compound 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone as a case study.
This compound, hereafter referred to as Pyr-Methethanone , belongs to the substituted pyridine class of molecules. Compounds with this scaffold are known to possess a wide range of biological activities, frequently interacting with protein kinases.[3][4][5] For the purpose of this guide, we will proceed with the hypothesis that Pyr-Methethanone has been identified as a potent and selective inhibitor of Taurine Kinase 1 (TK1) , a fictional serine/threonine kinase implicated in aberrant cell proliferation pathways in oncology.
This document will detail the experimental choices, protocols, and critical parameters necessary to generate robust and reproducible data for Pyr-Methethanone. We will compare its performance against alternative fictional inhibitors and provide the scientific rationale behind each step, empowering researchers to build self-validating experimental systems.
Part 1: Biochemical Potency Assessment via Luminescence-Based Kinase Assay
The first step in characterizing a novel inhibitor is to determine its potency against the purified target enzyme. The half-maximal inhibitory concentration (IC50) is a cornerstone metric. For this, we select the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that indirectly measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6]
Causality of Assay Choice:
-
High Sensitivity & Dynamic Range: Luminescence assays are generally more sensitive than absorbance- or fluorescence-based methods, allowing for the use of lower enzyme concentrations.[7]
-
Reduced Interference: Unlike fluorescence-based assays, which can be compromised by colored or autofluorescent compounds, the firefly luciferase system used in ADP-Glo™ is less prone to such interference.[7]
-
Universality: This assay format is not dependent on a specific phospho-antibody, making it adaptable for virtually any kinase, provided it consumes ATP.[8]
Hypothetical TK1 Signaling Pathway
To provide biological context, the following diagram illustrates the hypothetical signaling cascade involving TK1. We posit that TK1 is activated by an upstream growth factor receptor and, upon activation, phosphorylates the downstream substrate "Substrate-P," leading to cell proliferation.
Caption: Hypothetical TK1 signaling pathway leading to cell proliferation.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is designed to be a self-validating system by including appropriate controls and optimizing key reaction parameters.
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The quality and consistency of reagents are paramount for reproducibility.[9]
- TK1 Enzyme: Dilute purified recombinant TK1 enzyme in kinase buffer to a working concentration of 2X the final desired concentration (e.g., 10 ng/µL for a final concentration of 5 ng/µL).
- Substrate/ATP Mix: Prepare a 2X solution containing the peptide substrate for TK1 and ATP in kinase buffer. Crucially, the ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the IC50 value is a more accurate reflection of inhibitor potency and is less susceptible to shifts caused by varying ATP levels.[10]
- Compound Dilution: Create a serial dilution series of Pyr-Methethanone in 100% DMSO. Then, dilute this series into the kinase buffer to create a 5X final concentration stock plate. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.
2. Assay Procedure:
Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.
Part 2: Ensuring Data Integrity and Comparative Analysis
Reproducibility extends beyond the protocol to data analysis and comparison with alternatives.
Critical Factors for Reproducibility
-
Enzyme Quality: Use a consistent, high-purity batch of recombinant kinase. Inter-batch variability in enzyme activity is a major source of irreproducibility.[10]
-
Controls: Always include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls on every plate. This allows for proper data normalization.
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize volume variations, especially in low-volume 384-well formats.[11]
-
Plate Uniformity: Be aware of potential "edge effects" on microplates, where wells on the perimeter behave differently due to temperature or evaporation gradients.[12] If observed, avoid using the outer wells for critical measurements.
-
Data Analysis: Normalize the data to your controls (% inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))). Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50.
Comparative Analysis of TK1 Inhibitors
To understand the profile of Pyr-Methethanone, it must be compared against alternative compounds. The following table presents plausible data for Pyr-Methethanone and two fictional competitors.
| Parameter | Pyr-Methethanone | Competitor A (Non-selective) | Competitor B (Poor Solubility) |
| Target | TK1 | TK1, TK2, TK3 | TK1 |
| TK1 IC50 (nM) | 15 | 5 | 20 |
| TK2 IC50 (nM) | >10,000 | 25 | >10,000 |
| Selectivity (TK2/TK1) | >667-fold | 5-fold | >500-fold |
| Aqueous Solubility (µM) | 75 | 150 | 2 |
| Assay Comments | Clean dose-response curve. | High potency but lacks selectivity, potential for off-target effects. | Compound precipitates in assay buffer at concentrations >5 µM, affecting IC50 accuracy. |
This comparative data highlights Pyr-Methethanone as a promising candidate due to its potent, selective profile and good solubility, which is critical for reliable in vitro testing and future development.
Part 3: Validation in a Cellular Context
While biochemical assays are essential for determining direct enzyme inhibition, they do not reflect the complexities of a cellular environment (e.g., membrane permeability, off-target effects, metabolism). Therefore, a secondary, cell-based assay is required to validate the findings.
Cell-Based Proliferation Assay
Objective: To determine if Pyr-Methethanone can inhibit the proliferation of a cancer cell line (e.g., HCT-116) whose growth is dependent on TK1 signaling.
Methodology:
-
Cell Culture: Culture HCT-116 cells using consistent media, supplements, and passage numbers. Cell health and confluency dramatically impact results.[11][12]
-
Seeding: Seed cells into 96-well plates at an optimized density and allow them to adhere overnight.[11]
-
Treatment: Treat cells with a serial dilution of Pyr-Methethanone for 72 hours.
-
Viability Readout: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting a dose-response curve.
Reproducibility Challenges in Cell-Based Assays:
-
Cell Line Integrity: Regularly authenticate cell lines (e.g., via STR profiling) to ensure they have not been misidentified or cross-contaminated.[2]
-
Culture Conditions: Maintain strict control over incubator CO₂, temperature, and humidity. Use consistent lots of serum and media, as batch-to-batch variability can alter cell behavior.[9]
-
Passage Number: Use cells within a defined low passage number range, as continuous passaging can lead to phenotypic drift.[11]
A successful outcome would show Pyr-Methethanone inhibiting HCT-116 proliferation with a GI50 value reasonably close to its biochemical IC50, confirming its on-target activity in a cellular system.
Conclusion
This guide establishes a comprehensive framework for the reproducible in vitro characterization of the novel compound this compound, or "Pyr-Methethanone," as a hypothetical TK1 kinase inhibitor. By employing robust assay technologies, maintaining stringent control over experimental variables, including proper controls, and validating findings in multiple systems, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to the integrity of scientific research and is essential for making confident decisions in any drug discovery program.
References
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How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio.[Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare.[Link]
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Klicic, J. et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(7), 1557.[Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.[Link]
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Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory.[Link]
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Pamies, D. et al. (2022). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 39(1), 158-163.[Link]
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information.[Link]
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Kinase Screening Assay Services. Reaction Biology.[Link]
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Zhang, J. et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69.[Link]
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Kuzenkov, A.V. et al. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 45, 1331-1336.[Link]
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Al-Suhaimi, K. S. et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(4), M1493.[Link]
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Ewing, W. R. et al. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry, 60(12), 4932-4948.[Link]
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Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate.[Link]
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Confirming Target Engagement for 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone: A Comparative Guide to Modern Cellular Assays
For Immediate Release
PRINCETON, NJ – January 19, 2026 – For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone marks a pivotal first step. However, the journey from a promising compound to a validated therapeutic candidate is contingent on a critical, often complex, phase: the confirmation of target engagement within the intricate cellular milieu. This guide provides a comparative analysis of leading methodologies to definitively ascertain the cellular targets of this novel agent, offering a strategic framework for scientists and drug development professionals.
The fundamental challenge lies in unequivocally demonstrating that a molecule interacts with its intended protein target inside a living cell.[1] Answering this question is paramount, as it forms the mechanistic foundation for a drug's efficacy and potential toxicity.[1] Here, we dissect and contrast three powerful techniques: the Cellular Thermal Shift Assay (CETSA®), Kinobeads Affinity Profiling, and the In-Cell Western Assay. Each method offers a unique lens through which to view the binding of this compound to its cellular partner(s).
At a Glance: A Comparative Overview of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA®) | Kinobeads Affinity Profiling | In-Cell Western Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[2][3][4] | Competitive binding of the compound against a broad-spectrum of immobilized kinase inhibitors.[5][6][7][8] | Direct immunofluorescent quantification of a specific protein in fixed and permeabilized cells.[9][10][11] |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response.[12] | Dose-dependent reduction in the amount of protein captured on the beads, quantified by mass spectrometry.[6][7] | Fluorescence intensity corresponding to the level of the target protein.[9][10] |
| Target Agnostic? | Yes, particularly with mass spectrometry-based readouts (TPP).[2] | Primarily for kinases, but can identify other nucleotide-binding proteins.[5][8] | No, requires a known target and a specific primary antibody.[9] |
| Throughput | Moderate to high, especially with plate-based formats.[12][13] | Low to moderate. | High, suitable for 96- or 384-well plates.[9][10] |
| Key Advantage | Label-free, performed in intact cells or lysates, directly measures binding.[2][14] | Unbiased identification of kinase targets and assessment of selectivity across the kinome.[5][6][7] | High throughput, directly quantifies changes in protein levels (e.g., for degraders).[9] |
| Key Limitation | Not all proteins exhibit a clear thermal shift; requires specific antibodies for Western blot-based detection. | Limited to targets that can be competed off the beads; may not detect allosteric inhibitors.[5] | Does not directly measure target binding, only protein levels; requires a validated antibody.[11][15] |
Delving Deeper: Methodologies and Experimental Workflows
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Binding
CETSA is a powerful biophysical assay that operates on the principle of ligand-induced thermal stabilization.[3][4] When a small molecule like this compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[12] This change in thermal stability can be quantified to confirm target engagement.
Experimental Workflow: CETSA
Caption: CETSA workflow for assessing target engagement.
In-Depth Protocol: Isothermal Dose-Response CETSA
This protocol is designed to determine the concentration at which this compound engages its target at a fixed temperature.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T) and grow to 80-90% confluency. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. Perform three freeze-thaw cycles to ensure complete lysis.[16]
-
Heat Challenge: Aliquot the lysates for each compound concentration. Heat the aliquots to a predetermined temperature (e.g., 52°C, optimized for the target of interest) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Analysis: Analyze the soluble protein fraction by Western blot using an antibody specific to the putative target protein. The band intensity will be proportional to the amount of stabilized, soluble protein.
Kinobeads Affinity Profiling: An Unbiased Approach for Kinase Targets
Given the prevalence of kinases as drug targets, Kinobeads affinity profiling is an invaluable tool for target identification and selectivity assessment.[5] This chemical proteomics approach utilizes beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[7][8] this compound is then introduced in a competitive manner to identify its specific kinase targets.[6]
Experimental Workflow: Kinobeads
Caption: Kinobeads workflow for target identification.
In-Depth Protocol: Kinobeads Competitive Pull-Down
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase activity.
-
Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound or a DMSO control for 1 hour.
-
Kinobeads Binding: Add the Kinobeads slurry to each lysate and incubate to allow for the capture of kinases not bound by the test compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform an on-bead tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases. A dose-dependent decrease in the abundance of a particular kinase indicates it is a target of this compound.[7]
In-Cell Western Assay: High-Throughput Quantification of Target Protein Levels
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in multi-well plates.[10] While it doesn't directly measure target binding, it is an excellent high-throughput method to assess downstream consequences of target engagement, such as protein degradation or stabilization.[9][11] For a compound like this compound, an ICW can quickly reveal if it affects the steady-state levels of a hypothesized target protein.
Experimental Workflow: In-Cell Western
Caption: In-Cell Western assay workflow.
In-Depth Protocol: Two-Color In-Cell Western
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with various concentrations of this compound for the desired duration.
-
Fixation and Permeabilization: After treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent like Triton X-100 to allow antibody entry.[15]
-
Blocking: Block non-specific antibody binding sites with a blocking buffer.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for the target protein and another primary antibody for a housekeeping protein (e.g., GAPDH) for normalization.
-
Secondary Antibody Incubation: Wash the cells and incubate with two different species-specific secondary antibodies conjugated to distinct infrared dyes (e.g., IRDye® 680RD and IRDye® 800CW).[10]
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity for the target protein is normalized to the housekeeping protein to determine the effect of the compound on protein levels.
Conclusion: A Multi-Faceted Approach to Target Engagement
For a novel compound such as this compound, a multi-pronged strategy is the most robust path to confirming target engagement. An unbiased approach like Kinobeads profiling can provide initial hypotheses about its kinase targets. These putative targets can then be rigorously validated using CETSA to directly demonstrate binding in a cellular context. Finally, the In-Cell Western assay can be employed for higher-throughput screening of structure-activity relationships or to investigate the compound's effect on target protein expression levels. By judiciously selecting and combining these powerful techniques, researchers can build a compelling and data-rich narrative of their compound's mechanism of action, a critical milestone in the journey of drug discovery.
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A Head-to-Head Benchmarking Study: 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone versus a Known p38 MAPK Inhibitor in Inflammatory Models
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of a myriad of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[1][2] Among these, the p38 MAPK pathway has emerged as a pivotal mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][4][5] Consequently, the p38 MAPK, particularly the p38α isoform, has become a significant therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis.[6][7]
This guide presents a comprehensive benchmarking analysis of the novel compound, 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone, against a well-established p38 MAPK inhibitor, BIRB 796 (Doramapimod). While direct biological data for this compound is not extensively published, its structural motifs, particularly the substituted pyridine core, strongly suggest a potential inhibitory activity against p38 MAPK, a hypothesis this guide aims to rigorously evaluate.
BIRB 796 has been selected as the competitor due to its high potency, well-documented selectivity, and its distinct allosteric binding mechanism, which provides a valuable point of comparison against a potentially ATP-competitive inhibitor.[8][9] This guide will provide detailed, step-by-step protocols for a tiered experimental approach, beginning with in vitro enzymatic assays, progressing to cell-based functional assays, and culminating in a preclinical in vivo model of inflammatory arthritis. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of novel compounds targeting the p38 MAPK pathway.
Signaling Pathway Overview: The p38 MAPK Cascade
The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress.[3][10] The activation of this pathway culminates in the phosphorylation of downstream substrates that regulate the expression of inflammatory genes. A simplified representation of this pathway is depicted below.
Caption: The p38 MAPK signaling pathway.
Experimental Benchmarking Workflow
A tiered approach will be employed to comprehensively compare the activities of this compound and BIRB 796.
Caption: Tiered experimental workflow for compound benchmarking.
Tier 1: In Vitro Biochemical Assay - p38α Kinase Inhibition
Objective: To determine the direct inhibitory activity of the test compounds on the enzymatic activity of recombinant human p38α kinase.
Methodology:
An in vitro kinase assay will be performed using a validated platform, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Reconstitute recombinant human p38α kinase in the kinase buffer to the desired concentration.
-
Prepare the substrate solution (e.g., ATF-2) and ATP solution in the kinase buffer.
-
Prepare serial dilutions of this compound and BIRB 796 in DMSO, followed by a final dilution in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the p38α kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. The percentage of inhibition for each compound concentration will be calculated relative to the vehicle control. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, will be determined by fitting the data to a four-parameter logistic dose-response curve.
Expected Data Summary:
| Compound | p38α IC₅₀ (nM) |
| This compound | Experimental Value |
| BIRB 796 | Experimental Value (Expected: 38 nM[12]) |
Tier 2: Cellular Functional Assay - LPS-Induced TNF-α Release
Objective: To assess the ability of the test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.
Methodology:
This assay utilizes a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the release of TNF-α.[13][14][15] The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in complete DMEM medium.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound, BIRB 796, or vehicle (DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate for 4-6 hours.
-
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available murine TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
The absorbance values from the ELISA are used to calculate the concentration of TNF-α in each sample. The percentage of inhibition of TNF-α release for each compound concentration is calculated relative to the LPS-stimulated vehicle control. The EC₅₀ value, the effective concentration of the compound that inhibits 50% of the TNF-α release, will be determined.
Expected Data Summary:
| Compound | TNF-α Release EC₅₀ (nM) |
| This compound | Experimental Value |
| BIRB 796 | Experimental Value |
Tier 3: In Vivo Preclinical Model - Collagen-Induced Arthritis in Mice
Objective: To evaluate the in vivo efficacy of the test compounds in a well-established animal model of rheumatoid arthritis.
Methodology:
The collagen-induced arthritis (CIA) model in DBA/1 mice is widely used as it shares many pathological and immunological features with human rheumatoid arthritis.[16][17][18][19] Disease progression is monitored by clinical scoring of paw inflammation and swelling.
Step-by-Step Protocol:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization intradermally at the base of the tail of 8-10 week old male DBA/1 mice.
-
On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
-
Compound Administration:
-
Once arthritis is established (typically around day 25-28), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (dose to be determined from pharmacokinetic studies)
-
BIRB 796 (e.g., 30 mg/kg, orally)[20]
-
-
Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis.
-
Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis:
The primary endpoints are the mean arthritis score and paw thickness over time. The area under the curve (AUC) for the arthritis score will be calculated for each treatment group. Statistical analysis (e.g., ANOVA) will be used to compare the treatment groups to the vehicle control. Histological sections will be scored for pathological changes.
Expected Data Summary:
| Treatment Group | Mean Arthritis Score (AUC) | Paw Thickness (mm) at Day X | Histological Score |
| Vehicle | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| BIRB 796 | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This comprehensive benchmarking guide provides a robust and scientifically rigorous framework for the comparative evaluation of this compound against the established p38 MAPK inhibitor, BIRB 796. The tiered experimental approach, progressing from in vitro biochemical assays to cellular functional assays and a preclinical in vivo model, will generate a comprehensive dataset to elucidate the mechanism of action and therapeutic potential of this novel compound. The detailed protocols and data analysis strategies outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby enabling an informed assessment of the compound's viability as a potential therapeutic agent for inflammatory diseases.
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Safety Operating Guide
Navigating the Disposal of a Novel Pyridine Derivative: A Guide for Laboratory Professionals
As the landscape of pharmaceutical research and drug development evolves, so too does the complexity of the chemical entities synthesized in our laboratories. Among these is 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone, a compound of interest for which established, specific disposal protocols may not be readily available. This guide provides a comprehensive framework for the safe and compliant disposal of this and structurally similar research chemicals. We will delve into the inferred hazards based on its constituent chemical moieties, outline a clear decision-making process for waste management, and provide step-by-step procedural guidance, ensuring the safety of personnel and the protection of our environment.
Hazard Profile Analysis: An Evidence-Based Approach
Due to the novelty of this compound, a specific Safety Data Sheet (SDS) is not yet widely available. However, by examining the hazards associated with its core structural components—a methoxy-pyridine and a pyrrolidine ring—we can construct a reliable inferred hazard profile.
Methoxy-Pyridine Moiety: Derivatives of methoxypyridine are generally classified as combustible liquids that can be harmful if swallowed, inhaled, or come into contact with skin.[1][2] They are known to cause skin and serious eye irritation.[1][2][3] Upon combustion, they may produce hazardous byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
Pyrrolidine Moiety: Pyrrolidine is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[4][5] It is known to cause severe skin burns and eye damage.[4][5] When heated to decomposition, pyrrolidine emits highly toxic fumes of nitrogen oxides.[6]
Inferred Hazards for this compound: Based on this analysis, it is prudent to handle this compound as a hazardous substance with the following potential characteristics:
| Hazard | Description | Primary Concerns |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Acute and chronic health effects. |
| Irritation/Corrosion | Potential to cause skin irritation and serious eye damage. | Chemical burns and eye injury. |
| Flammability | Likely a combustible liquid. | Fire hazard, especially when heated. |
| Reactivity | Potential for hazardous decomposition upon heating. | Release of toxic fumes (NOx, CO, CO2). |
This conservative approach ensures that all safety precautions are taken in the absence of specific data.
Regulatory Framework: Adherence to Federal and Local Mandates
The disposal of chemical waste is strictly regulated by federal and state agencies to protect human health and the environment.[7][8] Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle-to-grave."[7][9] Laboratories are responsible for determining if their waste is hazardous and ensuring its proper management and disposal.[7]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates that laboratories implement a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[10] Employers must provide training on these procedures.[10]
It is imperative that all disposal activities comply with these federal regulations, as well as any additional state and local requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Comprehensive Safety and Handling Guide for 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
This document provides essential, immediate safety and logistical information for the handling of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. As a novel compound, specific toxicological data is not yet available. Therefore, this guide is built upon a conservative approach, extrapolating from the known hazards of structurally similar compounds, including aminopyridines, pyrrolidines, and other nitrogen-containing heterocyclic compounds. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Analysis: An Inference-Based Approach
The structure of this compound incorporates several functional groups that inform our safety assessment: a substituted aminopyridine core, a pyrrolidine ring, and a ketone group. Nitrogen-containing heterocycles are prevalent in pharmaceuticals due to their biological activity, underscoring the need for careful handling.[1][2]
-
Aminopyridine Moiety: Aminopyridines are known for their acute toxicity.[3][4] They can be absorbed through the skin and are harmful if inhaled or ingested, potentially affecting the central nervous and respiratory systems.[5][6]
-
Pyrrolidine Moiety: Pyrrolidine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[7][8][9]
-
General Heterocyclic Compounds: Many similar compounds are classified as skin, eye, and respiratory irritants.[10][11][12]
Given these structural alerts, we must assume that this compound is potentially toxic, irritant, and should be handled with the utmost care.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent all potential routes of exposure—inhalation, dermal contact, and ingestion.
Core PPE Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Prevents skin contact, which can lead to irritation and systemic absorption.[13] Nitrile gloves are a good starting point for incidental contact. |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[8] |
| Respiratory Protection | Work within a certified chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation or systemic toxicity.[13][14] |
Glove Selection and Use
Proper glove selection is critical. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in the case of a spill, consider double-gloving. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[8]
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing risk during the handling of this compound.
Preparation and Handling
-
Area Designation: Designate a specific area within a certified chemical fume hood for handling this compound.
-
Pre-use Inspection: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE and spill cleanup materials are readily available.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood. Use a spatula for transfers and avoid creating dust. For solutions, use a syringe or pipette for accurate and contained transfers.
-
Labeling: All containers holding the compound, whether in pure form or in solution, must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Experimental Workflow Diagram
The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Planning for the Unexpected
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][15] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Small Spill | For a small spill within a fume hood, use an absorbent material to contain the spill. Decontaminate the area with an appropriate solvent. Place all contaminated materials in a sealed container for hazardous waste disposal. |
| Large Spill | Evacuate the laboratory and alert others in the area. Contact your institution's emergency response team immediately. |
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any PPE, absorbent materials, or labware that has come into contact with the compound should be disposed of as hazardous waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Conclusion: A Culture of Safety
The safe handling of novel chemical entities like this compound is predicated on a thorough understanding of the potential risks and a strict adherence to established safety protocols. By treating this compound with the caution afforded to its more well-characterized structural analogs, we can foster a secure research environment that prioritizes the well-being of all laboratory personnel.
References
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University of Georgia Office of Research. (n.d.). 4-Aminopyridine-504-24-5.docx. Retrieved from [Link]
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Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
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JoDrugs. (n.d.). 2-aminopyridine. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Chem Service. (2019). SAFETY DATA SHEET. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
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Ashland. (2013). SAFETY DATA SHEET. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 1-25. Retrieved from [Link]
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ResearchGate. (n.d.). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 1-25. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



